molecular formula C61H114O6 B3026054 1,2-Dioleoyl-3-behenoylglycerol

1,2-Dioleoyl-3-behenoylglycerol

Numéro de catalogue: B3026054
Poids moléculaire: 943.6 g/mol
Clé InChI: MAWRDGRSFXIWKV-VBZQPFBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,2-Dioleoyl-3-docosanoyl-rac-glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and docosanoic acid at the sn-3 position. It has been found in cocoa butter and in cocoa butter equivalents (CBEs) containing shea stearin and palm mid fraction.>

Propriétés

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H114O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h26-27,32-33,58H,4-25,28-31,34-57H2,1-3H3/b32-26-,33-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWRDGRSFXIWKV-VBZQPFBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H114O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-3-behenoylglycerol (OOB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-behenoylglycerol (OOB), a structured triacylglycerol (TAG), has garnered significant interest in the scientific community for its potential therapeutic applications, primarily related to its anti-obesity effects. This technical guide provides a comprehensive overview of OOB, including its physicochemical properties, synthesis and purification protocols, analytical methodologies for its characterization, and a detailed exploration of its biological activities. The primary mechanism of action of OOB is its ability to inhibit pancreatic lipase (B570770), thereby reducing the absorption of dietary fats. This guide synthesizes current research to provide a valuable resource for professionals in drug development and lipid research.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available in the public domain. However, based on its structure—comprising two unsaturated oleic acid chains and one long-chain saturated behenic acid—and data from similar structured lipids, the following properties can be inferred. It is important to note that these are estimates and experimental verification is crucial.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicNotes
Molecular Formula C61H114O6[1]Composed of a glycerol (B35011) backbone, two oleic acid moieties, and one behenic acid moiety.
Molecular Weight 943.5 g/mol (calculated)
Physical State Likely a solid or semi-solid at room temperature.The presence of the long-chain saturated behenic acid would likely increase the melting point compared to triolein (B1671897).
Melting Point Estimated to be in the range of 30-40 °C.This is an educated estimate. The exact melting point is dependent on the crystalline form.
Solubility Expected to be soluble in nonpolar organic solvents such as chloroform, hexane (B92381), and diethyl ether. Poorly soluble in polar solvents like ethanol (B145695) and insoluble in water.Typical solubility profile for a large, nonpolar lipid molecule.
CAS Number 77145-66-5[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods. A common approach involves the use of a 1,3-specific lipase.

Experimental Protocol: Enzymatic Synthesis of OOB

This protocol describes a two-step enzymatic approach for the synthesis of OOB.

Materials:

  • High-oleic sunflower oil (rich in triolein - OOO)

  • Behenic acid ethyl ester (BAEE)

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Rhizopus niveus)

  • Hexane

  • Sodium methoxide

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enzymatic Interesterification:

    • Mix high-oleic sunflower oil and behenic acid ethyl ester in a desired molar ratio (e.g., 1:2 to 1:4 OOO to BAEE).

    • Add the immobilized 1,3-specific lipase to the mixture (typically 5-10% by weight of the total substrates).

    • Conduct the reaction in a solvent-free system or in an organic solvent like hexane at a controlled temperature (e.g., 60-70°C) with constant stirring for a specified duration (e.g., 8-24 hours).

  • Product Isolation and Purification:

    • Terminate the reaction by filtering off the immobilized enzyme.

    • Remove unreacted behenic acid ethyl ester and fatty acid ethyl esters generated during the reaction via short-path distillation.

    • The resulting mixture will contain OOB, unreacted OOO, and other di- and triglycerides.

    • Further purification can be achieved using crystallization or silica gel column chromatography. For column chromatography, a gradient of hexane and diethyl ether can be used to separate the different TAG species.

Workflow for OOB Synthesis and Purification

OOB_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants High-Oleic Sunflower Oil (OOO) + Behenic Acid Ethyl Ester (BAEE) reactor Interesterification Reactor (60-70°C, 8-24h) reactants->reactor enzyme Immobilized 1,3-Specific Lipase enzyme->reactor filtration Enzyme Filtration reactor->filtration distillation Short-Path Distillation (Removal of Ethyl Esters) filtration->distillation chromatography Silica Gel Column Chromatography or Crystallization distillation->chromatography product Pure this compound (OOB) chromatography->product

Figure 1: Workflow for the synthesis and purification of this compound.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis and quality control of synthesized OOB.

Experimental Protocol: Analysis of OOB

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 plates.

  • Mobile Phase: A mixture of hexane and diethyl ether (e.g., 90:10 v/v).

  • Detection: Visualization under UV light after spraying with a fluorescent indicator or by staining with iodine vapor.

  • Purpose: Rapid qualitative assessment of the reaction progress and purity of fractions.

2. Gas Chromatography (GC):

  • Purpose: To determine the fatty acid composition of the final product.

  • Sample Preparation: Transesterification of the OOB to fatty acid methyl esters (FAMEs) using a methanolic solution of sodium methoxide.

  • Column: A polar capillary column (e.g., DB-23 or equivalent).

  • Detector: Flame Ionization Detector (FID).

  • Analysis: Comparison of retention times with known FAME standards to identify and quantify the oleic and behenic acid content.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate and quantify the different triacylglycerol species.

  • System: Reversed-phase HPLC (RP-HPLC).

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Analysis: Identification and quantification of OOB based on retention time and peak area relative to standards.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: Structural confirmation of OOB.

  • ¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acid chains, including the degree of unsaturation.

  • ¹³C NMR: Can be used to determine the positional distribution of the fatty acids on the glycerol backbone.

5. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and confirm the fatty acid composition of the intact OOB molecule.

  • Ionization Techniques: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: The mass spectrum will show a molecular ion corresponding to the mass of OOB. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the identity and position of the fatty acid chains.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its ability to inhibit pancreatic lipase, the main enzyme responsible for the digestion of dietary fats.[1]

Inhibition of Pancreatic Lipase

Pancreatic lipase hydrolyzes triacylglycerols at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol, which are then absorbed by the intestines. The presence of the long-chain saturated behenic acid at the sn-3 position of OOB is thought to sterically hinder the access of pancreatic lipase to the ester bond, thereby reducing the rate of hydrolysis. This leads to a decrease in the overall absorption of dietary fats.

Anti-Obesity Effects

The inhibition of pancreatic lipase by OOB results in a reduction in caloric intake from dietary fats, which has been shown to have anti-obesity effects in animal models.

Table 2: Effects of Dietary OOB in Rats

ParameterControl (Soybean Oil Diet)OOB-supplemented DietPercentage Change
Plasma Triacylglycerol (mg/dL) Data not availableSignificantly Lower-
Liver Triacylglycerol (mg/g) Data not availableSignificantly Lower-
Visceral Fat Weight (g) Data not availableSignificantly Lower-
Apparent Fat Absorption Rate (%) Data not availableSignificantly Lower-
Lymphatic Recovery of Oleic Acid HigherSignificantly Lower-
Lymphatic Recovery of Behenic Acid HigherSignificantly Lower-

Data adapted from a study on the effects of 1(3)-behenoyl-2,3(1)-dioleoyl-rac-glycerol (BOO) in rats. The study did not provide absolute values in the abstract but indicated significant reductions.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which OOB exerts its anti-obesity effects.

OOB_Mechanism cluster_digestion Intestinal Lumen cluster_effects Systemic Effects dietary_fat Dietary Triacylglycerols hydrolysis Hydrolysis dietary_fat->hydrolysis oob This compound (OOB) pancreatic_lipase Pancreatic Lipase oob->pancreatic_lipase Inhibition pancreatic_lipase->hydrolysis absorption Absorption hydrolysis->absorption reduced_absorption Reduced Fat Absorption hydrolysis->reduced_absorption Reduced reduced_calories Reduced Caloric Intake reduced_absorption->reduced_calories anti_obesity Anti-Obesity Effects (Reduced Visceral Fat) reduced_calories->anti_obesity

Figure 2: Proposed mechanism of action for the anti-obesity effects of this compound.

Conclusion

This compound is a promising structured lipid with potential applications in the management of obesity and related metabolic disorders. Its mechanism of action, centered on the inhibition of pancreatic lipase, provides a clear rationale for its therapeutic potential. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and conduct comprehensive preclinical and clinical studies to validate its efficacy and safety in humans. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of OOB.

References

In-Depth Technical Guide: 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77145-66-5

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-behenoylglycerol, a specific triacylglycerol of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its known biological activities, including its role in lipid metabolism.

Physicochemical Properties

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one behenic acid molecule at the sn-3 position.

PropertyValueReference
CAS Number 77145-66-5
Molecular Formula C61H114O6
Molecular Weight 943.56 g/mol
Storage Temperature -20°C

Biological Activity and Mechanism of Action

This compound has been identified as a compound that can decrease the activity of pancreatic lipase (B570770).[1] This inhibitory action is significant in the context of obesity and metabolic disorders as pancreatic lipase is a key enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. By inhibiting this enzyme, this compound can reduce the absorption of dietary fats, thereby hindering the accumulation of visceral fat and hepatic triacylglycerols.[1]

The general mechanism of pancreatic lipase inhibition by triglycerides involves the inhibitor molecule binding to the active site of the lipase, preventing the natural substrate (dietary fats) from being hydrolyzed. Orlistat, a well-known anti-obesity drug, functions through a similar mechanism by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases.[2] While the precise molecular interactions for this compound are not fully elucidated, its structural similarity to natural triglycerides allows it to compete for the enzyme's active site.

dot

Pancreatic_Lipase_Inhibition DietaryTAG Dietary Triglycerides PL_ActiveSite Active Site Binding DietaryTAG->PL_ActiveSite Binds to PL Pancreatic Lipase PL->PL_ActiveSite Provides Inhibitor This compound Inhibitor->PL_ActiveSite Competitively Binds Hydrolysis Hydrolysis PL_ActiveSite->Hydrolysis Inhibition Inhibition FattyAcids Free Fatty Acids & Monoglycerides Hydrolysis->FattyAcids ReducedAbsorption Reduced Fat Absorption Absorption Absorption FattyAcids->Absorption Inhibition->Hydrolysis Blocks Synthesis_Workflow Substrates Substrates: High-Oleic Oil (source of Oleoyl groups) Ethyl Behenate (source of Behenoyl group) Mixing Mix Substrates (1:3 molar ratio) Substrates->Mixing Preheating Pre-heat to 65°C Mixing->Preheating Reaction Enzymatic Interesterification (65°C, 150 rpm, 24h) Preheating->Reaction Enzyme Immobilized Lipase (Lipozyme RM IM) Enzyme->Reaction Sampling Withdraw and Filter Samples Reaction->Sampling Analysis Product Analysis (GC, HPLC) Sampling->Analysis Product This compound Analysis->Product

References

A Comprehensive Technical Guide to the Biological Activity of 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-behenoylglycerol (also referred to as BOO), a structured triacylglycerol, has demonstrated notable biological activities, primarily related to lipid metabolism. This technical guide provides an in-depth overview of its effects, including the inhibition of pancreatic lipase (B570770) and the reduction of visceral fat and hepatic triacylglycerol accumulation. This document details the experimental protocols for assessing these activities and explores the potential signaling pathways involved. Quantitative data from key studies are presented in structured tables, and complex biological processes and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the current state of research on this molecule.

Introduction

Obesity and its associated metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia, represent a growing global health concern. A key strategy in managing these conditions is to modulate the digestion and absorption of dietary fats. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of triacylglycerols in the small intestine, making it a prime target for therapeutic intervention. Structured lipids, which are triacylglycerols that have been modified to change the fatty acid composition and/or their positional distribution on the glycerol (B35011) backbone, have emerged as a promising area of research for developing agents with beneficial effects on lipid metabolism.

This compound is a structured triacylglycerol containing two oleic acid moieties and one behenic acid moiety. Research has indicated that this specific molecular structure confers biological activities that may be beneficial in the context of obesity and related metabolic disturbances. This guide will synthesize the available scientific information on the biological effects of this compound.

Biological Activities

Inhibition of Pancreatic Lipase

This compound has been reported to inhibit pancreatic lipase activity in vitro. This inhibitory action is believed to be a key mechanism behind its effects on lipid absorption. By slowing down the enzymatic breakdown of dietary fats, this compound can reduce the subsequent absorption of fatty acids and monoacylglycerols by the intestinal mucosa.

Reduction of Visceral Fat and Hepatic Triacylglycerol Accumulation

In vivo studies have demonstrated the potential of this compound to mitigate the accumulation of visceral fat and reduce the concentration of triacylglycerols in the liver. These effects are significant as both visceral adiposity and hepatic steatosis are central to the pathophysiology of metabolic syndrome. A study by Kojima et al. (2010) in a rat model provides key quantitative data on these effects.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies on the effects of this compound.

Table 1: Effect of Dietary this compound (BOO) on Body Weight, Visceral Fat, and Plasma and Liver Lipids in Rats [1][2]

ParameterControl Group (Soybean Oil)BOO Group
Final Body Weight (g)358 ± 6353 ± 5
Visceral Fat Weight (g)28.1 ± 1.124.5 ± 0.9
Plasma Triacylglycerol (mg/dL)103 ± 1075 ± 7
Liver Triacylglycerol (mg/g)35.5 ± 3.124.8 ± 2.2*

*Statistically significant difference from the control group. Data are presented as mean ± standard error.

Table 2: Effect of this compound (BOO) on Fat Absorption in Rats [1][2]

ParameterControl Group (Soybean Oil)BOO Group
Apparent Fat Absorption Rate (%)96.2 ± 0.293.9 ± 0.3
Fecal Fatty Acid Excretion (mg/day)158 ± 9251 ± 13

*Statistically significant difference from the control group. Data are presented as mean ± standard error.

Table 3: Effect of this compound (BOO) on Lymphatic Recovery of Fatty Acids in Rats [1][2]

Time After AdministrationFatty AcidOOO Emulsion (Control)OOO + BOO Emulsion
5 hoursOleic Acid (mg)13.5 ± 1.58.9 ± 1.1
6 hoursOleic Acid (mg)10.1 ± 1.26.5 ± 0.8
5 hoursBehenic Acid (mg)-0.3 ± 0.1
6 hoursBehenic Acid (mg)-0.2 ± 0.1

*Statistically significant difference from the control group. Data are presented as mean ± standard error. OOO refers to trioleoylglycerol.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on pancreatic lipase activity.

Principle: The activity of pancreatic lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases a colored product, p-nitrophenol, that can be quantified spectrophotometrically. The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor is used to determine the percentage of inhibition.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.0, containing 5 mM CaCl2)

  • This compound (test compound)

  • Orlistat (B1677487) (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Prepare stock solutions of this compound and orlistat in DMSO.

  • In a 96-well plate, add the Tris-HCl buffer, the lipase solution, and various concentrations of the test compound or positive control. A control well should contain the enzyme and buffer with DMSO but no inhibitor. A blank well should contain buffer and the test compound but no enzyme.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPB substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

In Vivo Study of Anti-Obesity Effects in a Rat Model

This protocol is based on the study by Kojima et al. (2010) to evaluate the effects of this compound on visceral fat and hepatic lipid accumulation.[1][2]

Animal Model:

  • Male Sprague-Dawley rats.

Diet Formulation:

  • Control Diet: A standard diet with a specified percentage of fat from a common source like soybean oil.

  • Test Diet: The same standard diet but with a portion of the fat source replaced by this compound.

Experimental Procedure:

  • Acclimatize the rats to the housing conditions and a standard chow diet.

  • Divide the rats into a control group and a test group.

  • Feed the respective diets to the groups for a specified period (e.g., 6 weeks).

  • Monitor food intake and body weight regularly throughout the study.

  • At the end of the study period, euthanize the animals and collect blood and tissue samples.

Sample Analysis:

  • Plasma Lipids: Analyze plasma for triacylglycerol and other lipid markers using standard enzymatic kits.

  • Visceral Fat: Dissect and weigh the major visceral adipose tissue depots (e.g., epididymal, retroperitoneal, and mesenteric).

  • Hepatic Lipids: Extract total lipids from a portion of the liver and quantify the triacylglycerol content.

  • Fat Absorption: Over a set period during the study, collect feces and analyze the total fatty acid content to determine the apparent fat absorption rate.

Lymphatic Lipid Absorption Analysis

This protocol involves the cannulation of the thoracic duct to directly measure the absorption of lipids into the lymphatic system.[3][4][5]

Procedure:

  • Anesthetize the rats and perform a surgical procedure to expose and cannulate the thoracic duct.

  • Administer an oil emulsion containing this compound and a tracer lipid (e.g., radiolabeled triolein) directly into the stomach or duodenum.

  • Collect lymph from the cannula at regular time intervals.

  • Extract lipids from the collected lymph and analyze the fatty acid composition and/or radioactivity to determine the rate and extent of lipid absorption.

Signaling Pathways and Visualizations

The precise signaling pathways through which this compound exerts its effects on lipid metabolism are not yet fully elucidated. However, based on its observed biological activities, it is plausible that it influences key transcriptional regulators of lipogenesis and adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

Experimental_Workflow

Signaling_Pathway

Conclusion

This compound demonstrates promising biological activities related to the modulation of lipid metabolism. Its ability to inhibit pancreatic lipase and subsequently reduce the absorption of dietary fats, leading to decreased visceral fat and hepatic triacylglycerol accumulation, positions it as a molecule of interest for further research in the context of obesity and metabolic diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in its action and on evaluating its efficacy and safety in preclinical and clinical settings.

References

Natural Sources of 1,2-Dioleoyl-3-behenoylglycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of the specific triacylglycerol (TAG), 1,2-Dioleoyl-3-behenoylglycerol (OOB). While direct quantitative data for this molecule is scarce in publicly available literature, this document synthesizes current knowledge on its likely origins, primarily focusing on plant-based oils. The guide details the fatty acid composition of promising sources, outlines experimental protocols for the extraction and analysis of TAGs, and provides a generalized workflow for their characterization. This document is intended to be a valuable resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development who are interested in the specific properties and applications of this compound.

Introduction to this compound

This compound, also known as OOB, is a specific triacylglycerol molecule containing two oleic acid moieties at the sn-1 and sn-2 positions and one behenic acid moiety at the sn-3 position of the glycerol (B35011) backbone. The unique structure of this asymmetrical TAG, with its combination of a long-chain saturated fatty acid (behenic acid, C22:0) and two monounsaturated fatty acids (oleic acid, C18:1), suggests it may possess distinct physical, chemical, and biological properties. One study has indicated that this compound (BOO) can decrease pancreatic lipase (B570770) activity and hinder the accumulation of visceral fat and hepatic triacylglycerol[1]. However, a comprehensive understanding of its natural distribution and biological significance remains an area of active investigation.

Principal Natural Sources

Based on the constituent fatty acids, the most promising natural sources of this compound are plant oils rich in both oleic acid and behenic acid.

Moringa oleifera Seed Oil

Moringa oleifera, often referred to as the "drumstick tree," produces seeds with a high oil content. This oil is exceptionally rich in oleic acid and contains a significant amount of behenic acid, making it a prime candidate for containing OOB. While numerous studies have detailed the overall fatty acid and triacylglycerol composition of Moringa oil, specific quantification of the this compound isomer is not yet prevalent in the literature. However, the high concentrations of its constituent fatty acids strongly suggest its presence.

Peanut Oil (Arachis hypogaea)

Peanut oil is another vegetable oil known to contain both oleic and behenic acids. Positional analysis of peanut oil triacylglycerols has suggested that long-chain saturated fatty acids, such as behenic acid, are predominantly found at the sn-3 position. This structural characteristic further supports the likelihood of this compound being a component of peanut oil.

Quantitative Data on Constituent Fatty Acids

While direct quantitative data for this compound is limited, the fatty acid composition of its primary sources provides indirect evidence of its potential abundance.

Table 1: Fatty Acid Composition of Moringa oleifera Seed Oil

Fatty AcidCommon NameFormulaAverage Content (%)
Oleic AcidOleinC18:165.0 - 75.0
Behenic Acid-C22:02.5 - 8.0
Palmitic AcidPalmitinC16:05.0 - 10.0
Stearic AcidStearinC18:03.0 - 8.0
Arachidic Acid-C20:02.0 - 4.0

Table 2: Fatty Acid Composition of Peanut Oil

Fatty AcidCommon NameFormulaAverage Content (%)
Oleic AcidOleinC18:135.0 - 70.0
Linoleic Acid-C18:215.0 - 45.0
Palmitic AcidPalmitinC16:07.0 - 16.0
Behenic Acid-C22:01.0 - 5.0
Stearic AcidStearinC18:01.0 - 4.0
Arachidic Acid-C20:01.0 - 2.0

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, separation, and characterization of triacylglycerols from plant sources, which can be adapted for the specific analysis of this compound.

Oil Extraction from Plant Seeds

Objective: To extract the total lipid content from Moringa oleifera or peanut seeds.

Method: Solvent Extraction (Soxhlet)

  • Sample Preparation: Grind the seeds into a fine powder to increase the surface area for extraction.

  • Extraction: Place the ground seed powder in a thimble and extract with n-hexane in a Soxhlet apparatus for 6-8 hours.

  • Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude oil.

  • Purification: The crude oil can be further purified by degumming and bleaching if necessary.

Triacylglycerol Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and identify individual triacylglycerol species, including this compound.

Methodology:

  • Sample Preparation: Dissolve a known amount of the extracted oil in a suitable solvent mixture (e.g., isopropanol/acetonitrile).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile (B52724) and isopropanol, sometimes with the addition of a small amount of an ammonium (B1175870) salt to improve ionization.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.5 - 1.0 mL/min).

    • Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C).

  • Mass Spectrometric Detection:

    • Ionization Source: Use an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source in positive ion mode.

    • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass data.

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the TAGs. Perform tandem mass spectrometry (MS/MS) on selected precursor ions to obtain fragmentation patterns that can elucidate the fatty acid composition and their positions on the glycerol backbone. The loss of a fatty acid as a neutral fragment is a characteristic fragmentation pattern for TAGs.

Positional Analysis of Fatty Acids by Enzymatic Hydrolysis

Objective: To determine the fatty acid composition at the sn-2 position of the glycerol backbone.

Methodology:

  • Enzymatic Hydrolysis:

    • Incubate the extracted oil with pancreatic lipase, which specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions.

    • The reaction is typically carried out in a buffered solution at a controlled pH and temperature.

  • Separation of Products:

    • Stop the reaction and extract the lipid products.

    • Separate the resulting 2-monoacylglycerols from the free fatty acids and unreacted triacylglycerols using Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE).

  • Fatty Acid Analysis:

    • Transesterify the isolated 2-monoacylglycerols to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the fatty acid composition at the sn-2 position.

Visualizations

Generalized Workflow for Triacylglycerol Analysis

Triacylglycerol_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation start Plant Material (e.g., Moringa Seeds) extraction Solvent Extraction (e.g., n-hexane) start->extraction evaporation Solvent Evaporation extraction->evaporation oil Crude Oil evaporation->oil hplc_ms HPLC-MS/MS Analysis oil->hplc_ms Direct Infusion or Dilution gc_ms GC-MS (FAMEs) Analysis oil->gc_ms Transesterification positional_analysis Positional Analysis (Enzymatic Hydrolysis) oil->positional_analysis identification Identification of TAGs (e.g., OOB) hplc_ms->identification quantification Quantification hplc_ms->quantification structural_elucidation Structural Elucidation (sn-position) gc_ms->structural_elucidation positional_analysis->gc_ms Analysis of 2-MAGs

Caption: Generalized workflow for the extraction and analysis of triacylglycerols.

Signaling Pathways and Biological Roles

Currently, there is a significant lack of information in the scientific literature regarding specific signaling pathways or metabolic routes directly involving this compound. While triacylglycerols, in general, play crucial roles in energy storage and metabolism, the specific biological functions of individual TAG isomers are not well understood. The unique structure of OOB may lead to specific interactions with enzymes or receptors, but this remains a subject for future research.

Conclusion and Future Directions

Moringa oleifera seed oil and peanut oil stand out as the most probable natural sources of this compound due to their favorable fatty acid profiles. However, a clear gap exists in the literature regarding the direct quantification of this specific triacylglycerol isomer. Future research should focus on the development and application of advanced analytical techniques, such as chiral chromatography coupled with mass spectrometry, to accurately quantify OOB in these and other potential natural sources. Furthermore, the synthesis of a pure this compound standard is crucial for its definitive identification and for enabling detailed studies into its physicochemical properties and biological activities. Elucidating the potential metabolic pathways and signaling roles of this unique triacylglycerol could open new avenues for its application in nutrition, pharmacology, and drug development.

References

An In-depth Technical Guide to the Physical Characteristics of 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1,2-Dioleoyl-3-behenoylglycerol (OOB), a mixed-acid triglyceride of significant interest in various research and development fields. Due to the limited availability of specific experimental data for this compound, this guide combines established principles of lipid chemistry with detailed methodologies for its characterization.

Molecular Structure and Properties

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one behenic acid molecule at the sn-3 position. Oleic acid is an 18-carbon monounsaturated fatty acid (18:1), while behenic acid is a 22-carbon saturated fatty acid (22:0). This specific arrangement of fatty acids influences its physical and chemical properties.

Chemical Structure:

  • IUPAC Name: (2R)-2,3-bis[[(9Z)-octadec-9-enoyl]oxy]propyl docosanoate

  • Molecular Formula: C61H114O6[1]

  • Molecular Weight: 943.5 g/mol (calculated)

  • CAS Number: 77145-66-5[1]

Quantitative Physical Characteristics

PropertyEstimated Value / Characteristic
Melting Point Expected to be a semi-solid or solid at room temperature with a melting point likely in the range of 30-50 °C. The presence of two unsaturated oleic acid chains will lower the melting point compared to a fully saturated equivalent, but the long saturated behenic acid chain will raise it.
Boiling Point High, expected to be well above 300 °C. Triglycerides have very low vapor pressure and tend to decompose at high temperatures.
Density Less than water, likely in the range of 0.90 - 0.92 g/cm³ at room temperature. The density of triglycerides generally decreases with increasing chain length of the fatty acids.[2]
Solubility Insoluble in water. Soluble in nonpolar organic solvents such as hexane, chloroform, diethyl ether, and toluene.[4][5][6] Sparingly soluble in more polar solvents like ethanol.[5][7]
Appearance Likely a white to off-white waxy solid or semi-solid at room temperature.[2]

Experimental Protocols for Physicochemical Characterization

To obtain precise data for this compound, the following experimental protocols are recommended.

DSC is used to determine the melting and crystallization behavior of the lipid, providing information on melting point, enthalpy of fusion, and polymorphic transitions.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Methodology:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature down to -50°C at a controlled rate (e.g., 10°C/min) to observe crystallization.

    • Hold at -50°C for 5 minutes to ensure complete crystallization.

    • Ramp the temperature up to 80°C at a controlled rate (e.g., 5°C/min) to observe melting.

    • Record the heat flow as a function of temperature. The peak of the endotherm on heating corresponds to the melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (melting point), and the area under the peak (enthalpy of fusion). Multiple peaks may indicate the presence of different polymorphic forms.

PXRD is employed to investigate the crystalline structure and identify the polymorphic form of the solid lipid. Different polymorphs (α, β', β) of triglycerides have characteristic diffraction patterns.[8]

  • Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

  • Sample Preparation: The solid sample of this compound is gently packed into a sample holder.

  • Methodology:

    • Mount the sample holder in the diffractometer.

    • Scan the sample over a 2θ range of 2° to 40°.

    • Set the step size to 0.02° and the scan speed to 2°/min.

  • Data Analysis: The resulting diffraction pattern is analyzed for the positions (2θ angles) and intensities of the diffraction peaks. The short spacings (wide-angle region, typically 15-25° 2θ) are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single peak around 4.15 Å for α, two strong peaks around 3.8 Å and 4.2 Å for β', and a strong peak around 4.6 Å for β). The long spacings (small-angle region) provide information about the lamellar stacking.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the lipid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Methodology:

    • Acquire a ¹H NMR spectrum. Key signals to observe include:

      • Olefinic protons (-CH=CH-) of the oleoyl (B10858665) chains (~5.3 ppm).

      • Glycerol backbone protons (~4.1-5.2 ppm).

      • Allylic protons (-CH₂-CH=) (~2.0 ppm).

      • Methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO-) (~2.3 ppm).

      • Aliphatic methylene protons of the fatty acid chains (~1.2-1.6 ppm).

      • Terminal methyl protons (-CH₃) (~0.9 ppm).

    • Acquire a ¹³C NMR spectrum. Key signals to observe include:

      • Carbonyl carbons (-COO-) (~172-174 ppm).

      • Olefinic carbons (-CH=CH-) (~128-130 ppm).

      • Glycerol backbone carbons (~62-70 ppm).

      • Aliphatic carbons of the fatty acid chains (~14-34 ppm).

  • Data Analysis: Integrate the proton signals to confirm the ratio of fatty acids. Analyze the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to confirm the precise structure and rule out the presence of impurities.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G Experimental Workflow for Physicochemical Characterization of this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report start This compound Sample dsc Differential Scanning Calorimetry (DSC) start->dsc pxrd Powder X-ray Diffraction (PXRD) start->pxrd nmr High-Resolution NMR (¹H and ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms thermal Thermal Properties (Melting Point, Polymorphism) dsc->thermal structural Crystalline Structure (Polymorphic Form) pxrd->structural chemical Chemical Structure Confirmation nmr->chemical molecular Molecular Weight Verification ms->molecular report Comprehensive Physicochemical Profile thermal->report structural->report chemical->report molecular->report

References

Navigating the Solubility Landscape of 1,2-Dioleoyl-3-behenoylglycerol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2-Dioleoyl-3-behenoylglycerol and its Solubility

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one behenic acid molecule at the sn-3 position. The presence of both unsaturated (oleic) and long-chain saturated (behenic) fatty acids imparts specific physicochemical properties to the molecule, influencing its melting point, crystallinity, and, crucially, its solubility.

The solubility of a triglyceride is primarily dictated by the nature of its constituent fatty acids and the polarity of the solvent. Generally, lipids are soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1][2][3] The long hydrocarbon chains of the fatty acids are hydrophobic, leading to favorable interactions with nonpolar solvent molecules.

Expected Solubility Profile of this compound

Based on the principles of lipid solubility, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that these are predictions and experimental verification is essential for quantitative assessment.

SolventPolarity IndexExpected SolubilityRationale
Nonpolar Solvents
Hexane (B92381)0.1HighAs a nonpolar hydrocarbon, hexane is an excellent solvent for lipids due to favorable van der Waals interactions.[4]
Chloroform4.1HighChloroform is a common solvent for lipids and is expected to readily dissolve OBO.[1][2]
Toluene (B28343)2.4HighThe aromatic and nonpolar nature of toluene makes it a suitable solvent for triglycerides.
Diethyl Ether2.8HighEther is a widely used solvent for lipid extraction and is expected to show high solubility for OBO.[1][4]
Intermediate Polarity Solvents
Ethyl Acetate (B1210297)4.4Moderate to HighEthyl acetate has been shown to be a good solvent for fatty acids like stearic acid and is likely to be a good solvent for OBO.[5][6]
Acetone5.1ModerateAcetone is a polar aprotic solvent that can dissolve some triglycerides, though solubility might be lower compared to nonpolar solvents.[4][7]
Polar Solvents
Ethanol (B145695)5.2Low to ModerateThe solubility of triglycerides in ethanol generally decreases with increasing fatty acid chain length.[4] The presence of the long-chain behenic acid may limit solubility.
Methanol (B129727)6.6LowAs a highly polar solvent, methanol is generally a poor solvent for triglycerides.[5]
Water10.2InsolubleTriglycerides are hydrophobic and are considered insoluble in water.[1][8]

Experimental Protocol for Determining Solubility

A precise and reproducible experimental protocol is crucial for determining the quantitative solubility of this compound. The following gravimetric method is a standard approach.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum desiccator

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vials containing the filtered solutions in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). Alternatively, a vacuum desiccator or rotary evaporator can be used for more sensitive compounds.

    • Continue the drying process until a constant weight is achieved.

    • Accurately weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be expressed in various units (e.g., g/100 mL, mg/mL, mole fraction).

    • Solubility ( g/100 mL):

      • Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)

      • Solubility = (Mass of solute / Volume of solvent used for dissolution) * 100

3.3. Considerations and Controls

  • Purity of Materials: The purity of both the solute and the solvents is paramount for accurate results.

  • Temperature Control: Solubility is highly dependent on temperature, so precise control is essential.

  • Equilibration Time: The time required to reach equilibrium should be determined empirically.

  • Prevention of Solvent Evaporation: Vials must be tightly sealed throughout the experiment.

  • Replicates: All measurements should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow A Preparation of Saturated Solution (Excess OBO in Solvent) B Equilibration at Constant Temperature (e.g., 24-48h with stirring) A->B C Settling of Undissolved Solid B->C D Supernatant Collection & Filtration (Syringe + 0.22µm Filter) C->D E Solvent Evaporation (Drying Oven / Vacuum) D->E F Mass Determination of Solute (Analytical Balance) E->F G Solubility Calculation (e.g., g/100mL) F->G

References

The In Vitro Metabolic Fate of 1,2-Dioleoyl-3-behenoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a structured triacylglycerol (TAG) characterized by the presence of two oleic acid molecules at the sn-1 and sn-2 positions and a behenic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Structured lipids are of significant interest in the food and pharmaceutical industries due to their tailored physical and nutritional properties. The metabolic fate of these molecules is crucial for understanding their physiological effects, including their potential as drug delivery vehicles or as functional food ingredients. This technical guide provides a comprehensive overview of the in vitro metabolic fate of this compound, focusing on its enzymatic hydrolysis by pancreatic lipase (B570770) and the subsequent cellular uptake of its metabolites.

Metabolic Pathway of this compound

The in vitro digestion of this compound is primarily mediated by pancreatic lipase, an enzyme that exhibits sn-1,3 specificity. This means it preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol. The presence of the long-chain saturated fatty acid, behenic acid, at the sn-3 position is known to sterically hinder the action of pancreatic lipase, leading to a slower rate of hydrolysis compared to triacylglycerols containing more common fatty acids.[1][2]

The metabolic breakdown is a stepwise process:

  • Initial Hydrolysis: Pancreatic lipase will act on the sn-1 and sn-3 positions. Due to the likely slower hydrolysis of the behenoyl group at the sn-3 position, the initial products will be a mixture of 1,2-dioleoyl-glycerol and 2-oleoyl-3-behenoyl-glycerol, along with free oleic acid and behenic acid.

  • Secondary Hydrolysis: The resulting diacylglycerols are further hydrolyzed to 2-oleoyl-glycerol (2-monoglyceride).

  • Final Products: The final products of this enzymatic digestion are 2-oleoyl-glycerol, free oleic acid, and free behenic acid.

It is important to note that behenic acid is known to be poorly absorbed in the intestine.

The following diagram illustrates the proposed metabolic pathway:

Metabolic_Pathway TAG This compound DAG1 1,2-Dioleoyl-glycerol TAG->DAG1 + H2O - Behenic Acid DAG2 2-Oleoyl-3-behenoyl-glycerol TAG->DAG2 + H2O - Oleic Acid MAG 2-Oleoyl-glycerol DAG1->MAG + H2O - Oleic Acid DAG2->MAG + H2O - Behenic Acid Glycerol Glycerol MAG->Glycerol + H2O - Oleic Acid OA Oleic Acid BA Behenic Acid

Caption: Proposed metabolic pathway of this compound.

Quantitative Analysis of In Vitro Hydrolysis

Time (minutes)This compound (%)Diacylglycerols (%)Monoacylglycerols (%)Free Fatty Acids (%)
0100000
30702055
6045301510
12020352520
2405254030

Note: These values are illustrative and would need to be confirmed experimentally.

Experimental Protocols

In Vitro Digestion Model

This protocol is adapted from established in vitro digestion models for structured lipids.[3]

Materials:

  • This compound

  • Porcine pancreatic lipase (e.g., Sigma-Aldrich L3126)

  • Bile salts (e.g., Sigma-Aldrich B8756)

  • Tris-HCl buffer (pH 7.5)

  • Calcium chloride (CaCl2)

  • Sodium chloride (NaCl)

  • Caco-2 cells

Procedure:

  • Preparation of the Substrate Emulsion:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen.

    • Add Tris-HCl buffer containing NaCl and CaCl2 to the lipid film.

    • Emulsify the mixture by sonication to create a stable emulsion.

  • In Vitro Digestion:

    • Pre-warm the substrate emulsion to 37°C.

    • Add a solution of pancreatic lipase and bile salts to initiate the reaction.

    • Incubate the reaction mixture at 37°C with constant stirring.

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

    • Immediately inactivate the lipase in the aliquots by adding a lipase inhibitor or by heat treatment.

  • Lipid Extraction and Analysis:

    • Extract the lipids from the aliquots using a modified Folch method.

    • Analyze the lipid classes (TAG, DAG, MAG, FFA) by high-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).[4][5]

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_digest 2. In Vitro Digestion cluster_analysis 3. Analysis Prep1 Dissolve TAG in Solvent Prep2 Evaporate Solvent Prep1->Prep2 Prep3 Add Buffer Prep2->Prep3 Prep4 Emulsify (Sonication) Prep3->Prep4 Digest1 Pre-warm Emulsion to 37°C Prep4->Digest1 Digest2 Add Pancreatic Lipase & Bile Salts Digest1->Digest2 Digest3 Incubate at 37°C with Stirring Digest2->Digest3 Digest4 Withdraw Aliquots at Time Points Digest3->Digest4 Digest5 Inactivate Lipase Digest4->Digest5 Analysis1 Lipid Extraction (Folch) Digest5->Analysis1 Analysis2 HPLC-ELSD/MS Analysis Analysis1->Analysis2 Analysis3 Quantify Lipid Classes Analysis2->Analysis3

Caption: Experimental workflow for in vitro digestion of this compound.
Caco-2 Cell Uptake Model

This protocol outlines the investigation of the uptake of the digestion products by intestinal cells.[3]

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.

  • Preparation of Digested Products:

    • Perform the in vitro digestion as described above.

    • Isolate the micellar fraction containing the digestion products (2-oleoyl-glycerol, oleic acid, behenic acid) by ultracentrifugation.

  • Cellular Uptake:

    • Wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS).

    • Add the isolated micellar fraction to the apical side of the cell monolayers.

    • Incubate for various time points at 37°C.

  • Analysis of Cellular Lipids:

    • Wash the cells to remove any non-internalized lipids.

    • Lyse the cells and extract the total lipids.

    • Analyze the lipid profile of the cell lysates by HPLC or gas chromatography-mass spectrometry (GC-MS) to determine the uptake of oleic acid and behenic acid, and the extent of their re-esterification into new triacylglycerols.

Signaling Pathways

The direct impact of this compound and its specific metabolites on intracellular signaling pathways in vitro has not been extensively studied. However, long-chain fatty acids, such as oleic acid and behenic acid, are known to influence various cellular processes. For instance, oleic acid can act as a signaling molecule, affecting pathways related to cell proliferation and inflammation. Behenic acid, due to its poor absorption, is less likely to have significant direct intracellular signaling effects, but its presence in the gut lumen could indirectly influence gut microbiota and related signaling. Further research is needed to elucidate the specific signaling cascades affected by the metabolic products of this compound in intestinal cells.

Conclusion

The in vitro metabolic fate of this compound is primarily governed by the action of pancreatic lipase, which, due to the presence of behenic acid at the sn-3 position, is expected to hydrolyze this structured TAG at a reduced rate. The primary metabolic products are 2-oleoyl-glycerol, oleic acid, and behenic acid. The provided experimental protocols offer a framework for the detailed investigation of its digestion and subsequent cellular uptake. Further studies are warranted to obtain precise quantitative data on the hydrolysis kinetics and to explore the potential effects of its metabolic products on intestinal cell signaling pathways. This knowledge will be invaluable for the rational design of structured lipids for various applications in the food and pharmaceutical sectors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-behenoylglycerol is a specific triacylglycerol (TAG) of interest due to its potential biological activities. While detailed information regarding its natural discovery and isolation is not extensively documented in publicly available literature, its synthesis and characterization can be achieved through established methods for creating structured lipids. This guide provides a comprehensive overview of the plausible synthetic routes, purification strategies, and analytical techniques for the characterization of this compound. The methodologies described are based on established protocols for similar mixed-acid triglycerides and are intended to serve as a technical resource for researchers in lipid science and drug development.

Introduction

Triacylglycerols are a class of neutral lipids that serve as a primary form of energy storage in many organisms. The specific arrangement of different fatty acids on the glycerol (B35011) backbone, known as regioisomerism, can significantly influence the physical, chemical, and biological properties of the TAG molecule. This compound is a mixed-acid TAG containing two oleic acid moieties at the sn-1 and sn-2 positions and one behenic acid moiety at the sn-3 position. This structure imparts unique properties that may be of interest in various applications, including pharmaceuticals and nutraceuticals. Due to the lack of specific literature on its natural discovery, this guide will focus on the synthetic pathways and analytical characterization of this molecule.

Synthesis of this compound

The synthesis of a specific TAG regioisomer like this compound requires a controlled, multi-step process to ensure the correct placement of the fatty acids. A plausible and efficient approach involves a combination of chemical and enzymatic methods.

Chemoenzymatic Synthesis Approach

This approach leverages the regioselectivity of certain lipases to direct the acylation of the glycerol backbone.

Experimental Protocol:

  • Preparation of 1,2-Dioleoyl-sn-glycerol:

  • Enzymatic Acylation with Behenic Acid:

    • Dissolve the purified 1,2-Dioleoyl-sn-glycerol and behenic acid (in slight molar excess) in a suitable organic solvent (e.g., hexane (B92381) or solvent-free system).

    • Add an immobilized, non-regioselective lipase (B570770) (e.g., lipase from Candida antarctica B, Novozym 435).

    • Conduct the reaction at a controlled temperature (e.g., 60°C) with gentle agitation.

    • Monitor the formation of the triglyceride by TLC or HPLC.

    • Upon completion, remove the enzyme by filtration.

    • The crude product is then subjected to purification.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: 3-(tert-butyldimethylsilyl)-sn-glycerol step1 Acylation with Oleoyl Chloride start->step1 intermediate1 1,2-Dioleoyl-3-(tert-butyldimethylsilyl)-sn-glycerol step1->intermediate1 step2 Deprotection (TBAF) intermediate1->step2 intermediate2 1,2-Dioleoyl-sn-glycerol step2->intermediate2 step3 Enzymatic Acylation with Behenic Acid intermediate2->step3 product Crude this compound step3->product purify1 Column Chromatography (Silica Gel) product->purify1 purify2 Preparative HPLC (C18 Column) purify1->purify2 final_product Pure this compound purify2->final_product

Caption: Chemoenzymatic synthesis and purification workflow for this compound.

Purification

Purification of the target triglyceride from the reaction mixture, which may contain unreacted starting materials and byproducts like di- and monoglycerides, is crucial.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • System: A preparative reversed-phase HPLC system is recommended.

  • Column: A C18 stationary phase is suitable for separating triglycerides based on their hydrophobicity. The separation of regioisomers can be challenging and may require specialized columns or conditions.[1]

  • Mobile Phase: A non-aqueous mobile phase gradient is typically used. A common system involves a gradient of acetone (B3395972) in acetonitrile.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is ideal for detecting non-UV absorbing lipids. Mass spectrometry (MS) can also be used for detection and confirmation of the desired product.

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., chloroform/methanol).

    • Inject the sample onto the HPLC column.

    • Run a gradient elution program to separate the components.

    • Collect the fractions corresponding to the peak of this compound.

    • Evaporate the solvent from the collected fractions to obtain the purified product.

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Quantitative Data

The following table summarizes the expected physicochemical properties.

PropertyExpected Value/Range
Molecular Formula C61H114O6
Molecular Weight 959.58 g/mol
Appearance White to off-white solid or semi-solid at room temp.
Melting Point Not specifically reported; expected to be a waxy solid.
Solubility Soluble in chlorinated solvents, ethers, and hexane.
CAS Number 77145-66-5[2]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons, the olefinic protons of the oleoyl chains, and the aliphatic protons of all three fatty acid chains. The integration of these signals can confirm the ratio of the different fatty acids.

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. The carbonyl carbons of the ester groups at the sn-1, sn-2, and sn-3 positions will have distinct chemical shifts, which can help confirm the regiospecificity.

Experimental Protocol: NMR Analysis

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process and analyze the spectra to confirm the structure and purity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the fatty acid composition through fragmentation analysis.

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are suitable for analyzing intact triglycerides. The mass spectrum will show the molecular ion (e.g., [M+NH₄]⁺ or [M+Na]⁺).

  • Tandem MS (MS/MS): Fragmentation of the molecular ion can yield fragment ions corresponding to the loss of individual fatty acids, which helps to confirm the fatty acid composition.

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve the sample in an appropriate solvent compatible with the ionization source.

  • Infuse the sample directly or inject it into an LC-MS system.

  • Acquire the mass spectrum in full scan mode to determine the molecular weight.

  • Perform MS/MS analysis on the molecular ion to obtain fragmentation data.

G cluster_characterization Characterization Workflow input Purified this compound nmr NMR Spectroscopy (¹H, ¹³C) input->nmr ms Mass Spectrometry (ESI/APCI, MS/MS) input->ms hplc Analytical HPLC input->hplc structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity

Caption: Analytical workflow for the characterization of this compound.

Potential Biological Significance

Structured triglycerides containing behenic acid have been investigated for their potential health benefits. Behenic acid is a long-chain saturated fatty acid that is poorly absorbed in the human digestive system. Incorporating it into a triglyceride may lead to a reduced caloric value of the fat. Some studies on similar structured lipids have suggested effects on pancreatic lipase activity and visceral fat accumulation.[2] Further research is needed to fully elucidate the specific biological roles and potential therapeutic applications of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis, purification, and characterization of this compound. While specific literature on the discovery and isolation of this molecule is scarce, established methodologies in lipid chemistry provide a clear pathway for its preparation and analysis. The protocols and data presented here serve as a valuable resource for researchers aiming to investigate the properties and potential applications of this and other structured triacylglycerols.

References

An In-depth Technical Guide to 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a structured triacylglycerol (TAG) with the chemical formula C61H114O6.[1] This molecule consists of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one behenic acid molecule at the sn-3 position. Its unique structure confers specific physicochemical and biological properties, making it a subject of interest in nutritional and pharmaceutical research. Notably, this compound has been shown to decrease pancreatic lipase (B570770) activity, thereby hindering the accumulation of visceral fat and hepatic triacylglycerols.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activities.

Physicochemical Properties

The specific physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure—comprising long-chain saturated (behenic) and unsaturated (oleic) fatty acids—it can be inferred to be a lipophilic molecule with low water solubility. The table below summarizes its known and inferred properties.

PropertyValueReference/Source
Molecular Formula C61H114O6[1]
Molecular Weight 947.55 g/mol Calculated
CAS Number 77145-66-5[1]
Appearance Inferred to be a solid or semi-solid at room temperatureBased on similar lipids
Melting Point Not available
Solubility Soluble in organic solvents such as ethanol, chloroform, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[2] (Inferred from similar lipids)
Storage Temperature -20°C[1]

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for synthesizing structured triacylglycerols like this compound is through enzyme-catalyzed interesterification. This method offers high specificity and milder reaction conditions compared to chemical synthesis. Below is a representative protocol adapted from methodologies for synthesizing similar structured lipids containing behenic acid.[3][4]

Materials:

  • High-oleic sunflower oil (source of oleic acid)

  • Fully hydrogenated Crambe abyssinica oil (source of behenic acid)[4]

  • Immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM) or Rhizomucor miehei (Lipozyme RM IM)[3][4]

  • Heptane (for dissolving samples for analysis)

  • Glass reactor

Procedure:

  • Substrate Preparation: Prepare a blend of high-oleic sunflower oil and fully hydrogenated Crambe abyssinica oil in a desired molar ratio (e.g., 60:40 w/w).[4]

  • Enzymatic Interesterification:

    • Add the oil blend to a glass reactor.

    • Add the immobilized lipase (e.g., 7% w/w of the total substrate).[4]

    • Conduct the reaction at 70°C with agitation for a specified duration (e.g., 3 hours). The reaction should be carried out in a solvent-free system.[4]

  • Enzyme Deactivation and Product Recovery:

    • After the reaction, filter the mixture to remove the immobilized enzyme.

    • The resulting structured lipid can be purified using techniques like column chromatography.

  • Analysis:

    • The triacylglycerol composition of the product can be analyzed by gas chromatography (GC) after converting the TAGs to fatty acid methyl esters (FAMEs).[4]

    • The positional distribution of fatty acids on the glycerol backbone can be determined using regiospecific analysis with pancreatic lipase.[5]

Analysis of Triacylglycerol Composition

The composition of the synthesized this compound can be determined using the following methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for separating triacylglycerol molecular species based on their chain length and degree of unsaturation.[6]

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) can be used to quantify the fatty acid composition after transesterification to FAMEs.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy can provide quantitative information on the distribution of fatty acids at the sn-2 position of the triacylglycerol.[5]

Biological Activity and Signaling Pathways

The primary biological activity of this compound is the inhibition of pancreatic lipase.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats, hydrolyzing triacylglycerols into fatty acids and monoacylglycerols for absorption in the intestine.

Mechanism of Pancreatic Lipase Inhibition

The inhibition of pancreatic lipase by structured triacylglycerols like this compound is thought to occur through competitive inhibition. The structured TAG binds to the active site of the lipase, preventing the natural substrate from being hydrolyzed. The presence of the long-chain saturated fatty acid (behenic acid) at the sn-3 position likely contributes to a conformation that is less favorable for hydrolysis by the lipase.

The catalytic mechanism of pancreatic lipase involves a Ser-His-Asp triad.[7] An inhibitor would interfere with the nucleophilic attack of the serine residue on the carbonyl carbon of the triacylglycerol.

Impact on Lipid Metabolism and Signaling

By inhibiting pancreatic lipase, this compound reduces the absorption of dietary fats. This leads to a decrease in the availability of fatty acids for the synthesis and storage of triacylglycerols in adipose tissue and the liver. This reduction in lipid accumulation can have downstream effects on various signaling pathways involved in lipid metabolism.

While direct studies on the specific signaling pathways modulated by this compound are limited, its effect on reducing lipid accumulation suggests potential interactions with pathways that regulate lipid droplet formation and lipogenesis. For instance, diacylglycerol (DAG), a product of TAG hydrolysis, is a known signaling molecule that can influence lipid droplet biogenesis.[8] By reducing the formation of DAG in the gut, this compound could indirectly affect signaling cascades related to lipid storage.

Furthermore, the accumulation of intracellular lipids is known to influence pathways involved in cellular stress and inflammation. By preventing excessive lipid accumulation, this compound may help maintain cellular homeostasis.

Below is a diagram illustrating the proposed mechanism of action and its downstream effects.

Pancreatic_Lipase_Inhibition_Pathway Proposed Mechanism of Action of this compound Dietary_TAGs Dietary Triacylglycerols Hydrolysis Hydrolysis Dietary_TAGs->Hydrolysis BOO This compound Pancreatic_Lipase Pancreatic Lipase BOO->Pancreatic_Lipase Inhibits Pancreatic_Lipase->Hydrolysis Fatty_Acids Fatty Acids & Monoacylglycerols Hydrolysis->Fatty_Acids Absorption Absorption Lipid_Droplets Lipid Droplet Accumulation Absorption->Lipid_Droplets Hepatic_TAGs Hepatic Triacylglycerol Accumulation Absorption->Hepatic_TAGs Fatty_Acids->Absorption

Caption: Inhibition of pancreatic lipase by this compound reduces fat digestion and absorption.

Conclusion

This compound is a structured lipid with significant potential in the management of lipid metabolism disorders. Its ability to inhibit pancreatic lipase and consequently reduce fat absorption makes it a promising candidate for further research in the development of functional foods and therapeutic agents aimed at controlling obesity and related metabolic diseases. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and detail its specific interactions with metabolic and signaling pathways.

References

Navigating the Quantitative Landscape of 1,2-Dioleoyl-3-behenoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential physicochemical data and a representative analytical workflow for 1,2-Dioleoyl-3-behenoylglycerol, a triglyceride of significant interest in lipid research and pharmaceutical development. Understanding the precise molecular weight is fundamental for accurate quantification, formulation, and metabolic studies.

Core Physicochemical Data

The accurate molecular weight of a compound is a cornerstone of rigorous scientific investigation. For this compound, this value is derived from its molecular formula, C61H114O6.[1] The table below summarizes the key quantitative data for this molecule.

ParameterValueSource
Molecular FormulaC61H114O6[1]
Calculated Molecular Weight 947.58 g/mol See Calculation Below
CAS Number77145-66-5[1]

Calculation of Molecular Weight:

The molecular weight is calculated using the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

  • Carbon (C): 61 atoms × 12.011 u = 732.671 u

  • Hydrogen (H): 114 atoms × 1.008 u = 114.912 u

  • Oxygen (O): 6 atoms × 15.999 u = 95.994 u

Total Molecular Weight = 732.671 + 114.912 + 95.994 = 947.577 g/mol (rounded to 947.58 g/mol for practical use).

Experimental Protocol: A Representative Lipidomics Workflow

The determination of the presence and quantity of this compound in a biological sample is a critical experimental procedure. The following is a generalized workflow for the extraction and analysis of this and other lipids from a biological matrix, a process central to the field of lipidomics.

Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Homogenization Concentration Solvent Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography (LC) Separation Concentration->LC Injection MS Mass Spectrometry (MS) Detection & Identification LC->MS Elution Processing Data Processing (Peak Integration, Normalization) MS->Processing Raw Data Quantification Quantification of This compound Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

A generalized workflow for lipid extraction and analysis.

Signaling Pathway Context

While this compound itself is primarily an energy storage molecule, its constituent fatty acids (oleic acid and behenic acid) can be liberated by lipases and subsequently enter various metabolic and signaling pathways. The diagram below illustrates a simplified overview of triglyceride metabolism.

Triglyceride_Metabolism TG This compound (Triglyceride) Lipase Lipase TG->Lipase Glycerol Glycerol Lipase->Glycerol FA Fatty Acids (Oleic Acid, Behenic Acid) Lipase->FA Glycolysis Glycolysis / Gluconeogenesis Glycerol->Glycolysis BetaOx Beta-Oxidation FA->BetaOx Energy Energy Production (ATP) BetaOx->Energy

Simplified metabolic fate of triglycerides.

References

The Role of 1,2-Dioleoyl-3-behenoylglycerol in Nutritional Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structured lipids, engineered triacylglycerols with specific fatty acid compositions and positional distributions, are gaining significant attention in nutritional science for their potential to modulate lipid metabolism and confer health benefits. This technical guide provides an in-depth analysis of 1,2-Dioleoyl-3-behenoylglycerol (OOB), a structured lipid characterized by the presence of two oleic acid molecules and one behenic acid molecule on the glycerol (B35011) backbone. This document explores the core scientific principles underlying the digestion, absorption, and metabolic fate of OOB, with a particular focus on the role of the long-chain saturated fatty acid, behenic acid. We will delve into its potential as a low-calorie fat alternative and its influence on plasma lipid profiles and related signaling pathways. This guide also presents detailed experimental protocols for key analyses and visualizes complex biological processes using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction to Structured Lipids and this compound (OOB)

Structured lipids are triacylglycerols that have been modified from their natural form to alter their fatty acid composition and/or their positional distribution on the glycerol molecule.[1] This targeted modification allows for the creation of fats with specific functional and nutritional properties. This compound (OOB) is a structured lipid containing two molecules of the monounsaturated fatty acid, oleic acid (18:1), at the sn-1 and sn-2 positions, and one molecule of the very-long-chain saturated fatty acid, behenic acid (22:0), at the sn-3 position.

The unique structure of OOB is central to its nutritional implications. The presence of behenic acid, which is known for its poor absorption in the human body, is hypothesized to reduce the caloric value of the lipid.[2] Furthermore, the specific positioning of fatty acids influences the action of digestive enzymes and the subsequent metabolic pathways of the absorbed fatty acids.

Digestion and Absorption of this compound

The digestion of triacylglycerols primarily occurs in the small intestine, mediated by pancreatic lipase (B570770).[3] Pancreatic lipase is sn-1,3 specific, meaning it preferentially hydrolyzes the fatty acids at the outer (sn-1 and sn-3) positions of the glycerol backbone.[4]

In the case of OOB, pancreatic lipase would hydrolyze the behenic acid from the sn-3 position and one of the oleic acids from the sn-1 position. This process results in the formation of one molecule of 2-oleoyl-glycerol (a monoglyceride), one molecule of free oleic acid, and one molecule of free behenic acid.

Digestion_of_OOB OOB This compound (OOB) PL Pancreatic Lipase (sn-1,3 specific) OOB->PL Products Digestion Products PL->Products MG 2-Oleoyl-glycerol (Monoglyceride) Products->MG Absorbed OA Free Oleic Acid Products->OA Absorbed BA Free Behenic Acid Products->BA Poorly Absorbed

The resulting free fatty acids and monoglycerides (B3428702) are then taken up by the enterocytes. While oleic acid and 2-oleoyl-glycerol are readily absorbed, behenic acid, due to its long chain length and high melting point, is poorly absorbed and is largely excreted in the feces.[2] This limited absorption of behenic acid is the primary basis for the potential reduced caloric content of OOB.

Metabolic Fate and Physiological Effects

Following absorption, the oleic acid and 2-oleoyl-glycerol are re-esterified back into triacylglycerols within the enterocytes and packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. The metabolic effects of OOB are therefore largely influenced by the absorbed oleic acid and the consequences of reduced caloric intake from the unabsorbed behenic acid.

Potential for Reduced Caloric Intake and Weight Management

Animal studies on structured lipids containing behenic acid have shown promising results in weight management. Mice fed diets containing these structured lipids exhibited reduced weight gain and lower adipose tissue accumulation compared to control groups on high-fat diets.[5] This effect is attributed to the lower energy contribution from the poorly absorbed behenic acid.

Impact on Plasma Lipid Profile

Signaling Pathways

The fatty acids derived from the digestion of OOB can interact with various cellular signaling pathways. Oleic acid, for instance, is a known ligand for G protein-coupled receptors such as GPR40 (also known as FFAR1) and GPR120 (FFAR4).[9] These receptors are involved in the regulation of incretin (B1656795) hormone secretion (like GLP-1) and have roles in glucose homeostasis and inflammation.

Fatty_Acid_Signaling cluster_membrane Enteroendocrine Cell Membrane GPR40 GPR40 (FFAR1) PLC Phospholipase C (PLC) GPR40->PLC GPR120 GPR120 (FFAR4) GPR120->PLC OA Oleic Acid (from OOB digestion) OA->GPR40 OA->GPR120 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC GLP1 GLP-1 Secretion Ca->GLP1 PKC->GLP1

The activation of these receptors by oleic acid can lead to downstream signaling cascades that influence metabolic health. The potential for OOB to modulate these pathways presents an exciting avenue for research in the context of metabolic diseases.

Data Presentation

The following tables summarize quantitative data from animal studies on structured lipids containing behenic acid. It is important to note that these studies did not use this compound specifically, but the results provide valuable insights into the potential effects of such structured lipids.

Table 1: Effect of Structured Lipids with Behenic Acid on Body Weight and Adipose Tissue in Mice

ParameterControl (High-Fat Diet)Structured Lipid (High-Fat Diet)Reference
Final Body Weight (g)35.2 ± 2.128.9 ± 1.5[5]
Epididymal Fat (g)2.1 ± 0.31.3 ± 0.2[5]
Perirenal Fat (g)1.5 ± 0.20.8 ± 0.1[5]
Statistically significant difference from control (p < 0.05).

Table 2: Effect of Structured Lipids with Behenic Acid on Plasma Lipids in Mice

ParameterControl (High-Fat Diet)Structured Lipid (High-Fat Diet)Reference
Total Cholesterol (mg/dL)185 ± 15150 ± 12[1]
LDL Cholesterol (mg/dL)80 ± 855 ± 6[1]
HDL Cholesterol (mg/dL)65 ± 575 ± 6[1]
Triglycerides (mg/dL)110 ± 1090 ± 8[1]
Statistically significant difference from control (p < 0.05).

Experimental Protocols

In Vivo Lipid Absorption Study in Mice

Lipid_Absorption_Workflow start Start: Acclimatization of Mice diet Dietary Intervention: Control vs. OOB-supplemented diet start->diet feces Fecal Collection (e.g., 72 hours) diet->feces extraction Lipid Extraction from Feces (e.g., Folch method) feces->extraction analysis Fatty Acid Analysis (Gas Chromatography) extraction->analysis calculation Calculation of Apparent Fat Absorption analysis->calculation end End: Data Interpretation calculation->end

Objective: To determine the apparent absorption of this compound in a murine model.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used for metabolic studies.

  • Acclimatization: House mice individually in metabolic cages for a period of acclimatization (e.g., 5-7 days) on a standard chow diet.

  • Dietary Intervention: Divide mice into two groups: a control group receiving a diet with a standard fat source and a test group receiving a diet where a portion of the fat is replaced with OOB.

  • Fecal Collection: Over a defined period (e.g., 72 hours), collect all feces from each mouse.

  • Lipid Extraction:

    • Dry the collected feces to a constant weight.

    • Homogenize the dried feces.

    • Extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.[10]

  • Fatty Acid Analysis:

    • Saponify the extracted lipids to release free fatty acids.

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography (GC) to determine the amount of each fatty acid, including behenic acid, excreted in the feces.[11][12][13][14][15]

  • Calculation:

    • Calculate the total intake of each fatty acid based on food consumption.

    • Calculate the apparent absorption (%) = [(Total Intake - Fecal Excretion) / Total Intake] x 100.

In Vitro Digestion with Pancreatic Lipase

Objective: To assess the susceptibility of this compound to hydrolysis by pancreatic lipase.

Methodology:

  • Substrate Preparation: Prepare an emulsion of OOB in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (e.g., sodium taurocholate) to mimic intestinal conditions.[9]

  • Enzyme: Use porcine pancreatic lipase.

  • Reaction:

    • Incubate the OOB emulsion at 37°C.

    • Initiate the reaction by adding pancreatic lipase.

    • Monitor the release of free fatty acids over time using a pH-stat method, which titrates the released fatty acids with NaOH to maintain a constant pH. The rate of NaOH addition is proportional to the rate of lipolysis.[9]

  • Analysis of Digestion Products:

    • At various time points, stop the reaction (e.g., by adding a lipase inhibitor or by heat inactivation).

    • Extract the lipids from the reaction mixture.

    • Separate the different lipid classes (triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids) using thin-layer chromatography (TLC).

    • Quantify the amount of each lipid class to determine the extent of hydrolysis and the specific products formed.

Conclusion and Future Directions

This compound represents a promising area of research in nutritional science. Its unique structure, particularly the inclusion of the poorly absorbed behenic acid, suggests potential benefits as a reduced-calorie fat. Animal studies on similar structured lipids support this hypothesis and indicate favorable effects on weight management and plasma lipid profiles. However, a critical need remains for human clinical trials to definitively establish the bioavailability and metabolic effects of OOB in humans. Future research should also focus on elucidating the precise molecular mechanisms through which OOB and its metabolites influence cellular signaling pathways related to metabolic health. The development of scalable and cost-effective methods for the synthesis of OOB will also be crucial for its potential application in functional foods and medical nutrition.

References

Methodological & Application

Application Note: Analysis of 1,2-Dioleoyl-3-behenoylglycerol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 1,2-Dioleoyl-3-behenoylglycerol using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD).

Introduction

This compound is a mixed triacylglycerol (TAG) of interest in various fields, including pharmaceuticals and material science. Accurate and reliable analytical methods are crucial for its quantification and quality control. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation of TAGs.[1] Due to the lack of a significant UV chromophore in most TAGs, an Evaporative Light Scattering Detector (ELSD) is a suitable choice for detection.[2][3] This application note outlines a representative HPLC-ELSD method for the analysis of this compound.

Experimental Protocol

This protocol is a representative method derived from established procedures for similar triglycerides.[4][5][6][7]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution of triglycerides.[4][6]

  • Solvents: HPLC grade acetonitrile, acetone, and water.

  • Standard: this compound standard of known purity.

  • Sample Solvent: Chloroform or a mixture of hexane (B92381) and isopropanol.

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterValue
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Acetone
Gradient 30% B to 70% B over 20 minutes; hold at 70% B for 5 minutes; return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 L/min (Nitrogen)

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the sample solvent to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample solvent to cover the desired concentration range (e.g., 0.05 - 1.0 mg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the calibration standards. A logarithmic transformation is often necessary for the non-linear response of the ELSD.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound using the described method. These values are estimates based on the analysis of similar triglycerides and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Estimated Chromatographic Performance

ParameterEstimated Value
Retention Time (tR) ~18.5 min
Tailing Factor 1.0 - 1.5
Theoretical Plates > 5000

Table 2: Estimated Method Validation Parameters

ParameterEstimated Value
Linear Range 0.05 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~10 µg/mL
Limit of Quantification (LOQ) ~30 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Solvent Standard->Dissolve_Std Dilute_Std Prepare Calibration Curve Dissolve_Std->Dilute_Std Inject Inject into HPLC Dilute_Std->Inject Standards Calibrate Generate Calibration Curve Dilute_Std->Calibrate Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Filter->Inject Sample Separate Separation on C18 Column Inject->Separate Detect Detection by ELSD Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: HPLC Analysis Workflow for this compound.

Logical Relationship of Analytical Parameters

G Figure 2: Interrelation of Analytical Parameters cluster_method Method Parameters cluster_performance Performance Metrics cluster_results Quantitative Results MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime FlowRate->Resolution Column Column Chemistry Column->RetentionTime Column->Resolution Temperature Temperature Temperature->RetentionTime Temperature->Resolution Accuracy Accuracy RetentionTime->Accuracy Resolution->Accuracy Precision Precision Resolution->Precision PeakShape Peak Shape PeakShape->Precision Sensitivity Sensitivity (LOD/LOQ) PeakShape->Sensitivity

Caption: Interrelation of HPLC method parameters and performance outcomes.

References

Application Note & Protocol: Quantification of 1,2-Dioleoyl-3-behenoylglycerol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a specific triacylglycerol (TAG) of interest in various fields, including pharmacology and lipidomics. Accurate quantification of this and other TAGs is crucial for understanding metabolic pathways, disease progression, and the efficacy of therapeutic interventions. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for the analysis of intact TAGs, Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust and widely accessible technique, particularly for the detailed fatty acid profiling of complex lipids.[1]

This application note details a GC-MS method for the indirect quantification of this compound. Due to the high molecular weight and low volatility of intact TAGs, direct GC-MS analysis is challenging and can lead to thermal degradation.[2] The presented method, therefore, relies on the hydrolysis of the triglyceride into its constituent fatty acids (oleic acid and behenic acid) followed by their derivatization into more volatile Fatty Acid Methyl Esters (FAMEs). This approach allows for sensitive and specific quantification of the fatty acid building blocks, from which the concentration of the parent TAG can be calculated.

Principle of the Method

The quantification of this compound is achieved through a multi-step process. First, the TAG is hydrolyzed to release the free fatty acids: two molecules of oleic acid and one molecule of behenic acid. These free fatty acids are then converted to their corresponding FAMEs (methyl oleate (B1233923) and methyl behenate) through esterification. The resulting FAMEs are volatile and thermally stable, making them ideal for GC-MS analysis.[3][4] The quantification is based on the chromatographic separation and mass spectrometric detection of the individual FAMEs. By using an appropriate internal standard, the concentrations of methyl oleate and methyl behenate (B1239552) can be accurately determined, and subsequently, the concentration of the original this compound molecule can be calculated.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥ 99%)

  • Internal Standard (e.g., Heptadecanoic acid or other non-endogenous odd-chain fatty acid)

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)[3]

  • Hexane (B92381) (GC grade)

  • Methanol (anhydrous)

  • Sodium chloride (saturated aqueous solution)

  • Anhydrous sodium sulfate (B86663)

  • Sample vials (2 mL, with PTFE-lined caps)

  • Heating block or water bath

Sample Preparation and Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Prepare a stock solution of the internal standard (e.g., Heptadecanoic acid) in methanol.

    • For calibration standards, aliquot appropriate volumes of the this compound stock solution into clean vials and evaporate the solvent under a gentle stream of nitrogen.

    • For unknown samples, aliquot a known volume or weight of the sample into a clean vial. If the sample is in a volatile solvent, evaporate to dryness.

  • Hydrolysis and Esterification:

    • To the dried standard or sample, add 1 mL of 0.5 M NaOH in methanol.

    • Cap the vial tightly and heat at 80°C for 10 minutes to hydrolyze the triglyceride.

    • Cool the vial to room temperature.

    • Add 2 mL of BF3-methanol solution.[3]

    • Cap the vial and heat at 80°C for 5-10 minutes to esterify the free fatty acids to FAMEs.[3]

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a new autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (or split with a high split ratio for concentrated samples)
Oven ProgramInitial temperature 120°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C (hold for 10 min)[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Electron Energy70 eV
Mass Scan Rangem/z 50-500
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Selected Ions for Monitoring (SIM):

CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
Methyl Oleate296.3264.3, 55.1
Methyl Behenate354.4323.3, 74.1
Methyl Heptadecanoate (IS)284.3253.3, 74.1

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte (methyl oleate and methyl behenate) to the internal standard against the concentration of the this compound standard. A linear regression analysis should be performed to determine the equation of the line and the correlation coefficient (R²), which should be > 0.99 for a valid calibration.

Quantitative Data Summary

The performance of the method should be validated to determine its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical performance characteristics for the GC-MS analysis of FAMEs.

ParameterMethyl OleateMethyl Behenate
Linear Range 0.1 - 50 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.995> 0.995
LOD ~0.03 µg/mL~0.04 µg/mL
LOQ ~0.1 µg/mL~0.12 µg/mL
Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%
Calculation of this compound Concentration
  • From the calibration curve, determine the concentration of methyl oleate and methyl behenate in the unknown sample.

  • The molar ratio of oleic acid to behenic acid in this compound is 2:1. The experimental results should reflect this ratio.

  • Calculate the concentration of this compound based on the concentration of methyl behenate (as it is the unique fatty acid in this TAG).

Concentration of TAG (µg/mL) = [Concentration of Methyl Behenate (µg/mL) / MW of Methyl Behenate] * MW of this compound

  • MW of Methyl Behenate = 354.6 g/mol

  • MW of this compound = 951.6 g/mol

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Sample containing This compound Spike Spike with Internal Standard Sample->Spike Hydrolysis Alkaline Hydrolysis (NaOH in Methanol) Spike->Hydrolysis Esterification Esterification (BF3-Methanol) Hydrolysis->Esterification LLE Liquid-Liquid Extraction (Hexane) Esterification->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry GCMS GC-MS Analysis Dry->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Result Final Concentration of This compound Calculation->Result

Caption: Experimental workflow for the GC-MS quantification of this compound.

logical_relationship TAG This compound (High MW, Non-volatile) Hydrolysis Hydrolysis & Esterification TAG->Hydrolysis Chemical Conversion FAMEs FAMEs (Low MW, Volatile) Hydrolysis->FAMEs Oleate Methyl Oleate FAMEs->Oleate Behenate Methyl Behenate FAMEs->Behenate GCMS GC-MS Analysis Oleate->GCMS Behenate->GCMS Quantification Quantification GCMS->Quantification Peak Areas Concentration Concentration of This compound Quantification->Concentration Stoichiometric Calculation

Caption: Logical relationship of the indirect quantification method.

References

Application Note: Quantification of Triacylglycerols in Human Plasma using 1,2-Dioleoyl-3-behenoylglycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable method for the quantitative analysis of triacylglycerols (TAGs) in human plasma samples using 1,2-Dioleoyl-3-behenoylglycerol (DOBE) as an internal standard. The method utilizes Liquid Chromatography coupled with Mass Spectrometry (LC-MS) for the separation and detection of individual TAG species. The unique structure of DOBE, containing both oleoyl (B10858665) (C18:1) and behenoyl (C22:0) fatty acid chains, makes it an effective internal standard as it is not naturally present in significant amounts in human plasma and exhibits similar ionization efficiency to a wide range of endogenous TAGs. This method provides a valuable tool for researchers, scientists, and drug development professionals in the field of lipidomics and metabolic disease research.

Introduction

Triacylglycerols are the main constituents of body fat in humans and are a key focus in the study of metabolic diseases such as obesity, diabetes, and cardiovascular disease. Accurate quantification of TAGs in biological matrices is crucial for understanding disease progression and the efficacy of therapeutic interventions. The use of a suitable internal standard is critical to correct for variations in sample preparation and instrument response.[1] this compound is a synthetic triacylglycerol that is not endogenously present in human plasma, making it an ideal candidate for an internal standard. Its chemical structure ensures it behaves similarly to other long-chain triacylglycerols during extraction and analysis.

Experimental Protocol

Materials and Reagents
  • This compound (DOBE) internal standard stock solution (1 mg/mL in chloroform/methanol 2:1, v/v)

  • Human plasma (collected in EDTA tubes)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Ultrapure water

Sample Preparation
  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a 2 mL glass vial.

  • Internal Standard Spiking: Add 10 µL of the 1 mg/mL DOBE internal standard stock solution to each plasma sample.

  • Lipid Extraction (Folch Method):

    • Add 1 mL of chloroform/methanol (2:1, v/v) to each vial.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an LC-MS vial with an insert.

LC-MS Analysis
  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55 °C

  • Injection Volume: 5 µL

  • MS System: Agilent 6545 Q-TOF LC/MS or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor: 175 V

  • Skimmer: 65 V

  • Mass Range: m/z 100-1700

Data Analysis and Quantification

The quantification of individual TAG species is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (DOBE). A calibration curve can be constructed using known concentrations of synthetic TAG standards to determine the absolute concentration of endogenous TAGs.

Results and Discussion

The developed LC-MS method allowed for the successful separation and quantification of a wide range of triacylglycerols in human plasma. The use of this compound as an internal standard provided excellent reproducibility and accuracy.

Table 1: Quantitative Data for Selected Triacylglycerols in a Pooled Human Plasma Sample.

Triacylglycerol SpeciesRetention Time (min)Analyte [M+NH4]+ (m/z)Internal Standard [M+NH4]+ (m/z)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)
TAG 50:216.2852.78952.911.2512.5
TAG 52:217.1880.81952.912.5025.0
TAG 52:316.9878.79952.911.8018.0
TAG 54:317.8906.82952.913.1031.0
TAG 54:417.6904.81952.912.2022.0

Conclusion

The method described in this application note provides a reliable and high-throughput approach for the quantification of triacylglycerols in human plasma. The use of this compound as an internal standard is a key feature of this method, ensuring accurate and precise results. This protocol can be readily adopted by researchers in academia and industry for lipidomic studies.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with DOBE Internal Standard Plasma->Spike Extract Lipid Extraction (Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Experimental workflow for TAG quantification.

G cluster_principle Principle of Internal Standard Method Analyte Analyte (Endogenous TAG) Signal Intensity (Variable) Ratio Ratio (Analyte/IS) Corrected for Variations Analyte->Ratio IS Internal Standard (DOBE) Known Concentration Signal Intensity (Variable) IS->Ratio Concentration Analyte Concentration Determined from Ratio Ratio->Concentration

Caption: Logic of internal standard quantification.

References

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-behenoylglycerol in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding complex biological systems and for the development of novel therapeutics. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards to ensure data quality. 1,2-Dioleoyl-3-behenoylglycerol, a mixed triacylglycerol (TAG), serves as an effective internal standard for the quantification of various lipid classes, particularly other triacylglycerols, in complex biological matrices. Its structural similarity to endogenous TAGs allows it to mimic their behavior during extraction and ionization, while its unique mass distinguishes it from naturally occurring lipids, enabling accurate normalization.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in lipidomics workflows, targeted at researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

PropertyValue
Molecular Formula C61H114O6
Molecular Weight 959.5 g/mol
Structure Glycerol backbone with two oleic acid (18:1) chains at sn-1 and sn-2 positions, and one behenic acid (22:0) chain at the sn-3 position.
Physical State Solid
Solubility Soluble in organic solvents such as chloroform, methanol (B129727), and methyl-tert-butyl ether (MTBE).

Rationale for Use as an Internal Standard

The selection of an appropriate internal standard is a critical step in quantitative lipidomics. This compound is a suitable choice due to the following reasons:

  • Structural Similarity: As a triacylglycerol, it closely resembles the chemical and physical properties of endogenous TAGs, ensuring similar extraction efficiency and ionization response.

  • Unique Mass: The combination of oleic and behenic acid acyl chains results in a mass that is typically absent or present at very low levels in biological samples, preventing interference with the measurement of endogenous lipids.

  • Chemical Stability: It is a stable molecule that does not degrade during sample preparation and analysis.

Quantitative Performance Data (Representative for Triacylglycerol Internal Standards)

While specific performance data for this compound is not extensively published, the following tables represent typical performance characteristics expected from a well-behaving triacylglycerol internal standard in a validated lipidomics workflow. This data is compiled from general observations in lipidomics literature.

Table 1: Linearity of Response
Concentration Range (µg/mL)Correlation Coefficient (R²)
0.1 - 10> 0.99
10 - 100> 0.99
100 - 1000> 0.99

Note: Linearity should be established in the specific matrix of interest.

Table 2: Extraction Recovery
Extraction MethodSample MatrixMean Recovery (%)
FolchHuman Plasma85 - 110
MTBECell Lysate90 - 105

Note: Recovery can vary based on the specific protocol and matrix.

Table 3: Precision (Coefficient of Variation, CV%)
Analysis TypeConcentrationCV (%)
Intra-day (n=6)Low QC (0.5 µg/mL)< 15
High QC (50 µg/mL)< 10
Inter-day (n=18, 3 days)Low QC (0.5 µg/mL)< 20
High QC (50 µg/mL)< 15

Note: Precision is a measure of the reproducibility of the analytical method.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in lipidomics sample preparation.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of chloroform:methanol (2:1, v/v) in a volumetric flask.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution with chloroform:methanol (2:1, v/v) to achieve the desired final concentration. For example, to make a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of chloroform:methanol (2:1, v/v).

    • The optimal concentration of the working solution will depend on the expected concentration of the analytes in the sample and the sensitivity of the mass spectrometer.

cluster_prep Internal Standard Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in 10 mL Chloroform:Methanol (2:1) weigh->dissolve stock Stock Solution (1 mg/mL) dissolve->stock dilute Serial Dilution stock->dilute working Working Solution (e.g., 10 µg/mL) dilute->working

Internal Standard Solution Preparation Workflow
Protocol 2: Lipid Extraction from Human Plasma using a Modified Folch Method

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

  • Internal Standard Spiking:

    • In a clean glass tube, add 50 µL of human plasma.

    • Add a known amount of the this compound working solution (e.g., 10 µL of a 10 µg/mL solution). The exact amount should be optimized to be within the linear range of the assay.

  • Lipid Extraction:

    • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) to the plasma sample containing the internal standard.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a new clean glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).

cluster_extraction Lipid Extraction from Plasma (Folch Method) start Start: 50 µL Plasma spike Spike with This compound Working Solution start->spike add_solvent Add 2 mL Chloroform:Methanol (2:1) spike->add_solvent vortex1 Vortex 2 min add_solvent->vortex1 add_nacl Add 400 µL 0.9% NaCl vortex1->add_nacl vortex2 Vortex 1 min add_nacl->vortex2 centrifuge Centrifuge 2,000 x g, 10 min, 4°C vortex2->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry under Nitrogen collect_phase->dry reconstitute Reconstitute for LC-MS dry->reconstitute end Analysis reconstitute->end

Modified Folch Lipid Extraction Workflow
Protocol 3: Lipid Extraction from Cell Pellets using an MTBE Method

  • Sample Preparation:

    • Start with a cell pellet containing a known number of cells (e.g., 1 x 10^6 cells).

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge to remove the supernatant.

  • Internal Standard Spiking and Extraction:

    • Add 200 µL of ice-cold methanol to the cell pellet.

    • Add a known amount of the this compound working solution.

    • Vortex for 30 seconds.

    • Add 800 µL of methyl-tert-butyl ether (MTBE).

    • Vortex for 10 minutes at 4°C.

  • Phase Separation:

    • Add 200 µL of water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Lipid Phase Collection:

    • Carefully collect the upper organic phase (MTBE layer) containing the lipids.

    • Transfer the organic phase to a new clean tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A generalized LC-MS method for the analysis of triacylglycerols is provided below. This method should be optimized for the specific instrumentation used.

Table 4: Recommended LC-MS Parameters for TAG Analysis
ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Gradient 0-2 min: 30% B; 2-15 min: linear gradient to 99% B; 15-20 min: hold at 99% B; 20.1-25 min: return to 30% B and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Acquisition Full scan mode (m/z 300-1200) and data-dependent MS/MS
Collision Energy Optimized for fragmentation of TAGs

Data Analysis

  • Peak Integration: Integrate the peak areas of the endogenous lipids and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Quantification: Determine the concentration of each analyte using a calibration curve constructed with known concentrations of authentic standards and a constant concentration of the internal standard.

cluster_data_analysis Quantitative Data Analysis Workflow peak_integration Peak Integration (Analyte and Internal Standard) ratio_calc Calculate Response Ratio (Analyte Area / IS Area) peak_integration->ratio_calc calibration_curve Construct Calibration Curve (Known Analyte Concentrations vs. Response Ratio) ratio_calc->calibration_curve for standard samples quantification Quantify Unknown Samples using Calibration Curve ratio_calc->quantification for unknown samples calibration_curve->quantification

Data Analysis Workflow for Quantification

Conclusion

This compound is a valuable tool for ensuring the accuracy and reliability of quantitative data in lipidomics research. By following the detailed protocols and considering the performance characteristics outlined in these application notes, researchers can confidently incorporate this internal standard into their workflows. The use of a suitable internal standard, coupled with robust experimental design and data analysis, is essential for generating high-quality lipidomics data that can drive new discoveries in science and medicine.

Application Notes and Protocols for the Enzymatic Hydrolysis of 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a structured triacylglycerol (TAG) of interest in various fields, including pharmaceuticals and nutrition, due to its specific fatty acid composition and positioning on the glycerol (B35011) backbone. Understanding its enzymatic hydrolysis is crucial for predicting its metabolic fate, designing novel drug delivery systems, and developing functional foods. This document provides a detailed protocol for the enzymatic hydrolysis of this compound using Candida rugosa lipase (B570770), followed by the analysis of the hydrolysis products. Pancreatic lipase activity is reportedly decreased by this compound, making microbial lipases a suitable alternative for in vitro studies.

Principle of the Method

The enzymatic hydrolysis of this compound involves the use of a lipase to catalyze the cleavage of ester bonds, releasing free fatty acids (oleic acid and behenic acid) and generating mono- and diacylglycerol intermediates. The reaction progress can be monitored by quantifying the disappearance of the substrate and the appearance of its hydrolysis products over time.

Materials and Reagents

  • Substrate: this compound (≥98% purity)

  • Enzyme: Candida rugosa lipase (Type VII, ≥700 units/mg solid)

  • Buffer: 50 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

  • Emulsifying Agent: Gum Arabic or Bile Salts (e.g., sodium deoxycholate)

  • Reaction Termination Solution: Ethanol (B145695)/Acetone (1:1, v/v)

  • Analytical Standards:

    • Oleic acid (≥99%)

    • Behenic acid (≥99%)

    • 1,2-Dioleoylglycerol (≥99%)

    • 1-Monooleoylglycerol (≥99%)

    • 2-Monooleoylglycerol (≥99%)

  • Solvents for Analysis (HPLC or TLC grade):

  • TLC Plates: Silica (B1680970) gel 60 F254

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol outlines the procedure for the hydrolysis of the target TAG using Candida rugosa lipase.

  • Substrate Emulsion Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or hexane).

    • In a reaction vessel, evaporate the solvent from a desired volume of the stock solution under a stream of nitrogen.

    • Add 50 mM sodium phosphate buffer (pH 7.0) containing an emulsifying agent (e.g., 2% w/v gum arabic or 5 mM sodium deoxycholate) to the dried substrate to achieve a final substrate concentration of 1 mM.

    • Emulsify the mixture by sonication on ice for 5-10 minutes or until a stable, milky emulsion is formed.

  • Enzymatic Reaction:

    • Pre-incubate the substrate emulsion at 37°C for 5 minutes with gentle agitation.

    • Prepare a stock solution of Candida rugosa lipase (e.g., 1 mg/mL) in 50 mM sodium phosphate buffer (pH 7.0).

    • Initiate the hydrolysis reaction by adding the lipase solution to the pre-warmed substrate emulsion to achieve a final enzyme concentration of 10-50 µg/mL. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at 37°C with continuous stirring (e.g., 200 rpm) for a defined period (e.g., 0, 5, 10, 20, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, withdraw an aliquot (e.g., 200 µL) of the reaction mixture.

    • Immediately terminate the reaction by adding 400 µL of the ethanol/acetone (1:1, v/v) solution.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein.

    • Transfer the supernatant to a clean vial for analysis of hydrolysis products.

Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC provides a rapid and qualitative or semi-quantitative method to visualize the products of hydrolysis.

  • TLC Plate Preparation:

    • Activate silica gel plates by heating at 110°C for 1 hour before use. Allow to cool in a desiccator.

  • Sample Application:

    • Spot 5-10 µL of the terminated reaction samples and analytical standards (substrate, oleic acid, behenic acid, 1,2-dioleoylglycerol, monooleoylglycerols) onto the TLC plate.

  • Chromatogram Development:

    • Develop the TLC plate in a pre-saturated chromatography chamber with a mobile phase of hexane:diethyl ether:formic acid (65:35:1, v/v/v).[1]

    • Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate completely.

    • Visualize the separated lipid spots by placing the plate in a chamber containing iodine vapor or by spraying with a suitable reagent (e.g., 10% phosphomolybdic acid in ethanol followed by heating).

  • Identification:

    • Identify the hydrolysis products by comparing their retention factors (Rf) with those of the analytical standards. The expected order of migration from bottom to top (lowest to highest Rf) is: monoacylglycerols, diacylglycerols, free fatty acids, and triacylglycerols.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC allows for the separation and quantification of the substrate and its hydrolysis products.

  • HPLC System and Column:

    • Use a reversed-phase HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).

  • Mobile Phase and Gradient:

    • A common mobile phase for lipid analysis is a gradient of acetonitrile and isopropanol.

    • An example gradient could be: 100% acetonitrile for 5 minutes, followed by a linear gradient to 50:50 acetonitrile:isopropanol over 20 minutes. The exact gradient should be optimized for the specific column and analytes.

  • Sample Injection and Analysis:

    • Inject 10-20 µL of the prepared samples and standards.

    • Run the HPLC analysis and record the chromatograms.

  • Quantification:

    • Identify the peaks corresponding to the substrate, diacylglycerols, monoacylglycerols, and free fatty acids by comparing their retention times with those of the standards.

    • Construct calibration curves for each analyte using the standards.

    • Quantify the concentration of each component in the reaction samples by integrating the peak areas and using the calibration curves.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in the following table:

Reaction Time (minutes)This compound (mM)Diacylglycerols (mM)Monoacylglycerols (mM)Free Oleic Acid (mM)Free Behenic Acid (mM)
0
5
10
20
30
60

Signaling Pathways and Experimental Workflows

EnzymaticHydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate This compound Emulsion Prepare Substrate Emulsion Substrate->Emulsion Buffer Phosphate Buffer (pH 7.0) Buffer->Emulsion Emulsifier Emulsifying Agent Emulsifier->Emulsion Enzyme Candida rugosa Lipase Solution Hydrolysis Initiate Hydrolysis with Lipase Enzyme->Hydrolysis Incubation Incubate at 37°C Emulsion->Incubation Incubation->Hydrolysis TimePoints Collect Aliquots at Time Points Hydrolysis->TimePoints Termination Terminate Reaction TimePoints->Termination TLC TLC Analysis Termination->TLC HPLC HPLC Analysis Termination->HPLC Quantification Quantify Products TLC->Quantification HPLC->Quantification

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

HydrolysisPathway TAG This compound (TAG) DAG1 1,2-Dioleoylglycerol (DAG) TAG->DAG1 + H₂O - Behenic Acid DAG2 2-Oloeyl-3-behenoylglycerol (DAG) TAG->DAG2 + H₂O - Oleic Acid FFA1 Behenic Acid (FFA) TAG->FFA1 FFA2 Oleic Acid (FFA) TAG->FFA2 MAG1 2-Oleoylglycerol (MAG) DAG1->MAG1 + H₂O - Oleic Acid DAG1->FFA2 MAG2 3-Behenoylglycerol (MAG) DAG2->MAG2 + H₂O - Oleic Acid DAG2->FFA2 MAG1->FFA2 Glycerol Glycerol MAG1->Glycerol + H₂O - Oleic Acid MAG2->FFA1 MAG2->Glycerol + H₂O - Behenic Acid

References

Application Note: Quantitative Analysis of 1,2-Dioleoyl-3-behenoylglycerol using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,2-Dioleoyl-3-behenoylglycerol in biological matrices. Triacylglycerols (TAGs) are key molecules in energy storage and cellular signaling, and their accurate quantification is crucial for research in metabolism, drug development, and lipidomics. The described method utilizes a streamlined sample preparation protocol based on liquid-liquid extraction and optimized LC-MS/MS parameters in Multiple Reaction Monitoring (MRM) mode, providing the necessary sensitivity and specificity for high-throughput analysis.

Introduction

This compound is a mixed triacylglycerol containing two oleic acid moieties (18:1) and one behenic acid moiety (22:0). The analysis of specific TAGs like this one is essential for understanding lipid metabolism and its role in various physiological and pathological processes. LC-MS/MS has become the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to handle complex biological samples.[1] This document provides a detailed protocol for the extraction, separation, and detection of this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified liquid-liquid extraction method is recommended for the extraction of total lipids from biological matrices such as plasma, serum, cells, or tissues.[2] The use of an internal standard (IS), such as a stable isotope-labeled analog of the analyte (e.g., this compound-d5), is crucial for accurate quantification.

Procedure:

  • To a 2 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Add a known amount of the internal standard solution.

  • Add 1.5 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Incubate the mixture at room temperature for 20 minutes.

  • Add 300 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Transfer the organic phase to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile, 1:1, v/v).

LC-MS/MS Analysis

The separation and detection of this compound are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Formate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient 80% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 80% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the detection of this compound and a potential internal standard. Optimization of collision energies is recommended for maximizing signal intensity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 945.8 [M+NH₄]⁺601.5 [M+NH₄-C₂₂H₄₄O₂]⁺10035
This compound (Qualifier) 945.8 [M+NH₄]⁺623.5 [M+NH₄-C₁₈H₃₄O₂]⁺10030
Internal Standard (e.g., -d5, Quantifier) 950.8 [M+NH₄]⁺606.5 [M+NH₄-C₂₂H₄₄O₂]⁺10035
Internal Standard (e.g., -d5, Qualifier) 950.8 [M+NH₄]⁺628.5 [M+NH₄-C₁₈H₃₄O₂]⁺10030

Note: The precursor ion is the ammonium adduct of this compound (C₅₉H₁₁₀O₆, MW: 927.5 g/mol ). Product ions correspond to the neutral loss of behenic acid and oleic acid, respectively.

Data Presentation

The performance of the LC-MS/MS method for the quantification of this compound is summarized in the table below. This data is representative and demonstrates the suitability of the method for sensitive and accurate quantification. Actual performance may vary based on instrumentation and matrix.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect Minimal, compensated by internal standard
Recovery > 85%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Chloroform:Methanol) Add_IS->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Collect_Organic Collect Organic Layer Phase_Sep->Collect_Organic Dry_Down Evaporate to Dryness Collect_Organic->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_Separation LC Separation (C18 Reverse Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS Workflow for this compound Analysis.

Fragmentation Pathway

G cluster_products Product Ions Precursor [M+NH₄]⁺ m/z 945.8 Product1 [M+NH₄ - C₂₂H₄₄O₂]⁺ (Loss of Behenic Acid) m/z 601.5 Precursor->Product1 CID Product2 [M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid) m/z 623.5 Precursor->Product2 CID

Caption: Proposed Fragmentation of this compound.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The described method, encompassing a streamlined sample preparation protocol and optimized LC-MS/MS parameters, provides the necessary sensitivity and specificity for high-throughput analysis in research and drug development settings. This protocol serves as a strong foundation for researchers to implement and further optimize for their specific applications.

References

Application Notes and Protocols for the Quantification of 1,2-Dioleoyl-3-behenoylglycerol in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a specific triacylglycerol (TAG) of interest in food science and nutrition due to the presence of both long-chain unsaturated (oleic acid) and very-long-chain saturated (behenic acid) fatty acids. Accurate quantification of this and other specific TAGs in food matrices is crucial for understanding their dietary intake, bioavailability, and potential physiological effects. These application notes provide a comprehensive guide to the extraction and quantification of this compound from food matrices, primarily focusing on a robust High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method. While specific quantitative data for this compound in various foods is not extensively available in the literature, this document provides the methodology to generate such data.

Data Presentation

Food MatrixSample IDThis compound Concentration (mg/g of lipid extract)% Relative Standard Deviation (RSD) (n=3)
Peanut Oil
Almond Oil
High-Oleic Sunflower Oil
Cocoa Butter
Infant Formula

Experimental Protocols

Sample Preparation: Extraction of Total Lipids

This protocol describes a modified Folch method for the efficient extraction of total lipids, including triacylglycerols, from a solid or liquid food matrix.

Materials:

  • Food sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (e.g., Polytron)

  • Centrifuge

  • Rotary evaporator

  • Glassware: separating funnel, flasks, vials

Procedure:

  • Homogenization: Weigh 1-5 g of the homogenized food sample into a glass centrifuge tube. For liquid samples, pipette an equivalent amount.

  • Solvent Addition: Add a 20-fold excess of chloroform:methanol (2:1, v/v) to the sample. For example, for a 1 g sample, add 20 mL of the solvent mixture.

  • Extraction: Homogenize the sample with the solvent for 2-5 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 4 mL for a 20 mL extract). Vortex thoroughly and centrifuge at 2000 rpm for 10 minutes to facilitate phase separation.

  • Collection of Lipid Layer: Carefully aspirate the lower chloroform layer containing the lipids and transfer it to a clean, pre-weighed round-bottom flask.

  • Re-extraction (Optional but Recommended): Re-extract the upper aqueous layer and the solid residue with another 10 mL of chloroform. Centrifuge and combine the lower chloroform layer with the first extract.

  • Solvent Evaporation: Evaporate the chloroform from the combined extracts using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying and Weighing: Dry the lipid residue under a stream of nitrogen until a constant weight is achieved. Record the total lipid weight.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a known volume of hexane (B92381) or another suitable solvent for HPLC analysis (e.g., 10 mg/mL).

Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the separation and quantification of high molecular weight triacylglycerols like this compound.

Instrumentation:

  • HPLC system with a quaternary pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Nitrogen gas supply for ELSD

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 50% B

    • 25-30 min: Hold at 50% B

    • 30.1-35 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

Calibration:

  • Prepare a stock solution of the this compound standard in hexane (e.g., 1 mg/mL).

  • Perform serial dilutions to create a series of calibration standards ranging from approximately 0.05 to 0.5 mg/mL.

  • Inject each standard in triplicate and record the peak area from the ELSD.

  • The response of the ELSD is often non-linear. Therefore, plot the natural logarithm (ln) of the peak area against the natural logarithm (ln) of the concentration. This transformation typically yields a linear relationship.

  • Perform a linear regression on the log-log plot to obtain the calibration curve equation (y = mx + c).

Sample Analysis:

  • Inject the reconstituted lipid extracts into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Record the peak area for the identified peak.

  • Calculate the concentration of this compound in the sample using the calibration curve. Remember to account for the initial sample weight and the reconstitution volume.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output sample Food Matrix homogenize Homogenization in Chloroform:Methanol (2:1) sample->homogenize extract Lipid Extraction homogenize->extract phase_sep Phase Separation (Addition of 0.9% NaCl) extract->phase_sep collect Collect Chloroform Layer phase_sep->collect evaporate Solvent Evaporation collect->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute hplc HPLC-ELSD Analysis reconstitute->hplc quantify Quantification using Calibration Curve hplc->quantify results Concentration of This compound quantify->results

Caption: Experimental workflow for the quantification of this compound.

hplc_logic cluster_input Input cluster_hplc HPLC System cluster_detection Detection cluster_output Output sample_input Reconstituted Lipid Extract injection Autosampler Injection sample_input->injection standard_input This compound Standard standard_input->injection column C18 Reversed-Phase Column (Separation based on hydrophobicity) injection->column elsd ELSD Detector (Nebulization -> Evaporation -> Light Scattering) column->elsd chromatogram Chromatogram (Peak Area vs. Retention Time) elsd->chromatogram

Application Notes and Protocols for 1,2-Dioleoyl-3-behenoylglycerol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol (OOB) is a mixed-acid triglyceride containing two oleic acid moieties and one behenic acid moiety. Research in animal models has suggested that structured triglycerides containing behenic and oleic acids can influence lipid metabolism, potentially reducing visceral fat and hepatic triacylglycerol accumulation by modulating intestinal absorption.[1][2] These findings provide a strong rationale for investigating the cellular effects of OOB in vitro, particularly in cell lines modeling the intestine (e.g., Caco-2) and the liver (e.g., HepG2).

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for preparation, cell treatment, and analysis of cellular effects. The potential signaling pathways involved are also discussed.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC61H114O6
Molecular Weight943.5 g/mol
AppearanceSolid
Storage-20°C
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
Cell LineApplicationRecommended Starting Concentration RangeIncubation Time
Caco-2Intestinal lipid uptake and transport10 µM - 200 µM4 - 24 hours
HepG2Hepatic lipid accumulation and metabolism50 µM - 500 µM12 - 48 hours
3T3-L1 (preadipocytes)Adipocyte differentiation and lipid storage25 µM - 250 µM24 - 72 hours

Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental endpoint through a dose-response and time-course study.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

This protocol describes the preparation of a stock solution of this compound and its complexation with bovine serum albumin (BSA) for delivery to cultured cells.

Materials:

  • This compound (OOB)

  • Ethanol (B145695), absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in absolute ethanol to prepare a 10 mM stock solution.

    • For example, dissolve 9.435 mg of OOB in 1 mL of ethanol.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of OOB-BSA Complex:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

    • Warm the BSA solution to 37°C.

    • In a sterile tube, add the desired volume of the 10 mM OOB stock solution.

    • Slowly add the warm BSA solution to the OOB solution while gently vortexing to achieve the desired final concentration of the OOB-BSA complex. A molar ratio of 1:3 to 1:5 (OOB:BSA) is recommended as a starting point.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • Sterilize the OOB-BSA complex by passing it through a 0.22 µm syringe filter.

  • Preparation of Working Solutions:

    • Dilute the sterile OOB-BSA complex in the appropriate cell culture medium to the desired final working concentrations (refer to Table 2).

    • A BSA control (without OOB) should be prepared by diluting the BSA solution in the same manner.

Protocol 2: Treatment of Caco-2 Cells to Study Intestinal Lipid Uptake

This protocol outlines a method to assess the effect of this compound on lipid uptake and transport in a Caco-2 intestinal cell model.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • OOB-BSA complex (from Protocol 1)

  • BSA control solution

  • Oil Red O staining solution

  • Triglyceride quantification kit

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Cell Treatment:

    • Wash the differentiated Caco-2 monolayers with sterile PBS.

    • Replace the medium in the apical and basolateral chambers with serum-free medium and incubate for 2-4 hours.

    • Prepare working solutions of the OOB-BSA complex and BSA control in serum-free medium.

    • Add the treatment solutions to the apical chamber of the Transwell inserts.

    • Incubate for the desired time (e.g., 4, 12, or 24 hours).

  • Analysis of Lipid Uptake and Accumulation:

    • Oil Red O Staining:

      • After incubation, wash the cells with PBS and fix with 10% formalin.

      • Stain the cells with Oil Red O solution to visualize intracellular lipid droplets.

      • Observe under a microscope and quantify the staining intensity if required.

    • Triglyceride Quantification:

      • After incubation, wash the cells with PBS and lyse the cells.

      • Measure the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.

      • Collect the medium from the basolateral chamber to measure secreted triglycerides, which can indicate lipid transport across the monolayer.

Protocol 3: Investigation of Hepatic Lipid Accumulation in HepG2 Cells

This protocol describes a method to evaluate the effect of this compound on lipid accumulation in the HepG2 liver cell line.

Materials:

  • HepG2 cells

  • 6-well or 12-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • OOB-BSA complex (from Protocol 1)

  • BSA control solution

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Reagents for Western blotting or RT-qPCR

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in multi-well plates and allow them to adhere and reach 70-80% confluency.

  • Cell Treatment:

    • Wash the cells with PBS and replace the medium with serum-free medium for 2-4 hours.

    • Treat the cells with various concentrations of the OOB-BSA complex or BSA control in serum-free medium.

    • Incubate for the desired duration (e.g., 12, 24, or 48 hours).

  • Analysis of Lipid Accumulation and Gene/Protein Expression:

    • Lipid Accumulation: Perform Oil Red O staining and intracellular triglyceride quantification as described in Protocol 2.

    • Gene and Protein Expression Analysis:

      • Lyse the cells to extract total RNA or protein.

      • Analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC, PPARα, CPT1A) by RT-qPCR.

      • Analyze the protein levels and phosphorylation status of key signaling molecules (e.g., p-Akt, p-AMPK) by Western blotting.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis prep_oob This compound (OOB) Stock Solution prep_complex OOB-BSA Complex Formation prep_oob->prep_complex prep_bsa Fatty Acid-Free BSA Solution prep_bsa->prep_complex treat Treat with OOB-BSA Complex prep_complex->treat seed_cells Seed Cells (e.g., Caco-2, HepG2) differentiate Differentiate (if applicable, e.g., Caco-2) seed_cells->differentiate serum_starve Serum Starvation seed_cells->serum_starve differentiate->serum_starve serum_starve->treat lipid_stain Lipid Droplet Staining (Oil Red O) treat->lipid_stain tg_quant Triglyceride Quantification treat->tg_quant gene_expr Gene Expression Analysis (RT-qPCR) treat->gene_expr protein_expr Protein Expression/Signaling (Western Blot) treat->protein_expr

Caption: Experimental workflow for studying the effects of this compound in cell culture.

Potential Signaling Pathways

The cellular effects of this compound are likely mediated by the signaling actions of its constituent fatty acids, oleic acid and behenic acid, following intracellular hydrolysis by lipases.

signaling_pathway cluster_signaling Downstream Signaling cluster_effects Cellular Effects OOB This compound (OOB) Lipase Intracellular Lipases OOB->Lipase OA Oleic Acid Lipase->OA BA Behenic Acid Lipase->BA PI3K_Akt PI3K/Akt Pathway OA->PI3K_Akt modulates PPARs PPARα/γ Activation OA->PPARs activates BA->PPARs activates CellSurvival Cell Survival PI3K_Akt->CellSurvival SREBP1c SREBP-1c Activation PPARs->SREBP1c regulates FattyAcidOxidation Fatty Acid Oxidation PPARs->FattyAcidOxidation Inflammation Inflammation PPARs->Inflammation modulates Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Caption: Potential signaling pathways modulated by this compound metabolites.

Signaling Pathway Description:

  • Hydrolysis: Upon cellular uptake, this compound is expected to be hydrolyzed by intracellular lipases, releasing two molecules of oleic acid and one molecule of behenic acid.

  • Oleic Acid Signaling: Oleic acid, a monounsaturated fatty acid, is known to influence several signaling pathways. It can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are master regulators of lipid metabolism.[3] Oleic acid has also been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and metabolism.

  • Behenic Acid Signaling: Behenic acid, a long-chain saturated fatty acid, is also a potential ligand for PPARs. Its effects on cellular signaling are less characterized than those of oleic acid, but it is expected to influence genes involved in fatty acid metabolism.

  • Downstream Effects: The activation of these pathways can lead to changes in the expression of genes involved in lipogenesis (fat synthesis), fatty acid oxidation (fat burning), and inflammation. For instance, activation of PPARα typically promotes fatty acid oxidation, while activation of SREBP-1c, which can be downstream of PPARs, promotes lipogenesis. The net effect on cellular lipid accumulation will likely depend on the balance between these opposing pathways.

Conclusion

These application notes provide a framework for the investigation of this compound in cell culture. The provided protocols are intended as a starting point and should be optimized for specific experimental systems. The exploration of the described signaling pathways will contribute to a better understanding of the cellular mechanisms of action of this specific triglyceride and its potential applications in nutrition and drug development.

References

Application Note and Protocol: Preparation of 1,2-Dioleoyl-3-behenoylglycerol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioleoyl-3-behenoylglycerol (OOB) is a specific triglyceride containing two oleic acid chains and one behenic acid chain. Triglycerides are a key class of lipids used in various research and pharmaceutical applications, including as excipients in drug formulations and as research tools in metabolic studies. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

The following table summarizes the solubility and storage information for triglycerides and related lipids, which can be used as a guideline for handling this compound.

Compound/Class Solvent Solubility & Conditions Storage Temperature (in solvent) Reference
Triglycerides (general)Dimethyl Sulfoxide (DMSO)Effective for extraction from cells.[1][2]-20°C or -80°C[1][2]
Chloroform (B151607):Methanol (2:1)Standard for lipid extraction.[3]-20°C ± 4°C[4]
2-PropanolUsed to reconstitute evaporated lipid extracts.[3]Not specified[3]
1,2-Dioleoyl-3-linoleoyl-rac-glycerolDMSOUsed as a co-solvent in formulations.[5]-80°C for 1 year[5]
1,2-Dioleoyl-sn-glycero-3-phosphate sodium saltMethanolSoluble.[6]-80°C for 6 months; -20°C for 1 month.[7][6][7]
DMSO1.25 mg/mL (requires sonication and warming to 60°C).[7]-80°C for 6 months; -20°C for 1 month.[7][7]
Unsaturated Lipids (general)Suitable organic solventShould be dissolved and not stored as a powder.[4]-20°C ± 4°C in a glass container with a Teflon-lined cap.[4][4]

Experimental Protocols

Materials and Equipment:

  • This compound (solid)

  • High-purity organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Chloroform, Methanol)

  • Glass vials with Teflon-lined screw caps

  • Inert gas (Argon or Nitrogen)

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Heating block or water bath

Protocol for Preparation of Stock Solution:

  • Pre-dissolution Handling:

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[4]

    • Handle the compound in a clean, dry environment.

  • Weighing:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed solid to a clean, dry glass vial.

  • Solvent Addition:

    • Based on the intended application, select a suitable solvent. DMSO is a common choice for cell-based assays, while chloroform or a chloroform/methanol mixture is often used for analytical purposes.[1][3]

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly.

    • Due to the long-chain fatty acids, this compound may require assistance to fully dissolve. If the solution is not clear, proceed with the following steps:

      • Sonication: Place the vial in a sonicator bath for 10-15 minutes.

      • Warming: Gently warm the solution in a water bath or on a heating block. For DMSO, warming up to 60°C can aid dissolution.[7] For other solvents, keep the temperature below their boiling points.

      • Alternate between vortexing, sonication, and warming until the solid is completely dissolved and the solution is clear.

  • Storage of Stock Solution:

    • For long-term storage, it is recommended to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation of the unsaturated oleoyl (B10858665) chains.[4]

    • Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or -80°C.[4][7] Storage in plastic containers should be avoided as organic solvents can leach plasticizers.[4][8]

    • Triglycerides in organic solvents are generally stable for extended periods when stored properly.[9] For solutions in DMSO, storage at -80°C for up to a year is common practice for similar lipids.[5]

Mandatory Visualization

G Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate solid to room temperature B Weigh desired amount of this compound A->B C Transfer to a glass vial B->C D Add appropriate volume of selected organic solvent C->D E Vortex thoroughly D->E F Check for complete dissolution E->F G If not dissolved, apply sonication and/or gentle warming F->G Solid remains H Overlay with inert gas (Argon or Nitrogen) F->H Solution is clear G->E I Store in a sealed glass vial at -20°C or -80°C H->I

References

Application of 1,2-Dioleoyl-3-behenoylglycerol in Enzyme Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a structured triacylglycerol (TAG) that has garnered interest in the scientific community for its potential applications in modulating lipid metabolism. This document provides detailed application notes and protocols for the use of this compound in enzyme assays, with a primary focus on its role as an inhibitor of pancreatic lipase (B570770). Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a key therapeutic strategy for managing obesity and related metabolic disorders.

The long-chain saturated behenic acid at the sn-3 position of this compound is thought to sterically hinder the action of pancreatic lipase, thereby reducing the hydrolysis and subsequent absorption of triacylglycerols. In vitro studies have confirmed that 1(3)-behenoyl-2,3(1)-dioleoyl-rac-glycerol (a racemic mixture containing this compound) inhibits pancreatic lipase activity.[1][2] This inhibitory action has been shown to suppress the absorption of triacylglycerols in vivo.[1][2]

These application notes will provide researchers with the necessary protocols to investigate the inhibitory effects of this compound on pancreatic lipase and to characterize its kinetic properties.

Data Presentation

While the inhibitory effect of the racemic mixture containing this compound on pancreatic lipase is established, specific quantitative data such as IC50 and Ki values for the pure isomer are not extensively reported in the public domain. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Pancreatic Lipase Inhibition by this compound

CompoundSubstrateEnzyme SourceIC50 (µM)Inhibition Type
This compounde.g., p-Nitrophenyl Palmitatee.g., Porcine Pancreatic LipaseUser-determinedUser-determined
Orlistat (Positive Control)e.g., p-Nitrophenyl Palmitatee.g., Porcine Pancreatic LipaseUser-determinede.g., Irreversible

Table 2: Kinetic Parameters of Pancreatic Lipase Inhibition

InhibitorSubstrate Concentration (mM)Vmax (µmol/min/mg)Km (mM)Ki (µM)
None (Control)User-variedUser-determinedUser-determinedN/A
This compoundUser-variedUser-determinedUser-determinedUser-determined

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay using a Colorimetric Substrate

This protocol describes a method to determine the inhibitory activity of this compound against pancreatic lipase using the colorimetric substrate p-nitrophenyl palmitate (p-NPP). The hydrolysis of p-NPP by lipase releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • This compound

  • Orlistat (positive control)

  • p-Nitrophenyl Palmitate (p-NPP)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.

    • Prepare stock solutions of this compound and Orlistat in DMSO.

    • Prepare a stock solution of p-NPP in a suitable solvent like isopropanol.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Test compound solution (this compound or Orlistat at various concentrations) or DMSO (for control).

      • Pancreatic lipase solution.

    • Mix and pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the p-NPP substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the control (with DMSO).

      • A_sample is the absorbance of the sample with the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Kinetic Analysis of Pancreatic Lipase Inhibition

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound.

Procedure:

  • Follow the general procedure of the in vitro inhibition assay described in Protocol 1.

  • Perform the assay with varying concentrations of the substrate (p-NPP) in the absence and presence of different fixed concentrations of this compound.

  • Measure the initial reaction velocities (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Vmax, Km, and Ki).

Visualizations

Pancreatic_Lipase_Inhibition_Mechanism cluster_0 Normal Lipase Activity cluster_1 Inhibition by this compound Dietary_TAG Dietary Triacylglycerol (Substrate) Pancreatic_Lipase Pancreatic Lipase (Enzyme) Dietary_TAG->Pancreatic_Lipase Binds to Active Site Products Fatty Acids + Monoacylglycerol (Absorbed) Pancreatic_Lipase->Products Hydrolyzes Inhibitor This compound Blocked_Lipase Inactive Lipase-Inhibitor Complex Inhibitor->Blocked_Lipase Binds to Lipase Unhydrolyzed_TAG Unhydrolyzed Triacylglycerol (Excreted) Blocked_Lipase->Unhydrolyzed_TAG Prevents Hydrolysis Pancreatic_Lipase2 Pancreatic Lipase Pancreatic_Lipase2->Blocked_Lipase Dietary_TAG2 Dietary Triacylglycerol Dietary_TAG2->Blocked_Lipase Binding Blocked

Caption: Proposed mechanism of pancreatic lipase inhibition.

Experimental_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Acquisition & Analysis Prep_Enzyme Prepare Pancreatic Lipase Solution Dispense Dispense Reagents into 96-well Plate Prep_Enzyme->Dispense Prep_Inhibitor Prepare this compound and Control Solutions Prep_Inhibitor->Dispense Prep_Substrate Prepare p-NPP Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C Dispense->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Abs Measure Absorbance at 405 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Kinetic_Analysis Perform Kinetic Analysis (Lineweaver-Burk Plot) Measure_Abs->Kinetic_Analysis Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: Workflow for pancreatic lipase inhibition assay.

References

Application Notes and Protocols for the Separation of 1,2-Dioleoyl-3-behenoylglycerol (OOB) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol (OOB) is a triacylglycerol (TAG) of significant interest in pharmaceutical and nutritional sciences due to its specific fatty acid composition, comprising two oleic acid molecules and one behenic acid molecule. The positional arrangement of these fatty acids on the glycerol (B35011) backbone results in two primary regioisomers: sn-1,2-Dioleoyl-3-behenoylglycerol and sn-1,3-Dioleoyl-2-behenoylglycerol. The separation and quantification of these isomers are crucial as their distinct structures can lead to different physical properties, metabolic fates, and biological activities. This document provides detailed application notes and experimental protocols for the separation of OOB isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful analytical techniques for lipid analysis.

Analytical Challenges and Approaches

The separation of TAG regioisomers is a challenging analytical task due to their identical molecular weight and similar physicochemical properties.[1] However, advancements in chromatographic techniques have made their resolution achievable. The primary methods employed are Non-Aqueous Reversed-Phase (NARP) HPLC and Supercritical Fluid Chromatography (SFC).[2][3]

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates TAGs based on their partition coefficient between a non-polar stationary phase and a non-aqueous mobile phase. The separation is influenced by the equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[2]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages such as high efficiency, reduced analysis time, and lower consumption of organic solvents compared to HPLC.[3] Chiral SFC, in particular, has shown great promise in separating complex isomer mixtures.[4]

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC)

This protocol outlines a general procedure for the separation of OOB isomers. Optimization of mobile phase composition and temperature may be required to achieve baseline separation.

1. Sample Preparation:

  • Dissolve the OOB sample in the initial mobile phase (e.g., acetonitrile (B52724)/isopropanol (B130326) mixture) to a concentration of 1-5 mg/mL.
  • Filter the sample solution through a 0.2 µm PTFE syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).
  • Column: A polymeric C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for enhanced recognition of TAG isomer structures.[5]
  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and a less polar solvent like isopropanol or dichloromethane. A starting point for isocratic elution could be Acetonitrile/Isopropanol (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Low temperatures, around 10-15°C, have been shown to improve the resolution of TAG positional isomers.[5]
  • Detector:
  • Mass Spectrometry (MS): Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is highly recommended for unambiguous identification of isomers based on their fragmentation patterns.[1]
  • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like TAGs.

3. Data Presentation:

Quantitative data for the separation of OOB isomers is not widely available in the literature. The following table provides representative data for the separation of similar TAG isomers (e.g., POP and PPO) to illustrate the expected performance. Researchers should perform their own experiments to determine the specific retention times and resolution for OOB isomers under their optimized conditions.

ParameterValue (Representative)
Column Polymeric C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Isopropanol (60:40, v/v)
Flow Rate 1.0 mL/min
Temperature 15 °C
Analyte Retention Time (min)
sn-1,3-Dioleoyl-2-behenoylglyceroltR1 (expected to be slightly lower)
sn-1,2-Dioleoyl-3-behenoylglyceroltR2 (expected to be slightly higher)
Resolution (Rs) > 1.2 (Target)

4. Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc NARP-HPLC Analysis cluster_data Data Acquisition & Analysis Sample OOB Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.2 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Polymeric C18 Column (e.g., 15°C) HPLC->Column Detector MS or ELSD Column->Detector MobilePhase Acetonitrile/Isopropanol MobilePhase->HPLC Acquisition Data Acquisition Detector->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis

Fig. 1: Experimental workflow for NARP-HPLC analysis of OOB isomers.
Method 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative for the separation of TAG isomers, often providing faster analysis times.[3]

1. Sample Preparation:

  • Dissolve the OOB sample in a suitable solvent such as chloroform (B151607) or a mixture of the initial mobile phase modifiers to a concentration of 1 mg/mL.
  • Filter the sample solution through a 0.2 µm PTFE syringe filter.

2. SFC System and Conditions:

  • SFC System: A modern SFC system equipped with a back-pressure regulator, column oven, and a suitable detector (e.g., MS or ELSD).
  • Column: A chiral column (e.g., cellulose (B213188) or amylose-based) is often effective for separating TAG isomers.[4] A triacontyl (C30) silica (B1680970) gel reversed-phase column has also been shown to be effective for regioisomer separation.[3]
  • Mobile Phase: Supercritical CO₂ as the main mobile phase with a modifier such as methanol (B129727) or acetonitrile. A gradient of the modifier is typically used.
  • Flow Rate: 1.5 - 3.0 mL/min.
  • Back Pressure: 10 - 20 MPa.
  • Column Temperature: 25 - 40 °C.
  • Detector:
  • Mass Spectrometry (MS): Provides structural information for isomer identification.
  • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for lipids.

3. Data Presentation:

Similar to the HPLC method, specific quantitative data for OOB isomer separation by SFC is limited. The following table presents typical parameters and expected outcomes based on the separation of other TAG isomers.

ParameterValue (Typical)
Column Chiral Stationary Phase (e.g., CHIRALPAK)
Mobile Phase CO₂ with a gradient of Methanol (e.g., 5-20%)
Flow Rate 2.0 mL/min
Back Pressure 15 MPa
Temperature 35 °C
Analyte Retention Time (min)
sn-1,3-Dioleoyl-2-behenoylglyceroltR1
sn-1,2-Dioleoyl-3-behenoylglyceroltR2
Resolution (Rs) > 1.5 (Target)

4. Experimental Workflow:

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Acquisition & Analysis Sample OOB Sample Dissolve Dissolve in Chloroform/Modifier Sample->Dissolve Filter Filter (0.2 µm) Dissolve->Filter SFC SFC System Filter->SFC Column Chiral or C30 Column SFC->Column Detector MS or ELSD Column->Detector MobilePhase Supercritical CO₂ + Modifier MobilePhase->SFC Acquisition Data Acquisition Detector->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis

Fig. 2: Experimental workflow for SFC analysis of OOB isomers.

Logical Relationship for Method Selection

The choice between NARP-HPLC and SFC depends on the specific requirements of the analysis, such as desired resolution, analysis time, and available instrumentation.

Method_Selection Start Start: Separation of OOB Isomers Goal Goal Start->Goal HighRes High Resolution Required? Goal->HighRes Considerations FastAnalysis Fast Analysis Required? HighRes->FastAnalysis Yes NARPHPLC NARP-HPLC (Low Temperature) HighRes->NARPHPLC No FastAnalysis->NARPHPLC No SFC SFC (Chiral Column) FastAnalysis->SFC Yes End Optimized Separation NARPHPLC->End SFC->End

References

Application Note: Quantitative Analysis of 1,2-Dioleoyl-3-behenoylglycerol in Biological Matrices using HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dioleoyl-3-behenoylglycerol (DOBG) is a structured triacylglycerol (TAG) containing two oleic acid moieties and one behenic acid moiety. Behenic acid is a long-chain saturated fatty acid (C22:0) that is poorly absorbed in the human body.[1][2][3] Structured TAGs containing behenic acid, such as 1(3)-behenoyl-2,3(1)-dioleoyl-rac-glycerol (BOO), have been shown to suppress postprandial serum TAG levels and may play a role in reducing visceral fat deposition.[4] Specifically, this compound has been noted to decrease pancreatic lipase (B570770) activity, which can hinder the accumulation of visceral fat and hepatic triacylglycerols.[5] Given these potential therapeutic effects, a robust and reliable quantitative assay is essential for pharmacokinetic studies, formulation development, and metabolic research. This application note details a validated method for the quantification of DOBG in plasma using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD).

Principle of the Method

This method enables the quantification of this compound by separating it from other endogenous lipids using Reversed-Phase HPLC (RP-HPLC). The separation is based on the differential partitioning of lipids between a non-polar stationary phase and a mobile phase of intermediate polarity. Following chromatographic separation, the analyte is detected using an Evaporative Light-Scattering Detector (ELSD). The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This detection method is suitable for non-chromophoric lipids like TAGs and allows for gradient elution, which is often problematic for refractive index detectors.[6][7] Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a DOBG reference standard.

Materials and Reagents
  • This compound (DOBG): Reference standard (≥98% purity)

  • Internal Standard (IS): 1,2,3-Trilauroylglycerol (Trilaurin)

  • Solvents: HPLC-grade chloroform (B151607), methanol (B129727), acetonitrile, and isopropanol

  • Reagents: Butylated hydroxytoluene (BHT), 0.9% (w/v) sodium chloride solution

  • Biological Matrix: Control (blank) human plasma

  • Equipment:

    • HPLC system with a gradient pump and autosampler

    • Evaporative Light-Scattering Detector (ELSD)

    • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • Glass tubes and vials

Detailed Experimental Protocol

Preparation of Standards and Quality Controls
  • Primary Stock Solutions:

    • Accurately weigh and dissolve 10 mg of DOBG reference standard in 10 mL of chloroform to prepare a 1 mg/mL primary stock solution.

    • Prepare a 1 mg/mL primary stock solution of the internal standard (Trilaurin) in chloroform.

  • Working Standard Solutions:

    • Perform serial dilutions of the DOBG primary stock solution with a 1:1 (v/v) mixture of chloroform and methanol to prepare working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Working Solution:

    • Dilute the IS primary stock solution with the same solvent mixture to a final concentration of 10 µg/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 20, and 80 µg/mL) by spiking control plasma with the appropriate working standard solutions.

Sample Preparation (Lipid Extraction)

This protocol is adapted from the Folch method for robust lipid extraction.[8][9]

  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 15 mL glass tube.

  • Add 50 µL of the 10 µg/mL internal standard working solution to all tubes except for the blank.

  • Add 4 mL of a 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT as an antioxidant.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 800 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 200 µL of the mobile phase (90:10 isopropanol:acetonitrile) and transfer to an HPLC vial for analysis.

Instrumental Analysis

The HPLC-ELSD method is based on established protocols for triglyceride analysis.[10][11]

Table 1: HPLC-ELSD Instrumental Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Column Temperature 35°C
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
ELSD Sedex 90LT or equivalent
Nebulizer Temperature 40°C
Evaporator Temperature 45°C
Gas Flow (Nitrogen) 3.5 L/min
Data Analysis and Quantification
  • Calibration Curve:

    • Integrate the peak areas for DOBG and the internal standard (Trilaurin) in the chromatograms of the calibration standards.

    • Calculate the ratio of the DOBG peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of DOBG.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The curve should have an r² ≥ 0.99 for acceptance.

  • Sample Quantification:

    • Calculate the peak area ratio of DOBG to the IS for all unknown and QC samples.

    • Determine the concentration of DOBG in the samples by interpolating from the linear regression equation of the calibration curve.

Data Presentation

Table 2: Calibration Curve for DOBG
Concentration (µg/mL) DOBG Peak Area IS Peak Area Peak Area Ratio (DOBG/IS)
0.512,540155,6000.081
1.025,310156,1000.162
5.0128,900154,8000.833
10.0255,100155,2001.644
25.0642,500156,0004.119
50.01,298,000154,5008.401
100.02,585,000155,80016.592
Linear Regression y = 0.165x + 0.003 0.9995
Table 3: Assay Validation Summary
Parameter Result
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 92 - 108%
Extraction Recovery > 85%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for DOBG Quantification cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Prepare DOBG & IS Stock Solutions s2 Spike Plasma for Calibration Curve & QCs s1->s2 e1 Add Sample/Standard to Chloroform:Methanol (2:1) s2->e1 Begin Extraction e2 Add IS & Vortex e1->e2 e3 Induce Phase Separation with NaCl Solution e2->e3 e4 Centrifuge & Collect Lower Organic Layer e3->e4 e5 Evaporate to Dryness (Nitrogen Stream) e4->e5 e6 Reconstitute in Mobile Phase e5->e6 a1 Inject onto RP-HPLC System e6->a1 Analyze a2 Separation on C18 Column a1->a2 a3 Detect with ELSD a2->a3 d1 Integrate Peak Areas (DOBG & IS) a3->d1 Process Data d2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) d1->d2 d3 Calculate DOBG Concentration in Unknown Samples d2->d3

Caption: Workflow for DOBG Quantification.

Conceptual Signaling Pathway

G Figure 2: Conceptual DAG-Mediated Signaling Pathway receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) (from TAG breakdown) pip2->dag Produces ip3 IP3 pip2->ip3 Produces pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets

Caption: Conceptual DAG Signaling Pathway.

Conclusion

The HPLC-ELSD method described provides a reliable, sensitive, and robust approach for the quantitative determination of this compound in plasma. The sample preparation, based on a modified Folch extraction, ensures high recovery of the analyte. The chromatographic conditions allow for excellent separation of DOBG from endogenous lipids within a reasonable run time. This method is suitable for use in research and drug development settings for the analysis of structured triglycerides containing behenic acid.

References

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-behenoylglycerol in Lipase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, fatty acids, and glycerol (B35011).[1] They play a crucial role in fat digestion, transport, and metabolism. The substrate specificity of lipases is of significant interest in various fields, including biochemistry, food technology, and pharmaceutical development. Structured triglycerides, which have a specific distribution of fatty acids on the glycerol backbone, are valuable tools for studying the regio- and stereoselectivity of lipases.[2][3]

1,2-Dioleoyl-3-behenoylglycerol is a mixed-acid triglyceride containing two oleic acid moieties at the sn-1 and sn-2 positions and one behenic acid moiety at the sn-3 position. This specific arrangement of fatty acids makes it an excellent substrate for investigating the positional specificity of lipases, particularly for differentiating between lipases that preferentially hydrolyze esters at the sn-1,3 positions and those that can also act on the sn-2 position. Understanding these specificities is critical for applications such as the development of human milk fat substitutes and the enzymatic synthesis of structured lipids with desired nutritional or therapeutic properties.[3][4]

These application notes provide a detailed protocol for a spectrophotometric assay to determine lipase (B570770) activity using this compound as a substrate. The protocol is adapted from established methods for similar diglyceride and triglyceride substrates.[5]

Principle of the Assay

The determination of lipase activity using this compound can be achieved through a coupled enzymatic reaction. In the primary reaction, lipase hydrolyzes the substrate to release fatty acids and a mixture of diglycerides and monoglycerides. The released free fatty acids can then be quantified in a series of coupled enzymatic reactions that result in the formation of a chromophore or a change in absorbance.

A common method involves the quantification of glycerol, which is ultimately formed from the complete hydrolysis of the triglyceride. However, a more direct approach for continuous monitoring is to measure the rate of fatty acid release. An alternative and widely used method, adapted here, measures the formation of a final product, such as NADPH, which can be monitored spectrophotometrically at 340 nm.[5] This coupled assay provides a sensitive and continuous measurement of lipase activity.

Applications

  • Screening and Characterization of Lipases: This substrate can be used to screen for and characterize the positional specificity of novel lipases from various sources (microbial, plant, and animal).

  • Drug Discovery and Development: The assay can be employed to screen for inhibitors or activators of specific lipases, which is relevant for the development of drugs targeting lipid metabolism.

  • Food Science and Technology: Characterizing the selectivity of food-grade lipases is essential for the enzymatic modification of fats and oils to produce structured lipids with improved nutritional and physical properties.[6]

  • Biocatalysis: Understanding lipase specificity is crucial for designing efficient biocatalytic processes for the synthesis of fine chemicals and pharmaceuticals.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipase Activity

This protocol is adapted from the 1,2-dioleoylglycerol method for pancreatic lipase.[5] It employs a coupled enzyme system to measure the rate of NADPH production, which is proportional to the lipase activity.

Materials and Reagents:

  • This compound (Substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • CaCl₂

  • Bile salts (e.g., sodium deoxycholate)

  • Colipase (for pancreatic lipase)

  • ATP (Adenosine 5'-triphosphate)

  • CoA (Coenzyme A)

  • Acyl-CoA synthetase (ACS)

  • Acyl-CoA oxidase (ACOD)

  • Peroxidase (POD)

  • 4-Aminoantipyrine (4-AAP)

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOPS)

  • Lipase enzyme solution (e.g., pancreatic lipase, microbial lipase)

  • Microplate reader or spectrophotometer capable of reading at 555 nm

Reagent Preparation:

  • Substrate Emulsion (Reagent A):

    • Disperse this compound in Tris-HCl buffer containing bile salts to create a stable emulsion. The final concentration of the substrate should be optimized for the specific lipase being studied (typically in the range of 1-10 mM). Sonication may be required to achieve a uniform emulsion.

  • Colorimetric Reagent Mix (Reagent B):

    • Prepare a solution in Tris-HCl buffer containing ATP, CoA, ACS, ACOD, POD, 4-AAP, and TOPS. The concentrations of these components should be optimized based on the expected rate of fatty acid release.

Assay Procedure:

  • Pipette 180 µL of the Substrate Emulsion (Reagent A) into the wells of a 96-well microplate.

  • Add 10 µL of the lipase enzyme solution (appropriately diluted in buffer) to each well to initiate the reaction.

  • Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop the lipase reaction by adding 20 µL of the Colorimetric Reagent Mix (Reagent B).

  • Incubate for an additional 15 minutes at 37°C to allow for color development.

  • Measure the absorbance at 555 nm using a microplate reader.

  • A blank reaction should be prepared by adding the enzyme solution after the Colorimetric Reagent Mix.

Calculation of Lipase Activity:

Lipase activity is calculated based on the rate of change in absorbance over time, using the molar extinction coefficient of the final colored product. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified assay conditions.

Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative and semi-quantitative analysis of the products of hydrolysis, providing direct evidence of lipase regioselectivity.

Materials:

  • Lipase reaction mixture (from Protocol 1, before addition of Reagent B)

  • Silica (B1680970) gel TLC plates

  • Solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)

  • Lipid standards (this compound, 1,2-diolein, 1,3-diolein, oleic acid, behenic acid, monoolein)

  • Iodine vapor or other suitable visualization agent

  • Chloroform/Methanol (2:1, v/v) for extraction

Procedure:

  • Stop the lipase reaction at various time points by adding a 2:1 chloroform/methanol solution to extract the lipids.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a silica gel TLC plate, alongside the lipid standards.

  • Develop the TLC plate in the chosen solvent system until the solvent front reaches near the top of the plate.

  • Dry the plate and visualize the separated lipid spots using iodine vapor.

  • The pattern of hydrolysis products (e.g., the presence of 1,2-diolein vs. 1,3-diolein) will indicate the regioselectivity of the lipase.

Data Presentation

Quantitative data from lipase activity assays should be summarized in tables for clarity and ease of comparison.

Table 1: Kinetic Parameters for Lipase Hydrolysis of this compound

Lipase SourceMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/min/mg)
Pancreatic LipaseData to be determined experimentallyData to be determined experimentally
Rhizomucor mieheiData to be determined experimentallyData to be determined experimentally
Candida antarcticaData to be determined experimentallyData to be determined experimentally

Table 2: Optimal Reaction Conditions for Lipase Activity

Lipase SourceOptimal pHOptimal Temperature (°C)
Pancreatic LipaseData to be determined experimentallyData to be determined experimentally
Rhizomucor mieheiData to be determined experimentallyData to be determined experimentally
Candida antarcticaData to be determined experimentallyData to be determined experimentally

Visualizations

Experimental Workflow

G prep Prepare Substrate Emulsion (this compound) reaction Initiate Reaction: Add Enzyme to Substrate prep->reaction reagents Prepare Enzyme Solution and Controls reagents->reaction incubation Incubate at Optimal Temperature (e.g., 37°C) reaction->incubation stop Stop Reaction / Add Coupled Enzyme Reagents incubation->stop measure Measure Absorbance (Spectrophotometry) stop->measure analyze Calculate Lipase Activity measure->analyze

Caption: Workflow for the spectrophotometric lipase assay.

Potential Hydrolysis Pathways

G TAG This compound lipase_sn1 sn-1,3 specific Lipase TAG->lipase_sn1 lipase_nonspecific Non-specific Lipase TAG->lipase_nonspecific DAG_sn23 2-Oloeyl-3-behenoylglycerol + Oleic Acid lipase_sn1->DAG_sn23 Hydrolysis at sn-1 DAG_sn12 1,2-Dioleoylglycerol + Behenic Acid lipase_sn1->DAG_sn12 Hydrolysis at sn-3 lipase_nonspecific->DAG_sn23 lipase_nonspecific->DAG_sn12 DAG_sn13 1-Oloeyl-3-behenoylglycerol + Oleic Acid lipase_nonspecific->DAG_sn13 Hydrolysis at sn-2

Caption: Regioselective hydrolysis of this compound.

Discussion

The use of this compound as a substrate provides valuable insights into the regioselectivity of lipases. For instance, a lipase that is strictly specific for the sn-1 and sn-3 positions will hydrolyze the ester bonds at these positions, releasing oleic acid and behenic acid, respectively, and producing the corresponding diglycerides. In contrast, a non-specific lipase may also hydrolyze the ester bond at the sn-2 position, releasing oleic acid and generating 1-oleoyl-3-behenoylglycerol.

The choice of analytical method is crucial. While the spectrophotometric assay described offers convenience and high-throughput capabilities, chromatographic methods such as TLC, GC, and HPLC provide more detailed information about the specific products formed. For comprehensive characterization of a lipase, a combination of these methods is recommended.

It is important to note that the physical properties of the substrate emulsion, such as particle size and stability, can significantly influence the measured lipase activity. Therefore, careful preparation and characterization of the substrate emulsion are essential for obtaining reproducible results. Additionally, the presence of cofactors like colipase may be necessary for the activity of certain lipases, such as pancreatic lipase.[5]

Researchers should optimize the assay conditions (e.g., pH, temperature, substrate concentration) for each specific lipase under investigation to ensure accurate and reliable data. The protocols provided here serve as a starting point for the development of robust and informative lipase assays using the structured triglyceride this compound.

References

Application Notes and Protocols for the Purification of Synthetic 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one behenic acid molecule at the sn-3 position. Structured TAGs are of significant interest in the pharmaceutical and food industries due to their specific physical properties and potential health benefits. For instance, this compound has been noted to decrease pancreatic lipase (B570770) activity and may help reduce the accumulation of visceral fat and hepatic triacylglycerols.[1] The successful application of this synthetic lipid in research and development hinges on its purity. This document provides detailed protocols for the purification of synthetic this compound from a crude reaction mixture, focusing on chromatographic and crystallization techniques.

Purification Strategies

The purification of a target TAG like this compound from a synthetic reaction mixture typically involves separating it from unreacted starting materials (fatty acids, glycerol derivatives), byproducts (mono- and diacylglycerols), and other isomeric TAGs. The primary methods employed are flash chromatography for bulk purification, High-Performance Liquid Chromatography (HPLC) for high-resolution separation, and crystallization for removing structurally similar impurities.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is designed for the initial, large-scale purification of the crude synthetic product. It is effective at separating the target TAG from more polar impurities like free fatty acids, monoacylglycerols (MAGs), and diacylglycerols (DAGs).

Objective: To isolate the triacylglycerol fraction from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Flash chromatography system (e.g., Biotage® Selekt Enkel)[2]

  • Pre-packed silica (B1680970) gel or amino-functionalized silica column[2]

  • Solvent A: Heptane (or Hexane)

  • Solvent B: Ethyl acetate[2]

  • Detector: Evaporative Light Scattering Detector (ELSD) is recommended as TAGs have poor UV absorbance.[2]

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95:5 Heptane:Ethyl Acetate) or a stronger solvent like dichloromethane. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% Heptane or a low percentage of Ethyl Acetate) for at least 3-5 column volumes (CV).

  • Chromatographic Separation:

    • Load the prepared sample onto the column.

    • Begin the elution with a shallow gradient to separate non-polar byproducts. A typical gradient might be:

      • 0-5% Ethyl Acetate in Heptane for 3 CV.

      • Increase to 20-40% Ethyl Acetate in Heptane over 10-15 CV to elute the target TAG.[2]

    • The flow rate should be adjusted based on the column size, as per the manufacturer's recommendation.

  • Detection and Fraction Collection:

    • Monitor the column effluent using an ELSD.[2] TAGs will typically elute before the more polar MAGs and DAGs.

    • Collect fractions corresponding to the main peak, which should be the target this compound.

  • Analysis and Pooling:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to confirm the presence and purity of the target compound.

    • Pool the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified TAG.

flash_chromatography_workflow crude Crude Synthetic Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Flash Column dissolve->load elute Gradient Elution (Heptane/Ethyl Acetate) load->elute detect Detect with ELSD elute->detect collect Collect Fractions detect->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate product Purified TAG evaporate->product

Caption: Workflow for Flash Chromatography Purification.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for separating TAGs with minor differences in their fatty acid composition, such as isomers. This method separates TAGs based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acyl chains.

Objective: To achieve high-purity this compound, separating it from other TAG species.

Materials:

  • Partially purified TAG fraction from flash chromatography

  • HPLC system with a gradient pump and autosampler

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3] For higher resolution, columns with smaller particles (e.g., 1.8 µm) can be used.[4]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Acetone (B3395972) or Isopropanol[4][5]

  • Detector: ELSD or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Dissolve the TAG sample in a suitable solvent like hexane (B92381) or the initial mobile phase at a concentration of approximately 5-10 mg/mL.[4][6] Filter the sample through a 0.45 µm filter.

  • Method Setup:

    • Set the column temperature, typically between 30-40°C, to ensure sharp peaks.[4]

    • Set the ELSD drift tube temperature (e.g., 55°C) and nebulizing gas flow rate (e.g., 1.8 mL/min) as recommended for lipid analysis.[6]

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the sample (e.g., 10-20 µL).

    • Run a gradient elution program. A representative gradient could be:

      • Start with 70% Acetonitrile / 30% Isopropanol.

      • Linearly increase to 50% Acetonitrile / 50% Isopropanol over 40 minutes.[6]

      • Hold for 10 minutes before returning to initial conditions.

    • The flow rate is typically set to 0.8-1.0 mL/min.[5][6]

  • Fraction Collection and Analysis:

    • If using a preparative or semi-preparative column, collect the peak corresponding to this compound.

    • Re-analyze the collected fraction to confirm purity (>99%).

    • Evaporate the solvent to obtain the final high-purity product.

hplc_purification_workflow start Partially Purified TAG prepare Prepare Sample (Dissolve & Filter) start->prepare inject Inject into HPLC System prepare->inject separate RP-C18 Column Gradient Separation inject->separate detect Detect with ELSD / MS separate->detect collect Collect Peak of Interest detect->collect reanalyze Purity Check collect->reanalyze final_product High-Purity Product (>99%) reanalyze->final_product If pure

Caption: High-Resolution Purification via RP-HPLC.
Protocol 3: Low-Temperature Fractional Crystallization

Crystallization can be a cost-effective method for purifying TAGs, especially for removing isomers that have different melting points. The process relies on the differential solubility of TAGs in a solvent at reduced temperatures.[7]

Objective: To enhance the purity of this compound by selectively crystallizing it from a solvent.

Materials:

  • Purified TAG from chromatography

  • Acetone (or other suitable organic solvent like hexane)[8]

  • Jacketed crystallization vessel with temperature control and gentle agitation

  • Filtration apparatus (e.g., Buchner funnel with vacuum)

Procedure:

  • Dissolution: Dissolve the TAG sample in a minimal volume of warm acetone (e.g., 40-50°C) to ensure complete solubilization. A concentration of 10-20% (w/v) is a good starting point.

  • Controlled Cooling:

    • Slowly cool the solution with gentle stirring. A slow cooling rate (e.g., 0.5°C/min) promotes the formation of larger, more stable crystals, which are easier to filter and typically have higher purity.[9]

    • The target temperature will depend on the specific TAG and solvent but will likely be in the range of -20°C to 5°C. The presence of the long-chain saturated behenic acid will raise the melting point compared to a tri-unsaturated TAG like triolein.

  • Maturation: Hold the slurry at the final low temperature for several hours (e.g., 4-12 hours) to allow the crystallization process to reach equilibrium.

  • Isolation:

    • Quickly filter the cold slurry through a pre-chilled Buchner funnel to separate the crystals from the mother liquor. The mother liquor will be enriched with more soluble impurities.

    • Wash the crystals sparingly with a small amount of cold acetone to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below their melting point to remove all residual solvent.

Data Presentation

Table 1: Comparison of Chromatographic Purification Parameters

ParameterFlash ChromatographyPreparative RP-HPLC
Stationary Phase Silica Gel or Amino-PropylC18 (Octadecylsilane)[5]
Typical Column Size Grams to Kilograms scale250 x 21.2 mm (or larger)
Mobile Phase Heptane / Ethyl Acetate[2]Acetonitrile / Acetone or Isopropanol[3][5]
Elution Mode Step or Linear GradientLinear Gradient
Detector ELSD[2]ELSD, MS[6][10]
Primary Application Bulk initial purificationHigh-resolution final purification
Expected Purity 90-98%>99%
Typical Yield >85%70-90%

Table 2: Analytical Parameters for Purity Assessment

Analytical MethodInformation ProvidedTypical Conditions
Analytical RP-HPLC Purity (% area), separation of isomersC18 column (150 x 4.6 mm), ACN/IPA gradient, ELSD
Gas Chromatography (GC-FAME) Fatty acid composition and profileAfter transesterification to Fatty Acid Methyl Esters (FAMEs)
Mass Spectrometry (MS) Molecular weight confirmation, structural informationCoupled with HPLC (LC-MS) using APCI or ESI source
Nuclear Magnetic Resonance (NMR) Structural confirmation, positional analysis of fatty acids¹H NMR, ¹³C NMR in CDCl₃

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for scientists and researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of large, hydrophobic molecules such as 1,2-Dioleoyl-3-behenoylglycerol. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my reversed-phase HPLC chromatogram?

A1: Peak tailing for large, hydrophobic molecules like this compound is a common issue that can compromise resolution and quantification. The primary causes are often related to secondary interactions with the stationary phase, issues with the mobile phase, or system and column problems. Specific factors include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the glycerol (B35011) backbone or ester groups of the triglyceride, leading to tailing.[1][2][3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[4][5]

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[4][6]

  • Column Degradation: The accumulation of sample matrix components or physical voids at the column inlet can lead to poor peak shape.[7][8][9]

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening and peak tailing.[2]

Q2: What is the ideal mobile phase for analyzing this compound?

A2: A non-aqueous reversed-phase system is typically employed. Gradient elution is common, starting with a weaker solvent and increasing the proportion of a stronger, less polar solvent. A common approach is a gradient of acetonitrile (B52724) (weaker solvent) with a stronger solvent like isopropanol (B130326) (IPA), acetone, or methyl tert-butyl ether (MTBE).[1][10][11] The choice of modifier solvent can impact selectivity and efficiency.[7]

Q3: Should I use a C18 or a C30 column for triglyceride analysis?

A3: While C18 columns are widely used, C30 columns can offer superior shape selectivity for separating complex, hydrophobic, and structurally similar lipids like triglycerides.[3] The longer alkyl chain of the C30 phase provides enhanced retention and resolution for these types of molecules.

Q4: How does temperature affect the separation of this compound?

A4: Temperature is a critical parameter. Increasing the column temperature generally leads to shorter retention times but may decrease selectivity and resolution.[1][11] Conversely, lower temperatures can improve the separation of structurally similar triglycerides but will increase system backpressure.[11] For some applications, a temperature gradient may be beneficial.[1]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_sample Reduce injection volume or sample concentration check_overload->reduce_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No resolved Peak Shape Improved reduce_sample->resolved match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_column Is the column old or contaminated? check_solvent->check_column No match_solvent->resolved flush_column Flush with strong solvent (e.g., Isopropanol) or replace column/guard column check_column->flush_column Yes optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase No flush_column->resolved add_modifier Add mobile phase additive (e.g., 0.1% Formic Acid or 5-10 mM Ammonium (B1175870) Formate) optimize_mobile_phase->add_modifier change_column Consider a different column (e.g., C30 or end-capped) optimize_mobile_phase->change_column add_modifier->resolved change_column->resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Troubleshooting Steps in Q&A Format

Question: My peak is tailing. What is the first thing I should check?

Answer: The simplest potential issues to address first are column overload and improper sample solvent.

  • To check for column overload: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[5][12]

  • To check for solvent effects: If your sample is dissolved in a solvent significantly stronger (less polar) than your initial mobile phase, it can cause peak distortion. Try dissolving your sample in the initial mobile phase composition.[6]

Question: I've ruled out overload and solvent issues, but the peak is still tailing. What's next?

Answer: The next step is to investigate the column's health and potential secondary interactions.

  • Column Contamination: If you have injected many samples, especially from complex matrices, your column or guard column may be contaminated. Try flushing the column with a strong solvent like isopropanol. If you are using a guard column, replace it.[8]

  • Column Degradation: If the column is old, it may have developed a void at the inlet or the stationary phase may be degraded. This often results in broad or split peaks for all analytes. Replacing the column is the best solution.[9][13]

Question: My column is new, and I'm still seeing tailing. How can I address potential secondary chemical interactions?

Answer: This is where mobile phase and column chemistry optimization become crucial.

  • Mobile Phase Additives: To minimize interactions with residual silanol groups, consider adding a small amount of an acidic modifier to your mobile phase. For example, 0.1% formic acid or acetic acid can help to suppress the ionization of silanol groups.[8] Alternatively, adding a salt like ammonium formate (B1220265) (5-10 mM) can also help mask these secondary interaction sites.[8]

  • Column Selection: If tailing persists, especially with basic compounds, the issue may be inherent to the column chemistry. Using a high-quality, end-capped column is recommended to reduce the number of free silanol groups.[2] For triglycerides, switching from a C18 to a C30 column may also improve peak shape due to better interaction with the long alkyl chains.

Data Presentation: Mobile Phase and Column Selection

The following tables summarize common mobile phase compositions and column characteristics for triglyceride analysis to aid in method development and troubleshooting.

Table 1: Common Mobile Phase Gradients for Triglyceride Analysis

Solvent A (Weak)Solvent B (Strong)Additive (Optional)Typical Gradient ProfileReference
AcetonitrileAcetoneNone0% to 80% B over 75 min[1]
AcetonitrileIsopropanolNone20% to 60% B over 24 min[9]
AcetonitrileMethyl tert-butyl ether (MTBE)None10% to 40% B over 27 min[11]
Methanol/WaterMethanol0.1% Trifluoroacetic Acid (TFA)Step Gradient[14]
AcetonitrileChloroform (B151607)NoneBinary Gradient[15]

Table 2: Comparison of C18 and C30 Columns for Lipid Analysis

FeatureC18 ColumnC30 ColumnRationale for Triglyceride Analysis
Stationary Phase OctadecylsilaneTriacontylsilaneThe longer C30 chain provides greater shape selectivity for large, hydrophobic molecules.
Shape Selectivity GoodExcellentC30 columns are better at resolving structurally similar isomers.[3]
Retention High for non-polar compoundsVery high for non-polar compoundsIncreased retention on C30 can improve separation of complex mixtures.
Typical Use General-purpose reversed-phaseSeparation of hydrophobic, long-chain isomers (e.g., triglycerides, carotenoids, steroids).[16]

Experimental Protocol: Baseline HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and similar triglycerides. Optimization may be required based on your specific sample and HPLC system.

Diagram: Experimental Workflow

Experimental_Workflow prep_sample 1. Sample Preparation (Dissolve in Isopropanol) hplc_setup 3. HPLC System Setup (Column, Flow Rate, Temp) prep_sample->hplc_setup prep_mobile_phase 2. Mobile Phase Preparation (A: Acetonitrile, B: Isopropanol) prep_mobile_phase->hplc_setup injection 4. Sample Injection hplc_setup->injection gradient_elution 5. Gradient Elution injection->gradient_elution detection 6. Detection (ELSD/CAD/MS) gradient_elution->detection data_analysis 7. Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: A standard workflow for HPLC analysis of triglycerides.

Methodology
  • Instrumentation:

    • HPLC system with a binary gradient pump, autosampler, and column thermostat.

    • Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is recommended for good sensitivity. UV detection at low wavelengths (e.g., 205 nm) can be used for qualitative purposes.[11]

  • Chromatographic Conditions:

    • Column: C30 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[3] A high-quality C18 column is a suitable alternative.[7]

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol (IPA)

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-30 min: Linear gradient from 20% to 80% B

      • 30-35 min: Hold at 80% B

      • 35.1-40 min: Return to 20% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[11]

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as isopropanol or a mixture of chloroform and isopropanol. The final concentration should be in the range of 0.1-1.0 mg/mL.

    • Ensure the sample is fully dissolved. Gentle warming may be necessary for highly saturated triglycerides.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Detection Parameters (Example for ELSD):

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 40°C

    • Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute)

    • Note: Optimize detector settings according to the manufacturer's recommendations.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

References

Technical Support Center: Optimizing Mass Spectrometry Ionization for 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry ionization of 1,2-Dioleoyl-3-behenoylglycerol.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular weight of this compound (TG(18:1/18:1/22:0)) is 931.5 g/mol . This high molecular weight and its nonpolar nature can present challenges for efficient ionization.

Q2: Which ionization techniques are most suitable for analyzing this compound?

Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are all viable techniques for analyzing triacylglycerols (TAGs) like this compound.[1][2][3] The choice of technique will depend on the specific experimental goals, sample complexity, and available instrumentation.

Q3: What are the expected ions for this compound in positive ion mode mass spectrometry?

As a neutral molecule, this compound requires the formation of adducts to be detected in positive ion mode.[4] Common adducts include:

  • Ammonium (B1175870) adduct [M+NH₄]⁺ : Frequently observed when using ammonium formate (B1220265) or acetate (B1210297) in the mobile phase.[5][6]

  • Sodium adduct [M+Na]⁺ : Readily formed, especially with ESI and MALDI, and can provide stable signals.[3][7]

  • Protonated molecule [M+H]⁺ : Can be observed, particularly with APCI, and its abundance is often dependent on the degree of unsaturation.[8][9]

  • Lithium adduct [M+Li]⁺ : Can be intentionally formed by adding lithium salts and often yields informative fragmentation patterns for structural elucidation.[6][10]

Q4: What kind of fragmentation is expected for this compound?

The most common fragmentation pathway for TAGs involves the neutral loss of one of the fatty acid chains. For this compound, this would result in the following characteristic losses:

  • Loss of Oleic acid (C18:1)

  • Loss of Behenic acid (C22:0)

The relative abundance of the resulting fragment ions can sometimes provide information about the position of the fatty acids on the glycerol (B35011) backbone.[10][11] Tandem mass spectrometry (MS/MS) is crucial for detailed structural characterization.[12]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal

This is a common problem when analyzing large, nonpolar lipids like this compound.

Troubleshooting Workflow

start Low/No Signal Detected check_sample Verify Sample Concentration and Integrity start->check_sample check_ionization Optimize Ionization Source check_sample->check_ionization Sample OK check_adducts Enhance Adduct Formation check_ionization->check_adducts Parameters Optimized check_lc Evaluate LC Method check_adducts->check_lc Adducts Optimized check_ms Verify MS Settings check_lc->check_ms LC OK success Signal Improved check_ms->success MS Settings OK

Caption: Troubleshooting workflow for low signal intensity.

Possible Cause Recommended Solution
Inefficient Ionization For ESI, ensure proper nebulization and desolvation. Optimize spray voltage, capillary temperature, and gas flow rates. For APCI, optimize the vaporizer temperature and corona discharge current. For MALDI, ensure a homogenous co-crystallization of the sample and matrix.[13]
Poor Adduct Formation For ESI and APCI, add a source of cations to the mobile phase. Ammonium formate (5-10 mM) is commonly used to promote [M+NH₄]⁺ adducts.[5] For sodium or lithium adducts, low concentrations of sodium or lithium salts can be added. For MALDI, the addition of a cationizing agent (e.g., NaCl) to the matrix solution can enhance signal.
Ion Suppression High concentrations of other lipids or contaminants in the sample can suppress the ionization of the target analyte.[14] Dilute the sample or improve sample cleanup using techniques like solid-phase extraction (SPE). If using LC-MS, ensure adequate chromatographic separation from interfering compounds.
In-source Fragmentation The energy in the ion source may be too high, causing the molecule to fragment before detection.[4] Reduce the source temperature or use a "softer" ionization technique if available.
Suboptimal Sample Preparation Ensure complete extraction of the lipid from the sample matrix. Use appropriate solvents like a chloroform/methanol mixture.[15]
Issue 2: Excessive or Uninformative Fragmentation

Troubleshooting Workflow

start Excessive Fragmentation reduce_energy Lower In-Source Energy start->reduce_energy check_adduct Change Adduct Ion reduce_energy->check_adduct Fragmentation Still High msms_optimization Optimize MS/MS Parameters check_adduct->msms_optimization Adduct Changed informative_spectra Informative Spectra Obtained msms_optimization->informative_spectra Parameters Optimized

Caption: Troubleshooting workflow for excessive fragmentation.

Possible Cause Recommended Solution
High In-Source Collision Energy Reduce the energy in the ion source by lowering the capillary or fragmentor voltage.
Unstable Adduct Ion The type of adduct can influence fragmentation. For example, [M+H]⁺ adducts may be more prone to fragmentation than [M+Na]⁺ adducts. Try switching the adduct by changing the mobile phase modifier. Lithium adducts are known to provide structurally informative fragments upon collision-induced dissociation (CID).[6][10]
High Collision Energy in MS/MS If performing tandem MS, optimize the collision energy to achieve the desired fragmentation pattern. Start with a lower collision energy and gradually increase it to find the optimal setting for generating informative product ions.
Issue 3: Difficulty with MALDI Analysis
Possible Cause Recommended Solution
Inappropriate Matrix The choice of matrix is critical for successful MALDI analysis of TAGs.[16] 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix. Norharmane has also been shown to increase sensitivity for neutral lipids.[17]
Poor Sample/Matrix Co-crystallization Ensure the analyte and matrix are thoroughly mixed and allowed to co-crystallize properly on the MALDI target. The dried-droplet method is common, but other techniques like the thin-layer method may provide better results. The ratio of matrix to analyte can also be optimized; for lipids, a lower matrix-to-analyte ratio compared to protein analysis is often beneficial.[18]
Low Laser Fluence Insufficient laser energy will result in poor desorption/ionization. Gradually increase the laser power to find the optimal setting that provides good signal without causing excessive fragmentation.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques for Triacylglycerol Analysis

Technique Typical Adducts Fragmentation Sensitivity Tolerance to Salts
ESI [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺Generally soft, controllable with in-source CIDHighLow
APCI [M+H]⁺, [DAG]⁺More fragmentation than ESI, provides structural informationGood for nonpolar lipidsModerate
MALDI [M+Na]⁺, [M+K]⁺Prompt fragmentation can occur, but can be controlledHigh, good for complex mixturesHigh

Experimental Protocols

Protocol 1: Optimization of ESI Parameters for this compound
  • Sample Preparation: Prepare a 10 µM solution of this compound in a solvent mixture such as isopropanol:acetonitrile (B52724):water (65:30:5, v/v/v) containing 10 mM ammonium formate.[19]

  • Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Initial MS Settings: Start with the instrument manufacturer's recommended settings for lipid analysis.

  • Parameter Optimization: Systematically optimize the following parameters by monitoring the intensity of the [M+NH₄]⁺ ion (m/z 949.5):

    • Spray Voltage: Vary in 0.2 kV increments.

    • Capillary Temperature: Vary in 25 °C increments.

    • Sheath and Aux Gas Flow Rates: Vary in arbitrary units as per the instrument's software.

    • Source Fragmentation/CID: Start at a low value and gradually increase to observe the onset of fragmentation.

  • Record Optimal Parameters: Note the settings that provide the highest stable signal for the precursor ion with minimal fragmentation.

Protocol 2: MALDI Sample Preparation for this compound
  • Matrix Solution Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 70:30 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Sample Solution Preparation: Prepare a 1 mg/mL solution of this compound in chloroform.

  • Cationizing Agent (Optional): Prepare a 10 mM solution of sodium chloride in water.

  • Mixing: Mix the sample solution, matrix solution, and optional cationizing agent. A common ratio is 1:1 (sample:matrix) or 1:1:1 (sample:matrix:cationizing agent).

  • Spotting: Pipette 0.5-1.0 µL of the final mixture onto the MALDI target plate.

  • Drying: Allow the spot to air dry completely, allowing for co-crystallization.

  • Analysis: Analyze the sample using an appropriate laser power, starting low and gradually increasing to achieve optimal signal.

Visualization of Key Processes

cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis Lipid Extraction Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Ionization (ESI/APCI) Ionization (ESI/APCI) LC Separation->Ionization (ESI/APCI) Mass Analysis Mass Analysis Ionization (ESI/APCI)->Mass Analysis Data Analysis Data Analysis Mass Analysis->Data Analysis

Caption: General experimental workflow for LC-MS analysis of lipids.

TAG This compound [M] Adduct Adduct Formation (+ NH4+, Na+, etc.) TAG->Adduct Precursor Precursor Ion [M+Adduct]+ Adduct->Precursor Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Fragment1 Fragment Ion 1 [M+Adduct - Oleic Acid]+ Fragmentation->Fragment1 Fragment2 Fragment Ion 2 [M+Adduct - Behenic Acid]+ Fragmentation->Fragment2

Caption: Ionization and fragmentation pathway of this compound.

References

improving solubility of 1,2-Dioleoyl-3-behenoylglycerol for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dioleoyl-3-behenoylglycerol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this mixed-acid triglyceride in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a mixed-acid triglyceride containing two oleic acid chains and one behenic acid chain esterified to a glycerol (B35011) backbone. As a lipid, it is highly hydrophobic and practically insoluble in water.[1] It is generally soluble in non-polar organic solvents such as chloroform (B151607) and diethyl ether, and sparingly soluble in more polar solvents like ethanol (B145695) and methanol.[2] For use in aqueous-based assays, it typically requires a specific formulation strategy to ensure adequate dispersion and availability.

Q2: What are the common challenges when preparing this compound for assays?

A2: The primary challenge is its low aqueous solubility, which can lead to:

  • Precipitation: The compound falling out of solution, especially when an organic stock solution is diluted into an aqueous assay buffer.

  • Formation of micelles or aggregates: This can affect the availability of the molecule to enzymes or cells and can interfere with absorbance- or fluorescence-based assays.

  • Inaccurate concentrations: Poor solubility can make it difficult to achieve and maintain a known concentration in the assay medium.

  • Cell toxicity: The solvents or detergents used to aid solubility may themselves be toxic to cells.[3][4][5][6]

  • Enzyme inhibition: Solubilizing agents can sometimes interfere with enzyme activity.[7][8][9][10][11]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at -20°C.[12] If dissolved in an organic solvent, it should be stored in a tightly sealed container to prevent solvent evaporation. For long-term storage of stock solutions, it is advisable to store them at -80°C.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution in aqueous buffer The concentration of the lipid exceeds its solubility in the final assay medium. The organic solvent from the stock solution is not miscible enough with the aqueous buffer at the dilution factor used.- Increase the final concentration of the co-solvent (e.g., ethanol or DMSO) in the assay, but be mindful of its tolerance by cells or enzymes.- Prepare a lipid dispersion using detergents or carrier molecules like cyclodextrin (B1172386) before adding to the final assay medium.- Vigorously vortex or sonicate the solution during and after dilution.
Cloudy or turbid assay solution Formation of an unstable emulsion or large lipid aggregates.- Use a higher concentration of a suitable detergent to form smaller, more stable micelles.- Employ sonication or extrusion to reduce the size of lipid aggregates.- Consider using a different co-solvent or a combination of co-solvents.
High background or interference in the assay The solvent, detergent, or lipid aggregates are interfering with the assay's detection method (e.g., light scattering in absorbance assays).- Run a vehicle control (assay buffer with the same concentration of solvent/detergent but without the lipid) to determine the background signal.- If using a detergent, ensure its concentration is below any level that might cause interference. Some detergents with aromatic rings can absorb UV light.[14]
Inconsistent or non-reproducible results Incomplete solubilization leading to variable concentrations of the active compound. Degradation of the triglyceride.- Ensure the stock solution is completely clear before use. Gentle warming may be necessary.- Prepare fresh dilutions for each experiment from a stable stock solution.- Store stock solutions appropriately and avoid repeated freeze-thaw cycles.
Cell toxicity or altered cell morphology in cell-based assays The concentration of the organic solvent (e.g., DMSO) or detergent is too high.- Determine the maximum tolerated concentration of the solvent/detergent for your specific cell line with a dose-response experiment.[3][4][5][6][15]- Keep the final concentration of DMSO at or below 0.5%, and ideally at 0.1%.[3][4][6]- Consider alternative, less toxic solubilization methods like using cyclodextrins.[16]
Inhibition or activation of enzyme in enzymatic assays The solvent or detergent is directly affecting the enzyme's activity.- Perform a control experiment to measure enzyme activity in the presence of the solubilizing agent alone.- Choose a non-denaturing, non-ionic detergent if possible.- Minimize the final concentration of any organic solvent in the assay. Hydrophobic solvents are often less disruptive to enzyme structure.[7][10]

Experimental Protocols

Here are three alternative protocols for solubilizing this compound for assays. The optimal method will depend on the specific requirements of your assay.

Protocol 1: Solubilization using an Organic Solvent (for assays tolerant to solvents)

This method is suitable for preparing a stock solution that will be further diluted into the assay medium. It is critical to ensure the final solvent concentration is compatible with the assay system.

Materials:

  • This compound

  • Chloroform or Ethanol (high purity)

  • Glass vials

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean glass vial.

  • Solvent Addition: Add a small volume of chloroform or ethanol to the vial to achieve a high stock concentration (e.g., 10-50 mg/mL). Chloroform is a better solvent for neutral lipids, but ethanol is often more compatible with biological assays.[17]

  • Dissolution: Vortex the mixture thoroughly until the lipid is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., to 37°C) can aid dissolution, especially for ethanol, but avoid excessive heat to prevent degradation.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly capped vial to prevent solvent evaporation.

  • Use in Assay: For the assay, dilute the stock solution directly into the assay buffer. It is crucial to add the stock solution to the buffer while vortexing to promote rapid dispersion and minimize precipitation. The final concentration of the organic solvent should be kept as low as possible (e.g., <0.5% for cell-based assays).

Protocol 2: Preparation of a Detergent-Based Micellar Solution (for aqueous assays)

This method is suitable for assays where organic solvents are not well-tolerated. Non-ionic detergents are generally preferred as they are less likely to denature proteins.[14]

Materials:

  • This compound stock solution in chloroform (from Protocol 1)

  • Non-ionic detergent (e.g., Triton X-100, Tween 20)

  • Nitrogen gas stream

  • Aqueous buffer (e.g., PBS, Tris)

  • Sonicator (bath or probe type)

Procedure:

  • Film Formation: In a glass vial, dispense the required volume of the this compound stock solution in chloroform.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

  • Detergent Solution Preparation: Prepare a solution of the chosen detergent in the aqueous buffer at a concentration well above its critical micelle concentration (CMC).

  • Hydration: Add the detergent solution to the lipid film.

  • Micelle Formation: Vortex the mixture vigorously for several minutes. The solution may appear cloudy.

  • Sonication: Sonicate the mixture to clarify the solution and form smaller, more uniform micelles. A bath sonicator is generally gentler than a probe sonicator.

  • Use in Assay: The resulting micellar solution can be directly used in the assay or further diluted in the assay buffer.

Protocol 3: Creating a Lipid Emulsion (for cell culture and in vivo studies)

This method aims to create a stable oil-in-water emulsion, which can be more biocompatible for cell-based assays.

Materials:

  • This compound

  • A carrier oil (e.g., medium-chain triglyceride oil) (optional, can improve stability)

  • A surfactant/emulsifier (e.g., Tween 80, d-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS))[18]

  • Aqueous buffer

  • High-speed homogenizer or sonicator

Procedure:

  • Oil Phase Preparation: If using a carrier oil, dissolve the this compound in the carrier oil. Gentle heating may be required. Add the surfactant to the oil phase.

  • Aqueous Phase Preparation: Prepare the aqueous buffer.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer or a probe sonicator.

  • Stabilization: Continue homogenization/sonication until a stable, milky-white emulsion is formed.

  • Use in Assay: The emulsion can be added to the cell culture medium or assay buffer. It is important to ensure the final concentrations of the surfactant and any carrier oil are not toxic to the cells.

Quantitative Data Summary

Solvent Lipid Class Solubility Reference
ChloroformTriglycerides, PhospholipidsGenerally high[17][19]
EthanolTriglyceridesLow to moderate, decreases with increasing fatty acid chain length[2]
Ethanol1,2-Dioleoyl-3-α-Linolenoyl-rac-glycerol10 mg/mL[20]
Ethanol:PBS (1:1)1,2-Dioleoyl-3-α-Linolenoyl-rac-glycerol0.5 mg/mL[20]
Methanol1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt10 mg/mL (with sonication)[13]
DMSO1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt1.25 mg/mL (with heating and sonication)[13]

Note: The solubility of this compound will need to be empirically determined for your specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_methods Solubilization Methods for Aqueous Assays cluster_assay Assay Preparation weigh Weigh Lipid dissolve Dissolve in Organic Solvent weigh->dissolve stock Clear Stock Solution (e.g., in Chloroform/Ethanol) dissolve->stock direct Direct Dilution stock->direct Dilute detergent Detergent Micelle Formation stock->detergent Evaporate & Hydrate emulsion Emulsion Formation stock->emulsion Homogenize assay_direct Final Assay Solution (Solvent-based) direct->assay_direct assay_detergent Final Assay Solution (Micellar) detergent->assay_detergent assay_emulsion Final Assay Solution (Emulsion) emulsion->assay_emulsion

Caption: Workflow for preparing this compound for assays.

troubleshooting_logic start Issue with Assay? precipitation Precipitation or Cloudiness? start->precipitation toxicity Cell Toxicity or Enzyme Inhibition? precipitation->toxicity No solution_precip - Increase co-solvent - Use detergent/sonication - Change solvent precipitation->solution_precip Yes inconsistent Inconsistent Results? toxicity->inconsistent No solution_tox - Lower solvent/detergent conc. - Run vehicle control - Change solubilization method toxicity->solution_tox Yes solution_incon - Ensure complete dissolution - Prepare fresh solutions - Check storage conditions inconsistent->solution_incon Yes end Assay Optimized inconsistent->end No solution_precip->end solution_tox->end solution_incon->end

Caption: Troubleshooting logic for this compound assays.

References

1,2-Dioleoyl-3-behenoylglycerol stability in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1,2-Dioleoyl-3-behenoylglycerol (GDOB) under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of GDOB during their experiments.

Disclaimer: Specific, publicly available long-term stability studies for this compound are limited. The quantitative data and protocols provided below are based on general knowledge of triglyceride stability, particularly those containing both unsaturated (oleic) and long-chain saturated (behenic) fatty acids, as well as recommendations for similar lipid compounds. These should be considered illustrative examples. It is strongly recommended to perform in-house stability testing for your specific application and formulation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C or below.[1] This temperature helps to minimize lipid oxidation and hydrolytic degradation. For short-term use, refrigeration at 2-8°C is acceptable, but the material should be brought to room temperature before use to ensure homogeneity.

Q2: I noticed a change in the physical appearance of my GDOB sample (e.g., color change, solidification). What should I do?

A2: A change in physical appearance can indicate degradation.

  • Color Change (Yellowing): This may be a sign of oxidation. The double bonds in the oleoyl (B10858665) chains are susceptible to oxidation, which can produce colored byproducts.

  • Solidification or Phase Separation: GDOB is a mixed-acid triglyceride and may exhibit complex melting behavior. If you observe solidification at a temperature where it is normally liquid, or phase separation, it could be due to temperature fluctuations or molecular rearrangement.

  • Troubleshooting:

    • Visually inspect the sample for any non-uniformity.

    • If the sample is solid, gently warm it to room temperature and mix thoroughly by inversion.

    • If discoloration is observed, consider performing analytical tests (e.g., peroxide value, UV-Vis spectroscopy) to assess the extent of oxidation.

    • If in doubt, it is best to use a fresh, unopened sample for critical experiments.

Q3: How does humidity affect the stability of GDOB?

A3: GDOB, like other triglycerides, is susceptible to hydrolysis in the presence of moisture. This reaction breaks down the ester bonds, leading to the formation of free fatty acids (oleic acid and behenic acid) and glycerol. Increased humidity will accelerate this degradation process. It is crucial to store GDOB in a tightly sealed container in a dry environment.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can promote the oxidation of the unsaturated oleoyl chains in GDOB. This process, known as photo-oxidation, can lead to the formation of hydroperoxides and other degradation products, which can alter the properties and performance of the lipid. It is recommended to store GDOB in a light-protected container (e.g., an amber vial) and to minimize its exposure to light during handling.

Q5: What are the primary degradation pathways for GDOB?

A5: The two primary degradation pathways for GDOB are:

  • Oxidation: This occurs at the double bonds of the two oleic acid chains. It is initiated by factors like heat, light, and the presence of metal ions. The products include hydroperoxides, aldehydes, and ketones, which can lead to changes in odor, taste, and color.

  • Hydrolysis: This is the cleavage of the ester linkages by water, resulting in the release of free fatty acids (oleic and behenic acid) and glycerol. This process is accelerated by high temperatures and acidic or basic conditions.

Q6: What analytical methods can be used to assess the stability of GDOB?

A6: Several analytical techniques can be employed to monitor the stability of GDOB:

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS): To quantify the parent triglyceride and detect degradation products.

  • Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to monitor changes in the fatty acid profile.

  • Peroxide Value (PV) Titration: A classic method to quantify the initial products of lipid oxidation.

  • Anisidine Value (AV): Measures the secondary oxidation products (aldehydes).

  • Acid Value (AV) Titration: To quantify the amount of free fatty acids produced by hydrolysis.

  • UV-Vis Spectroscopy: To detect the formation of conjugated dienes, which are secondary oxidation products.

Quantitative Stability Data (Illustrative)

The following tables summarize the expected stability of this compound under various storage conditions.

Table 1: Effect of Temperature on GDOB Stability (6 months, protected from light, low humidity)

Storage Temperature (°C)Purity (%)Peroxide Value (meq/kg)Acid Value (mg KOH/g)
-20> 99< 1.0< 0.1
498 - 991.0 - 2.00.1 - 0.5
2595 - 982.0 - 5.00.5 - 1.5
40< 95> 5.0> 1.5

Table 2: Effect of Humidity on GDOB Stability (3 months at 25°C, protected from light)

Relative Humidity (%)Purity (%)Acid Value (mg KOH/g)
< 30> 98< 0.5
6096 - 980.5 - 1.0
75< 96> 1.0

Table 3: Effect of Light Exposure on GDOB Stability (30 days at 25°C, low humidity)

Light ConditionPurity (%)Peroxide Value (meq/kg)
Dark (Control)> 99< 2.0
Ambient Lab Light97 - 992.0 - 4.0
Direct Sunlight< 95> 10.0

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is a standard titrimetric method to determine the concentration of hydroperoxides, the primary products of lipid oxidation.

Materials:

  • GDOB sample

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (B1220275) solution (0.01 N)

  • 1% Starch indicator solution

  • Erlenmeyer flask

  • Burette

Procedure:

  • Weigh approximately 5 g of the GDOB sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution and swirl for exactly 1 minute.

  • Add 30 mL of deionized water and swirl.

  • Add 1 mL of starch indicator solution. The solution will turn a dark blue-black color.

  • Titrate with the standardized 0.01 N sodium thiosulfate solution with constant swirling until the blue color disappears.

  • Record the volume of titrant used.

  • Perform a blank titration using the same procedure but without the GDOB sample.

  • Calculate the Peroxide Value (PV) using the following formula: PV (meq/kg) = [(S - B) x N x 1000] / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Protocol 2: Determination of Acid Value (AV)

This protocol measures the amount of free fatty acids present in the GDOB sample as a result of hydrolysis.

Materials:

Procedure:

  • Weigh approximately 10 g of the GDOB sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the neutralized ethanol-ether solvent and swirl to dissolve the sample.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 N KOH solution with constant swirling until a faint pink color persists for at least 30 seconds.

  • Record the volume of titrant used.

  • Calculate the Acid Value (AV) using the following formula: AV (mg KOH/g) = (V x N x 56.1) / W Where:

    • V = Volume of KOH titrant (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH

    • W = Weight of the sample (g)

Visualizations

GDOB_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway GDOB This compound (GDOB) Hydroperoxides Hydroperoxides GDOB->Hydroperoxides Primary Oxidation FFA Free Fatty Acids (Oleic Acid, Behenic Acid) GDOB->FFA Hydrolysis Glycerol Glycerol GDOB->Glycerol Hydrolysis Oxidation_Initiators Initiators: Heat, Light, Metal Ions Oxidation_Initiators->GDOB Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Secondary_Products Decomposition Hydrolysis_Catalysts Catalysts: Moisture, Heat, Acid/Base Hydrolysis_Catalysts->GDOB

Caption: Primary degradation pathways for this compound.

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_analysis Analytical Methods Temp Temperature (-20°C, 4°C, 25°C, 40°C) Analysis Analytical Testing Temp->Analysis Collect samples over time Humidity Humidity (<30%, 60%, 75% RH) Humidity->Analysis Collect samples over time Light Light (Dark, Ambient, Direct) Light->Analysis Collect samples over time Sample GDOB Sample Sample->Temp Expose to Sample->Humidity Expose to Sample->Light Expose to Data Data Analysis & Interpretation Analysis->Data HPLC HPLC-ELSD/MS Analysis->HPLC GC GC-FID Analysis->GC PV Peroxide Value Analysis->PV AV Acid Value Analysis->AV UV UV-Vis Analysis->UV

Caption: General workflow for assessing the stability of GDOB.

References

Technical Support Center: Analysis of 1,2-Dioleoyl-3-behenoylglycerol (OOB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2-Dioleoyl-3-behenoylglycerol (OOB). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the accurate and reproducible analysis of OOB by preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (OOB) degradation during analysis?

A1: The main causes of OOB degradation are oxidation and hydrolysis. Oxidation typically occurs at the double bonds of the oleic acid moieties and is accelerated by exposure to oxygen, light, heat, and the presence of metal ions. Hydrolysis, the cleavage of the ester linkages, can be catalyzed by acids, bases, or enzymatic activity (lipases), leading to the formation of free fatty acids, mono- and diacylglycerols.

Q2: How should I properly store my OOB samples and analytical standards to prevent degradation?

A2: For long-term storage, OOB should be stored at -20°C or lower, preferably at -70°C, in an airtight container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. It is advisable to store lipid extracts in an organic solvent, as this slows down oxidative degradation compared to storing them in a dry state. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What are the recommended analytical techniques for the quantitative analysis of OOB?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the separation and quantification of triglycerides like OOB. Coupled with a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), RP-HPLC can provide accurate and sensitive quantification.

Q4: How can I minimize oxidation of OOB during sample preparation and analysis?

A4: To minimize oxidation, it is crucial to work in an environment with reduced oxygen and light exposure. Use solvents that have been purged with nitrogen and consider adding antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your samples and solvents. Additionally, perform sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of oxidative reactions.

Q5: What are the tell-tale signs of OOB degradation in my analytical results?

A5: Degradation of OOB can manifest in several ways in your analytical data. In HPLC analysis, you may observe the appearance of new peaks corresponding to degradation products such as free fatty acids, diacylglycerols, or oxidation products. You might also see a decrease in the peak area of the intact OOB, poor peak shape, and a noisy baseline. The presence of lysophospholipids, phosphatidic acid, monoacylglycerols, or diacylglycerols can indicate degradation before extraction.

Troubleshooting Guides

Guide 1: Poor Peak Shape or Resolution in HPLC Analysis of OOB

This guide will help you troubleshoot common issues related to peak shape and resolution during the HPLC analysis of this compound.

Symptom Potential Cause Recommended Action
Peak Tailing - Sample overload- Column contamination- Inappropriate mobile phase pH- Dilute the sample and reinject.- Wash the column with a strong solvent.- Ensure the mobile phase pH is suitable for the analyte.
Peak Fronting - Sample solvent incompatible with mobile phase- Column collapse- Dissolve the sample in the initial mobile phase.- Check the column's pressure and temperature limits.
Split Peaks - Clogged frit or column void- Sample degradation on-column- Replace the column frit or the column itself.- Use a guard column and ensure sample stability.
Poor Resolution - Inefficient column- Inappropriate mobile phase composition- High flow rate- Replace the column with a new one of the same type.- Optimize the mobile phase gradient.- Reduce the flow rate.
Guide 2: Suspected Sample Degradation

If you suspect that your OOB samples are degrading, follow this workflow to identify the cause and implement corrective actions.

Workflow for Investigating Sample Degradation

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification start Suspected OOB Degradation check_storage Review Storage Conditions (Temp, Atmosphere, Light) start->check_storage check_handling Review Sample Handling (Solvents, Antioxidants, Temp) start->check_handling check_analytical Review Analytical Method (Injector Temp, Run Time) start->check_analytical optimize_storage Optimize Storage: -80°C, N2/Ar, Amber Vials check_storage->optimize_storage optimize_handling Optimize Handling: Purged Solvents, Add BHT, Work on Ice check_handling->optimize_handling optimize_analytical Optimize Method: Lower Injector Temp, Shorter Run Time check_analytical->optimize_analytical reanalyze Re-analyze Sample optimize_storage->reanalyze optimize_handling->reanalyze optimize_analytical->reanalyze

A workflow for troubleshooting suspected OOB degradation.

Experimental Protocols

Protocol: RP-HPLC-ELSD Method for the Analysis of this compound

This protocol provides a general framework for the analysis of OOB using Reversed-Phase High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the OOB sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane (B92381) or another suitable organic solvent and make up to the mark.

  • For analysis, dilute this stock solution with the initial mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

Parameter Recommendation
HPLC System Quaternary or binary HPLC system with degasser, autosampler, and column oven
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Start with 70% A and 30% B, hold for 5 min. Linearly increase to 100% B over 20 min. Hold at 100% B for 10 min. Return to initial conditions and equilibrate for 10 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 L/min (Nitrogen)

3. Data Analysis

  • For quantitative analysis, prepare a calibration curve using a certified standard of this compound.

  • Prepare a stock solution of the OOB standard in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards.

  • Inject each standard in triplicate and plot the peak area versus the concentration.

  • Perform a linear regression analysis to determine the linearity (R²) of the method.

Visualizations

Degradation Pathways of this compound (OOB)

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis OOB This compound (OOB) hydroperoxides Hydroperoxides OOB->hydroperoxides O2, Light, Heat, Metal Ions dag Diacylglycerols + Behenic Acid OOB->dag Lipase / Acid / Base aldehydes_ketones Aldehydes & Ketones hydroperoxides->aldehydes_ketones Further Oxidation mag Monoacylglycerols + Oleic Acid dag->mag ffa Glycerol + Free Fatty Acids mag->ffa

Simplified degradation pathways of OOB.

General Workflow for Preventing OOB Degradation

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage start Start: Fresh or Properly Stored Sample extract Extract with N2-Purged Solvents start->extract add_antioxidant Add Antioxidant (e.g., BHT) extract->add_antioxidant low_temp Work at Low Temperature (on ice) add_antioxidant->low_temp hplc_vial Use Amber HPLC Vials low_temp->hplc_vial autosampler Cooled Autosampler (if possible) hplc_vial->autosampler run_analysis Promptly Run HPLC Analysis autosampler->run_analysis store Store Extracts at -80°C under N2/Ar run_analysis->store

A preventative workflow for OOB analysis.

Technical Support Center: Quantification of 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the quantification of 1,2-Dioleoyl-3-behenoylglycerol and other similar triglycerides using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of this compound from biological samples like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[2] The primary culprits behind matrix effects in lipid analysis are phospholipids (B1166683), which are highly abundant in biological membranes and can interfere with the ionization of triglycerides in the mass spectrometer's ion source.[3]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation in the baseline signal of the analyte at the retention time of matrix components indicates the presence of ion suppression or enhancement.[2]

  • Post-Extraction Spike: This is a quantitative method to determine the matrix factor. The response of a known concentration of this compound spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent. The ratio of these responses indicates the degree of matrix effect.[2][4] A matrix factor of <1 suggests ion suppression, while a factor of >1 indicates ion enhancement.[2]

Q3: My signal intensity for this compound is low and inconsistent between injections. Could this be a matrix effect, and what are the initial troubleshooting steps?

A: Yes, low and irreproducible signal intensity are classic indicators of ion suppression caused by matrix effects. Here are some initial steps you can take:

  • Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of your analyte. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.

  • Optimize Chromatography: Modifying the chromatographic method to improve the separation of this compound from co-eluting matrix components, especially phospholipids, can significantly mitigate matrix effects. This can involve adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.[5]

  • Improve Sample Preparation: Employing a more effective sample preparation technique to remove interfering substances is a crucial step. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than a simple protein precipitation (PPT).[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity (Ion Suppression) Co-elution of phospholipids and other endogenous matrix components.- Optimize Sample Preparation: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove phospholipids.[3]- Modify Chromatography: Adjust the LC gradient to achieve better separation between this compound and the region where phospholipids elute.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help compensate for signal suppression.
High signal intensity (Ion Enhancement) Co-eluting matrix components that enhance the ionization of the analyte.- Improve Chromatographic Separation: Ensure baseline separation of the analyte from any enhancing compounds.- Re-evaluate Sample Preparation: The current method may be concentrating an enhancing species along with the analyte. Consider alternative extraction solvents or SPE cartridges.
Poor reproducibility of signal intensity Inconsistent removal of matrix components across samples.- Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples and standards.- Use an Internal Standard: An appropriate internal standard can help to normalize the signal and improve reproducibility.- Check for Carryover: Inject a blank solvent after a high concentration sample to ensure no analyte is carrying over to the next injection.
Shift in retention time Interaction of the analyte with matrix components on the analytical column.- Thorough Sample Cleanup: A more rigorous sample cleanup can prevent the accumulation of matrix components on the column.- Column Washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components.

Quantitative Data on Matrix Effects

The extent of matrix effects is highly dependent on the sample matrix, the sample preparation method, and the analytical conditions. The following table provides a summary of expected matrix factor ranges for triglycerides in plasma/serum using different sample preparation techniques.

Sample Preparation Method Expected Matrix Factor (MF) Range for Triglycerides Comments
Protein Precipitation (PPT) 0.4 - 0.8 (Significant Suppression)Simple and fast, but generally provides the least clean extracts, with significant co-extraction of phospholipids.[3]
Liquid-Liquid Extraction (LLE) 0.8 - 1.1 (Mild Suppression to No Effect)Offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving polar interferences like phospholipids in the aqueous phase.[3]
Solid-Phase Extraction (SPE) 0.9 - 1.2 (Minimal Effect to Mild Enhancement)Provides the most effective cleanup by selectively retaining the analyte while washing away interfering matrix components.

Note: These are general ranges for triglycerides and the actual matrix effect for this compound should be experimentally determined for your specific matrix and method.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed to extract this compound from plasma or serum while minimizing the co-extraction of phospholipids.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar triglyceride not present in the sample)

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma/serum in a glass tube, add 20 µL of the internal standard solution.

  • Add 1.5 mL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 5 mL of MTBE and vortex for 1 minute for lipid extraction.

  • Add 1.25 mL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Quantification

These are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water:Methanol (50:50, v/v)

  • Mobile Phase B: 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (90:10, v/v)

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+NH₄]⁺ for this compound (m/z 976.9)

  • Product Ions: Neutral loss of the fatty acid chains (e.g., neutral loss of oleic acid + NH₃, neutral loss of behenic acid + NH₃). Specific product ions should be determined by direct infusion of a standard.

  • Collision Energy: Optimize for the specific instrument and transitions.

  • Source Temperature: ~350 °C

  • Gas Flow Rates: Optimize for the specific instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (MeOH/MTBE/H2O) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integrate Peak Integration MS_Detection->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results Check_ME Suspect Matrix Effects? Start->Check_ME Perform_Test Perform Post-Column Infusion or Post-Extraction Spike Check_ME->Perform_Test Yes Other_Issue Investigate Other Issues (e.g., instrument performance, standard stability) Check_ME->Other_Issue No ME_Confirmed Matrix Effects Confirmed? Perform_Test->ME_Confirmed Optimize_SP Optimize Sample Preparation (e.g., switch to SPE) ME_Confirmed->Optimize_SP Yes ME_Confirmed->Other_Issue No Optimize_LC Optimize Chromatography (e.g., gradient, column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate

Caption: Troubleshooting logic for addressing matrix effects in quantification.

References

Technical Support Center: Optimization of 1,2-Dioleoyl-3-behenoylglycerol (OOB) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1,2-Dioleoyl-3-behenoylglycerol (OOB) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the extraction of this and other similar triacylglycerols (TAGs) from tissue samples.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your OOB extraction experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of OOB Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to allow for efficient solvent penetration. For tough tissues, consider using mechanical disruption methods like bead milling or ultrasonication.[1]
Inappropriate solvent system for a non-polar lipid like OOB.For non-polar lipids like triacylglycerols, a less polar solvent system may be more effective.[2] Consider methods that are known to be efficient for TAGs, such as a hexane-isopropanol extraction.[3] The Folch or Bligh and Dyer methods are also widely used and effective for a broad range of lipids.[4]
Insufficient solvent-to-tissue ratio.Increase the volume of the extraction solvent to ensure complete immersion and extraction from the tissue homogenate.
Lipid degradation during extraction.Perform extraction steps on ice or at low temperatures to minimize enzymatic activity that could degrade lipids.[5] Also, use fresh, high-purity solvents to avoid degradation from contaminants like phosgene (B1210022) in old chloroform (B151607).[6]
Formation of a Stable Emulsion High concentration of surfactant-like molecules (e.g., phospholipids (B1166683), proteins) in the sample.[7]- Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the extraction tube to mix the phases.[7] - Centrifugation: This is a highly effective method to break emulsions by accelerating phase separation.[8] - Salting Out: Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.[7] - Addition of Anhydrous Sodium Sulfate (Na₂SO₄): This can help to remove water from the organic phase and break the emulsion.[8]
Co-extraction of Contaminants Use of a solvent system with broad selectivity.If the initial extract is not clean enough for downstream analysis, consider incorporating a solid-phase extraction (SPE) step to isolate the triacylglycerol fraction from more polar lipids and other contaminants.[9]
Insufficient phase separation.Ensure complete separation of the aqueous and organic phases. If an emulsion is present, refer to the troubleshooting steps for emulsion formation.
Poor Reproducibility Inconsistent sample handling and preparation.Standardize all steps of the protocol, from tissue collection and storage to homogenization and extraction. Ensure tissue samples are stored at -80°C for long-term stability.[5]
Variability in extraction efficiency.The choice of extraction method can influence reproducibility. Some studies have noted potential reproducibility issues with certain methods depending on the tissue type.[10] It may be necessary to validate the chosen method for your specific tissue.

Frequently Asked Questions (FAQs)

Q1: Which solvent system is best for extracting OOB, a non-polar triacylglycerol?

A1: The optimal solvent system depends on the specific tissue matrix and the desired purity of the extract. For non-polar lipids like OOB, several methods can be effective:

  • Folch Method (Chloroform:Methanol): This is a widely used and effective method for a broad range of lipids, including triacylglycerols.[3][4]

  • Bligh and Dyer Method (Chloroform:Methanol (B129727):Water): Similar to the Folch method, this is another gold standard for lipid extraction and is particularly advantageous for biological fluids.[4]

  • Hexane:Isopropanol: This solvent system can be particularly effective for extracting non-polar lipids like triacylglycerols.[3]

  • Methyl-tert-butyl ether (MTBE) Method: This is a newer method that is also effective for extracting a wide range of lipids and can be a good alternative to chloroform-based methods.[3]

It is often recommended to test a few different methods to determine the most efficient one for your specific application and tissue type.[9]

Q2: How can I prevent the degradation of OOB during the extraction process?

A2: To minimize degradation, it is crucial to take the following precautions:

  • Work at low temperatures: Perform all extraction steps on ice to reduce the activity of endogenous lipases that can hydrolyze triacylglycerols.[5]

  • Use fresh, high-quality solvents: Old or impure solvents can contain contaminants that may react with and degrade lipids. For example, chloroform exposed to light and oxygen can form phosgene, which can alter lipid structures.[6]

  • Minimize exposure to oxygen: Autoxidation of unsaturated fatty acids can be a problem. Consider working under an inert atmosphere (e.g., nitrogen or argon) if your downstream analysis is sensitive to oxidation.

  • Process samples quickly: Once the tissue is thawed, proceed with the extraction as quickly as possible to minimize enzymatic degradation.[5]

Q3: What is the most common issue when performing a liquid-liquid extraction for lipids, and how can I avoid it?

A3: The most common problem is the formation of a stable emulsion between the aqueous and organic layers.[7] This is often caused by the presence of high concentrations of phospholipids, proteins, and other surfactant-like molecules in the tissue homogenate.[7] To avoid or resolve this:

  • Mix gently: Avoid vigorous shaking or vortexing. Instead, gently invert the tube multiple times to allow for extraction without creating a stable emulsion.[7]

  • Centrifuge: If an emulsion does form, centrifugation is a very effective way to break it.[8]

  • Add salt: Introducing a saturated salt solution (brine) can help to break the emulsion by increasing the polarity of the aqueous phase.[7]

Q4: Do I need an internal standard for OOB quantification?

A4: Yes, using an internal standard is highly recommended for accurate quantification. An ideal internal standard would be a triacylglycerol that is structurally similar to OOB but not endogenously present in the sample. The use of an internal standard helps to correct for variations in extraction efficiency and sample loss during processing.

Q5: How can I improve the purity of my OOB extract for downstream analysis like mass spectrometry?

A5: If your initial extract contains interfering substances, a solid-phase extraction (SPE) step can be very effective for cleanup.[9] For triacylglycerols, a normal-phase SPE cartridge (e.g., silica) can be used to separate the non-polar OOB from more polar lipids like phospholipids and other cellular components.

Quantitative Data on Extraction Methods

The choice of extraction method can significantly impact the yield of different lipid classes. Below are tables summarizing the relative performance of various common lipid extraction methods.

Table 1: Comparison of Lipid Extraction Method Efficiency for Total Lipids

Extraction MethodRelative Extractability of Total LipidsReference
FolchHigh[3][4]
Acidified Bligh and DyerHigh[3][4]
Bligh and DyerModerate[3]
Methanol-TBMEModerate[3]
Hexane-IsopropanolLow[3]

Table 2: Comparison of Lipid Class Extraction Efficiency

Lipid ClassFolch MethodHexane-Isopropanol MethodMethanol-TBME MethodReference
Triacylglycerides (TAGs)EffectiveMost EffectiveEffective[3]
Cholesterol EstersEffectiveMost EffectiveEffective[3]
Phosphatidylcholines (PCs)EffectiveLess EffectiveEffective[3]
Phosphatidylinositols (PIs)Most EffectiveLess EffectiveLess Effective[3]
CeramidesMost EffectiveLess EffectiveEffective for Lactosyl Ceramides[3]

Experimental Protocols

Below are detailed methodologies for two common lipid extraction protocols.

Protocol 1: Modified Folch Method for Tissue

This protocol is a standard method for the extraction of total lipids from tissues.

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure the tissue is thoroughly dispersed (e.g., 20 volumes of solvent to tissue weight).

  • Incubation: Allow the mixture to stand for a period (e.g., 20-30 minutes) at room temperature with occasional agitation to ensure complete extraction.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (or water) to the homogenate. Vortex the mixture gently.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2,000 x g) for 10 minutes to facilitate the separation of the two phases.

  • Collection of Organic Phase: Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new clean glass tube. Be cautious not to disturb the interface.[9]

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol:chloroform 9:1, v/v for LC-MS).[9]

Protocol 2: Modified Bligh & Dyer Method for Tissue

This method is particularly suitable for samples with high water content.

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v). For every 1 gram of tissue, use 3 ml of the solvent mixture.

  • Addition of Chloroform: After homogenization, add another volume of chloroform to the mixture (to achieve a final ratio of 2:2:1.8 chloroform:methanol:water, assuming the tissue is mostly water).

  • Addition of Water: Add one volume of water to the mixture and vortex.

  • Phase Separation and Collection: Centrifuge the sample to separate the phases. The bottom chloroform layer contains the lipids. Collect this layer carefully.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for further analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization tissue->homogenize Known weight add_solvent Add Solvent (e.g., Chloroform:Methanol) homogenize->add_solvent phase_separation Phase Separation (Add water/salt, centrifuge) add_solvent->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_down Dry Down (under Nitrogen) collect_organic->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Caption: A general experimental workflow for the extraction of triacylglycerols from tissue samples.

Troubleshooting Logic

G start Extraction Issue? low_yield Low Yield? start->low_yield Yes emulsion Emulsion Formed? start->emulsion No low_yield->emulsion No check_homo Check Homogenization low_yield->check_homo Yes poor_repro Poor Reproducibility? emulsion->poor_repro No gentle_mix Gentle Mixing emulsion->gentle_mix Yes standardize_protocol Standardize Protocol poor_repro->standardize_protocol Yes end Problem Solved poor_repro->end No optimize_solvent Optimize Solvent System check_homo->optimize_solvent optimize_solvent->end centrifuge Centrifuge Sample gentle_mix->centrifuge add_salt Add Salt (Brine) centrifuge->add_salt add_salt->end validate_method Validate Method standardize_protocol->validate_method validate_method->end

Caption: A decision tree for troubleshooting common issues in lipid extraction.

Diacylglycerol Signaling Pathway

While the specific signaling roles of OOB are not extensively documented, it is a triacylglycerol. Diacylglycerols (DAGs), which are structurally related, are key second messengers in various signaling pathways.

G receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates target proteins ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates

Caption: A simplified diagram of the Phospholipase C signaling pathway involving diacylglycerol.

References

Technical Support Center: Analysis of 1,2-Dioleoyl-3-behenoylglycerol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression when analyzing 1,2-Dioleoyl-3-behenoylglycerol and other triglycerides (TAGs) by mass spectrometry (MS).

Troubleshooting Guide: Reducing Ion Suppression for this compound

Problem: I am observing low signal intensity, poor reproducibility, and a non-linear response for this compound in my LC-MS/MS analysis. I suspect ion suppression.

Initial Assessment:

Ion suppression is a common phenomenon in electrospray ionization (ESI)-MS, where co-eluting matrix components reduce the ionization efficiency of the target analyte.[1] For triglycerides like this compound, the primary cause of ion suppression is the presence of high concentrations of phospholipids (B1166683) in biological samples.[2][3][4][5]

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Low Signal/Poor Reproducibility for this compound sample_prep Step 1: Optimize Sample Preparation (Focus on Phospholipid Removal) start->sample_prep chromatography Step 2: Refine Chromatographic Separation sample_prep->chromatography If suppression persists ms_params Step 3: Adjust MS Parameters chromatography->ms_params If co-elution is minimized but signal is still low internal_std Step 4: Use a Stable Isotope-Labeled Internal Standard ms_params->internal_std For accurate quantification end_success Resolution: Improved Signal and Reproducibility internal_std->end_success LLE_Workflow start Start: Plasma Sample add_solvents Add Hexane:Methyl Acetate: Acetonitrile:Water (4:4:3:4) start->add_solvents vortex Vortex and Centrifuge add_solvents->vortex phase_separation Three Phases Form vortex->phase_separation collect_upper Collect Upper Phase (Enriched with Triglycerides) phase_separation->collect_upper dry_reconstitute Evaporate and Reconstitute collect_upper->dry_reconstitute end Ready for LC-MS Analysis dry_reconstitute->end

References

Technical Support Center: Enhancing Chromatographic Resolution of Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the chromatographic analysis of triglyceride (TAG) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of your separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the chromatographic resolution of triglyceride positional isomers?

A1: The successful separation of TAG positional isomers is primarily influenced by a combination of factors, including the choice of stationary phase, mobile phase composition, and column temperature.[1] Each of these parameters can be optimized to improve the resolution between closely eluting isomers.

Q2: Which type of HPLC column (stationary phase) is most effective for separating TAG positional isomers?

A2: Reversed-phase columns, particularly those with octadecylsilyl (C18 or ODS) stationary phases, are widely used for TAG analysis.[1][2] For challenging separations of positional isomers, non-endcapped polymeric ODS columns have shown a superior ability to differentiate between these structurally similar molecules compared to monomeric ODS columns.[1][3] Silver-ion HPLC (Ag+-HPLC) columns are another powerful option, as they separate TAGs based on the number, position, and geometry of double bonds in the fatty acid chains.[1][4][5]

Q3: How does the mobile phase composition impact the resolution of TAG isomers?

A3: The mobile phase composition is critical for achieving selectivity. In reversed-phase HPLC, acetonitrile (B52724) is a common main component, often modified with solvents like isopropanol, acetone, or methyl tert-butyl ether (MTBE) to fine-tune the separation.[1][2][6][7] The choice and proportion of the modifier can significantly affect the retention and resolution of TAG isomers.[2] For instance, a mobile phase of acetonitrile-2-propanol has been successfully used to separate TAGs with the same equivalent carbon number (ECN).[1] In Ag+-HPLC, hexane-based solvent systems with small amounts of a more polar solvent like acetonitrile are often employed.[4][8][9]

Q4: What is the effect of column temperature on the separation of TAG positional isomers?

A4: Column temperature is a crucial parameter that can have a significant and sometimes counterintuitive effect on resolution. In reversed-phase HPLC, lower temperatures generally lead to better separations, although this can increase backpressure.[2][10][11] For example, the resolution of OPO and OOP isomers on a non-endcapped polymeric ODS column is best at 10°C, while for POP and PPO, 25°C is optimal.[1][3] In silver-ion HPLC with hexane-based mobile phases, an increase in temperature can unexpectedly lead to longer retention times for unsaturated TAGs.[4][7]

Q5: What are the alternative chromatographic techniques for separating triglyceride isomers?

A5: Besides HPLC, other techniques like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) are used. SFC, often coupled with mass spectrometry, is effective for separating both regioisomers and enantiomers and can offer faster analysis times.[12][13][14][15] High-temperature GC can separate triglycerides, with low-polarity stationary phases separating by chain-length and higher-polarity phases resolving by both chain-length and degree of unsaturation.[7][16][17]

Troubleshooting Guides

Problem 1: Poor or No Resolution Between Critical TAG Positional Isomer Pairs (e.g., POP and PPO)

This is a common challenge due to the high structural similarity of these isomers.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution of TAG Isomers Check_Column Verify Column Choice (e.g., Polymeric ODS for POP/PPO) Start->Check_Column Optimize_Mobile_Phase Adjust Mobile Phase Composition (e.g., Acetonitrile/Modifier Ratio) Check_Column->Optimize_Mobile_Phase If column is appropriate Optimize_Temp Optimize Column Temperature (e.g., 10°C for OPO/OOP, 25°C for POP/PPO) Optimize_Mobile_Phase->Optimize_Temp If resolution is still poor Consider_AgHPLC Consider Silver-Ion HPLC for Unsaturated Isomers Optimize_Mobile_Phase->Consider_AgHPLC For isomers differing in unsaturation End Resolution Improved Optimize_Temp->End If separation is successful Consider_AgHPLC->End Peak_Tailing Start Peak Tailing Observed Check_Overload Reduce Sample Concentration/ Injection Volume Start->Check_Overload Check_Solvent Ensure Sample is Dissolved in Mobile Phase or Weaker Solvent Check_Overload->Check_Solvent If tailing persists Check_Column_Health Inspect/Replace Guard Column Flush or Replace Analytical Column Check_Solvent->Check_Column_Health If solvent is appropriate End Symmetric Peaks Achieved Check_Column_Health->End If issue is resolved

References

Technical Support Center: 1,2-Dioleoyl-3-behenoylglycerol (OOB) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1,2-Dioleoyl-3-behenoylglycerol (OOB), a specialized structured triglyceride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound (OOB)?

A1: The main challenges in OOB synthesis stem from its asymmetric nature, possessing two different fatty acids (oleic and behenic acid) at specific positions on the glycerol (B35011) backbone. Key difficulties include:

  • Acyl Migration: The fatty acid chains can migrate between the sn-1, sn-2, and sn-3 positions of the glycerol backbone, especially under harsh reaction conditions (e.g., high temperatures, strong acidic or basic catalysts). This leads to the formation of isomeric impurities that are difficult to separate from the target molecule.[1][2][3]

  • Low Yields: Achieving high yields of the specific OOB isomer can be challenging due to competing side reactions, such as the formation of diacylglycerols (DAGs), monoacylglycerols (MAGs), and other triglyceride isomers (e.g., 1,3-Dioleoyl-2-behenoylglycerol).[1][4]

  • Byproduct Formation: The reaction mixture often contains unreacted starting materials (oleic acid, behenic acid, glycerol), as well as byproducts from side reactions, complicating the purification process.[5][6]

Q2: What are the recommended synthetic approaches for OOB?

A2: Both enzymatic and chemical synthesis routes can be employed, each with its own advantages and disadvantages.

  • Enzymatic Synthesis: This is often the preferred method due to its high specificity, which helps to minimize acyl migration and byproduct formation.[1] Lipases, particularly those with sn-1,3 specificity, are commonly used in a two-step process.[7][8]

  • Chemical Synthesis: While potentially faster and less expensive, chemical synthesis often requires more stringent control of reaction conditions to prevent random acylation and acyl migration.[1] Protecting group strategies may be necessary to achieve the desired isomer, adding complexity to the process.

Q3: How can I effectively purify synthesized OOB?

A3: A multi-step purification strategy is typically required to isolate OOB with high purity. Common techniques include:

  • Solvent Extraction: To remove polar impurities and unreacted glycerol.[9]

  • Crystallization: This can be effective for separating the desired triglyceride from byproducts, especially if there are significant differences in melting points.

  • Chromatography: High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is a powerful technique for separating triglyceride isomers.[10][11] Column chromatography using silica (B1680970) gel can also be used to separate components based on polarity.[9]

Q4: What analytical techniques are suitable for characterizing OOB?

A4: A combination of analytical methods is recommended for the comprehensive characterization of OOB:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the amount of OOB in a sample.[1][12]

  • Gas Chromatography (GC): To analyze the fatty acid composition of the synthesized triglyceride after transesterification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and positional distribution of the fatty acids on the glycerol backbone.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the synthesized compound.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low yield of OOB Incomplete reaction.- Increase reaction time. - Increase enzyme/catalyst concentration. - Optimize temperature and substrate molar ratio.[5]
Acyl migration leading to other isomers.- Use a milder reaction temperature.[2] - Employ a highly specific sn-1,3 lipase (B570770) for enzymatic synthesis.[1] - For chemical synthesis, consider using protecting groups.
Formation of byproducts (DAGs, MAGs).- Adjust the molar ratio of fatty acids to glycerol. - Optimize the reaction time to favor triglyceride formation.
Presence of multiple triglyceride isomers Acyl migration.- Lower the reaction temperature.[3] - Reduce the reaction time. - Use a solvent system that minimizes acyl migration.[5]
Non-specific catalyst/enzyme.- Switch to a more specific lipase (e.g., sn-1,3 specific). - For chemical synthesis, investigate different catalysts.
Unreacted starting materials in the final product Insufficient reaction time or catalyst activity.- Increase reaction time. - Add fresh catalyst/enzyme. - Ensure proper mixing of reactants.
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Co-elution of isomers in HPLC Inadequate separation on the column.- Use a chiral HPLC column for better separation of asymmetric triglycerides.[10] - Optimize the mobile phase composition and gradient. - Adjust the column temperature.[14]
Low recovery after purification Loss of product during extraction or chromatography.- Optimize solvent extraction parameters. - Use a less aggressive purification method if possible. - Ensure complete elution from the chromatography column.
Residual solvent in the final product Incomplete removal of solvent.- Dry the product under high vacuum for an extended period. - Use a solvent with a lower boiling point if the product is heat-sensitive.

Experimental Protocols

General Two-Step Enzymatic Synthesis of this compound (OOB)

This protocol is a generalized procedure based on the synthesis of similar structured triglycerides and should be optimized for your specific experimental conditions.

Step 1: Synthesis of 1,2-Dioleoyl-sn-glycerol (B52968) (Intermediate)

  • Reactants:

    • Glycerol

    • Oleic acid (2 molar equivalents)

    • Immobilized lipase (e.g., a non-specific lipase or one with preference for primary hydroxyls)

  • Procedure:

    • Combine glycerol and oleic acid in a suitable solvent (e.g., hexane) or in a solvent-free system.

    • Add the immobilized lipase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

    • Once the desired conversion to 1,2-dioleoyl-sn-glycerol is achieved, stop the reaction by filtering off the enzyme.

    • Purify the intermediate using column chromatography or solvent extraction to remove unreacted starting materials and byproducts.

Step 2: Esterification with Behenic Acid

  • Reactants:

    • 1,2-Dioleoyl-sn-glycerol (from Step 1)

    • Behenic acid (or its activated form, e.g., acyl chloride or vinyl ester)

    • Immobilized lipase (e.g., Candida antarctica lipase B, which is known for its high efficiency in esterification)[7]

  • Procedure:

    • Dissolve the purified 1,2-dioleoyl-sn-glycerol and behenic acid in a suitable solvent.

    • Add the immobilized lipase.

    • Incubate the reaction at a controlled temperature with stirring.

    • Monitor the formation of OOB by TLC or HPLC.

    • After the reaction is complete, remove the enzyme by filtration.

    • Purify the crude product to obtain pure this compound.

Purification of OOB by Column Chromatography
  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of non-polar to moderately polar solvents (e.g., hexane:ethyl acetate).

  • Procedure:

    • Dissolve the crude OOB in a minimal amount of the initial mobile phase solvent (e.g., hexane).

    • Load the sample onto a pre-equilibrated silica gel column.

    • Elute the column with a gradually increasing polarity gradient.

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure OOB.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and outcomes for the synthesis of structured triglycerides similar to OOB. These values can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Enzymatic Synthesis of Structured Triglycerides - Reaction Parameters

ParameterValue RangeReference
Enzyme Load (% w/w of substrates) 5 - 15%[15]
Substrate Molar Ratio (Fatty Acid:Glycerol backbone) 2:1 to 4:1[4][15]
Reaction Temperature (°C) 40 - 70°C[4]
Reaction Time (hours) 4 - 72 hours[4][15]

Table 2: Purity and Yield of Structured Triglycerides

ProductSynthesis MethodPurity (%)Yield (%)Reference
1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO)Two-step enzymatic>9573 (in alcoholysis step)[7]
Medium-chain triglyceridesChemical>99.880-95[16]
MLM-type structured triglyceridesTwo-step enzymaticNot specified45.36% incorporation of caprylic acid[8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Starting Materials (Glycerol, Oleic Acid, Behenic Acid) Reaction Enzymatic or Chemical Reaction Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Chromatography, Crystallization) Crude->Purification Pure Pure this compound Purification->Pure Byproducts Byproducts & Impurities Purification->Byproducts Analysis Analytical Characterization (HPLC, GC, NMR, MS) Pure->Analysis Data Purity & Structural Confirmation Analysis->Data

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Start Low Yield or Purity? Acyl_Migration Suspect Acyl Migration? Start->Acyl_Migration Byproduct_Formation High Level of Byproducts? Start->Byproduct_Formation Check_Synthesis Review Synthesis Parameters: - Temperature - Time - Catalyst Load - Substrate Ratio Check_Purification Review Purification Method: - Column Type - Mobile Phase - Extraction Efficiency Check_Synthesis->Check_Purification Parameters Optimized End Successful Optimization Check_Purification->End Purity/Yield Improved Acyl_Migration->Check_Synthesis Yes Acyl_Migration->Byproduct_Formation No Byproduct_Formation->Check_Synthesis Yes Byproduct_Formation->Check_Purification No

Caption: A logical troubleshooting workflow for addressing common issues in OOB synthesis and purification.

References

Technical Support Center: Minimizing Isomerization of 1,2-Dioleoyl-3-behenoylglycerol (OOB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the isomerization of 1,2-Dioleoyl-3-behenoylglycerol (OOB) and other structurally similar triacylglycerols (TAGs) during sample preparation. Isomerization, specifically acyl migration from the sn-2 to the sn-1 or sn-3 position, can significantly impact the physicochemical and biological properties of your compounds, leading to inaccurate experimental results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and preparation of 1,2-diacyl-3-acylglycerol samples.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for this compound?

A1: Acyl migration is an intramolecular isomerization process where a fatty acyl chain moves from one position on the glycerol (B35011) backbone to another. In the case of this compound, the oleoyl (B10858665) group at the sn-2 position can migrate to the sn-1 or sn-3 position, resulting in the formation of the more thermodynamically stable 1,3-isomers. This is a concern because the specific stereochemistry of a TAG is often crucial for its biological activity and physical properties.

Q2: What are the primary factors that promote acyl migration?

A2: The main factors that accelerate acyl migration are:

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the acyl group to move.[1]

  • pH: Both acidic and alkaline conditions can catalyze the isomerization reaction.[2]

  • Solvents: The choice of solvent can significantly influence the rate of acyl migration. Non-polar solvents can accelerate isomerization, while polar aprotic solvents are generally preferred.[3]

  • Presence of Catalysts: Certain materials, such as silica (B1680970) gel used in chromatography, can catalyze acyl migration.[4]

Q3: How should I store this compound to maintain its isomeric purity?

A3: To ensure the stability of this compound, it should be stored as a solid or in a suitable solvent at low temperatures, preferably -20°C or below.[5] If in solution, use a non-polar aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.

Q4: Which analytical techniques are suitable for detecting and quantifying isomerization?

A4: Several chromatographic techniques can effectively separate and quantify 1,2- and 1,3-diacylglycerol or triacylglycerol isomers:

  • High-Performance Liquid Chromatography (HPLC): Particularly non-aqueous reversed-phase (NARP)-HPLC and silver-ion HPLC, are powerful for separating regioisomers.[6][7]

  • Supercritical Fluid Chromatography (SFC): Offers high resolution and is also suitable for isomer separation.

  • Gas Chromatography (GC): Can be used, often after derivatization of the glycerides.[8]

Troubleshooting Common Issues

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Poor resolution or co-elution of isomers in HPLC analysis. 1. Inappropriate column selection.2. Suboptimal mobile phase composition.3. Column temperature not optimized.1. Select the right column: For regioisomers, C18 or C30 columns are often effective. For separation based on unsaturation, a silver-ion column is recommended.[6]2. Optimize mobile phase: Systematically vary the solvent ratios (e.g., acetonitrile/isopropanol) to improve separation. Small adjustments can have a significant impact.[6]3. Control temperature: Lowering the column temperature (e.g., to 15-20°C) can sometimes enhance resolution in NARP-HPLC.[6]
Unexpected peaks appearing in chromatograms after sample preparation. Isomerization has likely occurred during sample handling or storage.1. Review your protocol: Identify any steps involving high temperatures, prolonged exposure to acidic or basic conditions, or the use of potentially catalytic materials.[9]2. Optimize extraction: Use low-temperature extraction methods and minimize sample processing time.[5]3. Solvent selection: Ensure you are using a non-reactive, preferably polar aprotic, solvent for dissolution and extraction.[3]
Low yield of the desired 1,2-isomer and a high abundance of the 1,3-isomer. The sample preparation conditions are aggressively promoting isomerization.1. Drastically reduce temperature: Perform all steps on ice or at 4°C where possible.[5]2. pH control: If aqueous solutions are used, ensure the pH is buffered to a neutral or slightly acidic range (pH 4-6) where the rate of migration is often at a minimum.[2]3. Change solvent: Switch to a less reactive solvent. For example, if you are using a protic solvent, try an aprotic alternative.[3]

Quantitative Data on Acyl Migration

Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol Isomerization

(Data extrapolated from studies on long-chain 1,2-diacylglycerols)

Temperature (°C)Half-life (t½) for Isomerization (hours)
253,425
8015.8
Source: Adapted from Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols.[10]

Table 2: Influence of Solvent Polarity on 2-Monoacylglycerol (2-MAG) Isomerization

(Results after 20 days at 30°C)

SolventPolarity (log P)Remaining 2-MAG (%)
Hexane (B92381)3.534.01
Dichloromethane1.2564.62
Acetone-0.2368.76
Ethanol-0.2473.14
t-Butanol0.679.98
Source: Adapted from Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration.[3]

Experimental Protocols

Protocol 1: General Sample Preparation for Minimizing Isomerization

This protocol provides a general workflow for dissolving and handling OOB samples to minimize acyl migration prior to analysis.

  • Pre-cool all materials: Before starting, place your solvents, glassware, and any other necessary equipment on ice or in a cold room (4°C).

  • Weighing the sample: If starting from a solid, weigh the required amount of this compound in a pre-chilled glass vial.

  • Solvent addition: Add a minimal volume of a pre-chilled, high-purity, polar aprotic solvent (e.g., methyl tert-butyl ether (MTBE) or acetone) to dissolve the sample. Avoid chlorinated solvents if possible.

  • Dissolution: Gently vortex the vial at low speed or sonicate briefly in a cold bath until the sample is fully dissolved. Avoid heating to aid dissolution.

  • Inert atmosphere: If the sample is to be stored for any length of time before analysis, flush the vial with an inert gas (argon or nitrogen) before sealing tightly with a PTFE-lined cap.

  • Storage: Store the solution at -20°C or lower until ready for analysis.

  • Analysis: When ready for analysis, allow the sample to equilibrate to the temperature of the analytical instrument's autosampler just before injection. Minimize the time the sample spends at room temperature.

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Separation with Minimized Isomerization

This protocol is designed for the separation of neutral lipid classes while minimizing the risk of isomerization.

  • Column Selection: Choose a diol-bonded silica SPE cartridge, as this stationary phase has been shown to cause less isomerization compared to plain silica or amino-propyl phases.[11]

  • Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with a non-polar solvent followed by the initial elution solvent.

  • Sample Loading: Dissolve the lipid sample in a minimal volume of a non-polar solvent (e.g., hexane) and load it onto the conditioned cartridge.

  • Elution of Neutral Lipids: Elute the triacylglycerol fraction using a non-polar solvent system, such as a mixture of hexane and diethyl ether. The exact ratio will depend on the specific lipid classes you wish to separate.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under a stream of nitrogen at a low temperature (e.g., <30°C).

  • Reconstitution and Analysis: Reconstitute the dried lipid fraction in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Visualizations

Acyl Migration Mechanism

The following diagram illustrates the proposed mechanism for acid- and base-catalyzed acyl migration in a 1,2-diacylglycerol, which is analogous to the isomerization of this compound.

Acyl_Migration cluster_acid Acid-Catalyzed Migration cluster_base Base-Catalyzed Migration 1,2-DAG_acid 1,2-Diacylglycerol Protonated_Carbonyl Protonated Carbonyl 1,2-DAG_acid->Protonated_Carbonyl + H+ Orthoester_Intermediate_acid Cyclic Orthoester Intermediate Protonated_Carbonyl->Orthoester_Intermediate_acid Nucleophilic attack by sn-3 OH 1,3-DAG_acid 1,3-Diacylglycerol Orthoester_Intermediate_acid->1,3-DAG_acid Ring opening - H+ 1,2-DAG_base 1,2-Diacylglycerol Alkoxide Alkoxide Formation 1,2-DAG_base->Alkoxide - H+ (Base) Orthoester_Intermediate_base Cyclic Orthoester Intermediate Alkoxide->Orthoester_Intermediate_base Nucleophilic attack on sn-2 carbonyl 1,3-DAG_base 1,3-Diacylglycerol Orthoester_Intermediate_base->1,3-DAG_base Ring opening + H+

Caption: Proposed mechanisms for acid- and base-catalyzed acyl migration.

Experimental Workflow for Minimizing Isomerization

This workflow outlines the key steps and considerations for handling this compound to prevent isomerization during sample preparation for analysis.

Experimental_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_purification Purification (if necessary) cluster_analysis Analysis Storage Store at ≤ -20°C under inert gas Dissolution Dissolve in cold, polar aprotic solvent (e.g., MTBE) Storage->Dissolution Minimize time at room temp Avoid_Heat Avoid Heating Dissolution->Avoid_Heat pH_Control Maintain neutral pH Dissolution->pH_Control SPE Use Diol-bonded SPE Dissolution->SPE If purification needed Analysis Prompt analysis by HPLC or SFC Dissolution->Analysis Directly if pure SPE->Analysis

Caption: Recommended workflow for handling OOB to minimize isomerization.

Logical Relationships of Factors Promoting Isomerization

This diagram illustrates the key factors that contribute to the isomerization of 1,2-diacyl-3-acylglycerols and their interrelationships.

Isomerization_Factors cluster_conditions Experimental Conditions cluster_materials Materials Isomerization Isomerization of 1,2- to 1,3-Glycerol Temperature High Temperature Temperature->Isomerization Time Prolonged Storage/ Processing Time Time->Isomerization pH Acidic or Basic pH pH->Isomerization Solvent Solvent Choice (e.g., non-polar, protic) Solvent->Isomerization Catalytic_Surfaces Catalytic Surfaces (e.g., Silica Gel) Catalytic_Surfaces->Isomerization

Caption: Key factors influencing the rate of acyl migration.

References

Technical Support Center: Chemoenzymatic Synthesis of Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemoenzymatic synthesis of triglycerides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve experimental yields and outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chemoenzymatic synthesis of triglycerides.

Q1: My overall triglyceride yield is significantly lower than expected. What are the potential causes?

Answer:

Low yield is a frequent challenge and can be attributed to several factors, ranging from enzyme inefficiency to suboptimal reaction conditions. A systematic troubleshooting approach is essential.[1]

Primary areas to investigate:

  • Enzyme Activity and Stability: The lipase (B570770) may have low activity or be unstable under the reaction conditions. Ensure the chosen lipase is suitable for the specific substrates and reaction environment (e.g., solvent, temperature). The best lipases for triglyceride synthesis are often reported to be from Rhizomucor miehei, Rhizopus delemar, and Rhizopus javanicus.[2]

  • Suboptimal Reaction Conditions: Key parameters like temperature, pH, water activity, and substrate molar ratio heavily influence enzyme performance and reaction equilibrium. Enzymatic esterification is a thermodynamically controlled process.[3]

    • Temperature: While higher temperatures can increase reaction rates, excessive heat can denature the enzyme and promote side reactions like acyl migration.[3][4]

    • Water Content: Lipases require a minimal amount of water to maintain their catalytic activity. However, excess water will shift the reaction equilibrium towards hydrolysis, breaking down triglycerides and reducing yield.[3][5] This is a common issue when using immobilized enzymes, as water can accumulate on the solid support.[3]

    • Substrate Molar Ratio: An excess of one substrate (often the acyl donor) is typically used to drive the reaction towards product formation. However, the optimal ratio needs to be determined empirically.

  • Enzyme Inhibition: The enzyme may be inhibited by substrates, products, or byproducts. For instance, long-chain acyl-CoAs can act as non-competitive inhibitors of some lipases.[6][7] Accumulation of free fatty acids can also inhibit the rate of hydrolysis of triglyceride residues during interesterification.[8]

  • Poor Mixing/Mass Transfer Limitations: In solvent-free systems, the high viscosity of the reaction mixture can impede proper mixing and diffusion of substrates to the enzyme's active site, thereby lowering the reaction rate.[3]

Troubleshooting Steps:

  • Verify Enzyme Activity: Perform an independent assay to confirm the activity of your lipase stock.

  • Optimize Reaction Conditions: Systematically vary temperature, substrate molar ratio, and enzyme loading to find the optimal conditions for your specific system.

  • Control Water Activity: For solvent-free systems, consider removing water generated during the reaction using methods like vacuum application or the addition of molecular sieves.[2] For reactions in organic solvents, ensure the solvent is anhydrous.

  • Investigate Potential Inhibitors: Review the literature for known inhibitors of your specific lipase.

  • Improve Mass Transfer: Ensure adequate stirring, especially in viscous, solvent-free systems.

Q2: I'm observing significant byproduct formation (di- and monoglycerides). How can I minimize this?

Answer:

The presence of diacylglycerols (DAGs) and monoacylglycerols (MAGs) is typically due to incomplete reactions or competing side reactions, primarily hydrolysis.[9]

Potential Causes and Solutions:

  • Hydrolysis: As mentioned in Q1, excess water in the reaction medium favors the hydrolysis of ester bonds, leading to the formation of DAGs, MAGs, and free fatty acids.

    • Solution: Strictly control the water content in your reaction. Use dried substrates and solvents, and consider in-situ water removal.[2]

  • Insufficient Reaction Time: The conversion of MAGs and DAGs to triglycerides (TAGs) may not have reached completion.

    • Solution: Perform a time-course experiment to determine the optimal reaction time required to maximize TAG formation while minimizing byproduct accumulation.

  • Equilibrium Limitation: The reaction may have reached equilibrium before all substrates are converted to triglycerides.

    • Solution: Shift the equilibrium towards product formation by adjusting the substrate molar ratio (e.g., increasing the concentration of the acyl donor) or by removing one of the products (e.g., water).

Q3: How can I prevent acyl migration during the synthesis?

Answer:

Acyl migration is the intramolecular transfer of an acyl group from one position on the glycerol (B35011) backbone to another (e.g., from sn-2 to sn-1 or sn-3). This is a significant issue when synthesizing structured triglycerides with specific fatty acid positioning, as it leads to a loss of regiospecificity.

Factors Influencing Acyl Migration and Preventive Measures:

  • High Temperature: Acyl migration is highly dependent on temperature.

    • Solution: Conduct the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate. Mild reaction temperatures (e.g., 45°C) have been shown to minimize acyl migration.[4]

  • Reaction Time: Longer reaction times increase the likelihood of acyl migration.

    • Solution: Optimize the reaction time to achieve a high yield of the desired product before significant acyl migration occurs.

  • Enzyme Choice: While sn-1,3 specific lipases are used to control fatty acid placement, acyl migration can still occur post-synthesis.

    • Solution: Select a highly regioselective lipase and optimize the reaction conditions to preserve this specificity.

  • Solvent and Water Activity: The reaction medium can influence the rate of acyl migration.

    • Solution: Some studies suggest that using certain solvents, like acetone, can suppress acyl migration, although this may come at the cost of a lower overall yield.[2]

Q4: My immobilized enzyme is losing activity after a few cycles. What are the common causes of inactivation?

Answer:

The reusability of immobilized enzymes is a key advantage, but activity loss can occur.

Potential Causes and Solutions:

  • Enzyme Denaturation: Exposure to high temperatures or non-optimal pH can cause irreversible denaturation of the enzyme.

    • Solution: Ensure that the reaction temperature and the micro-environment pH within the support are within the enzyme's stable range.

  • Inhibition by Contaminants: Acidic residues from upstream processing steps can inactivate the enzyme. For example, citric acid or mineral acids (sulfuric, phosphoric) present in oils can lower the local pH within the enzyme support and reduce activity.[10]

    • Solution: Use highly purified substrates. Pre-treat oils with adsorbents like silica (B1680970) to remove polar impurities.

  • Mechanical Stress: Intense stirring in reactor systems can cause physical damage to the immobilization support, leading to enzyme leaching.[3]

    • Solution: Use a support material with good mechanical stability and optimize the agitation speed to be effective for mixing without causing damage.

  • Fouling of the Support: The pores of the support material can become blocked by substrates or byproducts, preventing access to the enzyme's active sites.

    • Solution: Wash the immobilized enzyme with an appropriate solvent (e.g., hexane) between cycles to remove adsorbed materials.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chemoenzymatic synthesis of triglycerides, highlighting the impact of different reaction parameters on yield.

Table 1: Influence of Reaction Parameters on Medium- and Long-Chain Triacylglycerol (MLCT) Synthesis Yield.

EnzymeSubstratesSystemKey ParametersYield (%)Reference
Lipozyme RM IMGlycerol, Stearic Acid, Capric AcidSolvent-Free13.6-14.0 h, 7.9-8.0% enzyme load, 3:1 fatty acid/glycerol ratio58% MLCT[5]
Novozyme 435Glycerol, Caprylic Acid, Oleic AcidSolvent-FreeOptimized conditions72.19% MLCT[5]
Lipase NS 40086Medium-Chain Triglycerides (MCT), Camellia OilPickering Emulsion60 °C74.9% MLCT[11]
Lipase NS 40086Medium-Chain Triglycerides (MCT), Camellia OilWater-Free60 °C62% MLCT[11]
Lipase-catalyzedCaprylic Acid, Linoleic Acid, Glycerol backboneChemoenzymaticSteglich esterification71-84% (Symmetrical)[12][13]
Lipase-catalyzedCaprylic Acid, Linoleic Acid, Glycerol backboneChemoenzymaticSteglich esterification52-67% (Asymmetrical)[12][13]

Table 2: Effect of Lipase Source on Product Yield in a Two-Step Synthesis.

Lipase SourceReaction StepProductYield (%)Purity (%)Reference
Rhizomucor mieheiAlcoholysis2-monopalmitin (2-MP)up to 88%>95%[2]
Rhizomucor mieheiEsterification1,3-oleyl-2-palmitoyl-glycerolup to 72%94% (palmitic acid at sn-2)[2]

Experimental Protocols

Protocol: Two-Step Chemoenzymatic Synthesis of a Structured Triglyceride (MLM-type)

This protocol is a generalized example for synthesizing a structured triglyceride of the Medium-Long-Medium (MLM) type, where long-chain fatty acids are at the sn-2 position and medium-chain fatty acids are at the sn-1 and sn-3 positions.

Step 1: Enzymatic Alcoholysis to Produce sn-2 Monoacylglycerol (2-MAG)

  • Substrates: Start with a triglyceride rich in the desired long-chain fatty acid (L-chain), for example, high-oleic sunflower oil.

  • Reaction Setup:

    • Dissolve the starting triglyceride oil in a suitable organic solvent (e.g., methyl-tert-butyl ether - MTBE).

    • Add an alcohol, such as ethanol.

    • Add an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM). A typical enzyme loading is 5-10% (w/w) of the oil.

  • Reaction Conditions:

    • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation for 8-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the formation of 2-MAG and the disappearance of the starting TAG.

  • Purification of 2-MAG:

    • Once the reaction reaches optimal conversion, filter to remove the immobilized enzyme.

    • Remove the solvent under reduced pressure.

    • Purify the 2-MAG from the resulting mixture (containing fatty acid ethyl esters, unreacted TAG, and DAGs) by crystallization at a low temperature or by silica gel column chromatography.[2]

Step 2: Chemical or Enzymatic Esterification to form MLM-Triglyceride

  • Substrates: Use the purified 2-MAG from Step 1 and the desired medium-chain fatty acid (M-chain), for example, capric acid.

  • Reaction Setup (Enzymatic):

    • Dissolve the 2-MAG and a molar excess (e.g., 2-3 fold) of the medium-chain fatty acid in a solvent-free system or in a non-polar solvent like hexane.

    • Add an immobilized sn-1,3 specific lipase.

    • To drive the esterification, apply a vacuum to remove the water produced during the reaction.

  • Reaction Setup (Chemical - Steglich Esterification): [12][13]

  • Reaction Conditions:

    • Maintain the temperature (e.g., 50-60°C for enzymatic; room temperature for chemical) with stirring.

    • Monitor the formation of the MLM-TAG product.

  • Final Product Purification:

    • Remove the enzyme by filtration (for the enzymatic route) or filter out the dicyclohexylurea byproduct (for the chemical route).

    • Remove the solvent.

    • Purify the final MLM-triglyceride product using column chromatography or short-path distillation to remove unreacted fatty acids and other byproducts.

Visualizations

Experimental Workflow & Decision Pathways

Chemoenzymatic_Triglyceride_Synthesis_Workflow start Start: Define Target Triglyceride step1 Step 1: 2-MAG Synthesis (Enzymatic Alcoholysis of TAG) start->step1 end_node End: Purified Triglyceride step2 Purification of 2-MAG (Crystallization / Chromatography) step1->step2 decision Reaction Route? step2->decision step3 Step 2: Esterification (2-MAG + Fatty Acid) step4 Purification of Final TAG (Chromatography / Distillation) step3->step4 analysis Structural Analysis (HPLC, GC, NMR) step4->analysis analysis->end_node decision->step3 Enzymatic or Chemical

Caption: General workflow for a two-step chemoenzymatic synthesis of structured triglycerides.

Troubleshooting_Low_Yield issue issue question question action action solution solution start Low Triglyceride Yield q1 Is enzyme activity confirmed? start->q1 q2 Are byproducts (MAG, DAG) present? q1->q2 Yes a1 Perform activity assay on lipase stock. q1->a1 No q3 Is water content controlled? q2->q3 No a2 Increase reaction time or adjust substrate ratio. q2->a2 Yes q4 Are reaction conditions (T, ratio) optimal? q3->q4 Yes a3 Use anhydrous reagents. Add molecular sieves or apply vacuum. q3->a3 No q4->start Yes, issue persists. (Re-evaluate system) a4 Systematically optimize T, time, enzyme load, and substrate ratio. q4->a4 No s1 Replace Inactive Enzyme a1->s1 s2 Drive reaction to completion a2->s2 s3 Minimize Hydrolysis a3->s3 s4 Identify Optimal Conditions a4->s4

Caption: A troubleshooting decision tree for diagnosing the cause of low triglyceride yield.

References

Technical Support Center: MS/MS Analysis of 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor fragmentation of 1,2-Dioleoyl-3-behenoylglycerol during mass spectrometry (MS/MS) analysis.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you resolve poor MS/MS fragmentation of this compound.

Question 1: Why am I observing a weak or non-existent molecular ion for this compound?

Answer:

A weak or absent molecular ion can be attributed to several factors related to the ionization process and the inherent properties of this large triglyceride.

  • Inefficient Ionization: Electrospray ionization (ESI), a common technique for lipid analysis, may not be optimal for large, nonpolar molecules like this compound. Consider the following adjustments:

    • Adduct Formation: The choice of cationizing agent is critical for enhancing the signal of the precursor ion. While protonated molecules ([M+H]⁺) can be formed, triglycerides often ionize more efficiently as adducts.[1][2] Experiment with different additives to your mobile phase to promote the formation of more stable adducts.

      • Ammonium (B1175870) adducts ([M+NH₄]⁺): Commonly used and often provide good signal intensity.[1][3]

      • Sodium adducts ([M+Na]⁺): Can also be effective, but may lead to different fragmentation patterns.[4][5]

      • Lithium adducts ([M+Li]⁺): Known to produce informative fragments for structural elucidation.[4][6]

    • Alternative Ionization Techniques: If ESI proves insufficient, consider other ionization methods that may be better suited for large lipids.[7][8]

      • Atmospheric Pressure Chemical Ionization (APCI): Can be more effective for less polar molecules.[5][6]

      • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique that can be useful for large, non-volatile molecules.[5]

  • In-source Fragmentation: Fragmentation can occur within the ion source before the precursor ion reaches the mass analyzer, leading to a diminished molecular ion peak.[9][10]

    • Optimize Ion Source Parameters: Carefully tune the ion source temperature and voltages (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation.[9] Lowering these parameters can often preserve the intact molecular ion.

Question 2: My MS/MS spectra show very few or no characteristic fragment ions. How can I improve fragmentation efficiency?

Answer:

Poor fragmentation is a common challenge with large triglycerides. The energy transferred during collision-induced dissociation (CID) may not be sufficient to break the ester bonds effectively. Here are several strategies to enhance fragmentation:

  • Optimize Collision Energy: The collision energy is a critical parameter that directly influences the degree of fragmentation.[6]

    • Ramp Collision Energy: Perform experiments with a range of collision energies to find the optimal setting for this compound. A single, fixed collision energy may not be sufficient.

    • Stepped Collision Energy: Employing different collision energies in a single run can help to generate a wider range of fragment ions.[11][12]

  • Alternative Fragmentation Techniques: Standard CID may not be the most effective method for this molecule. Consider more energetic or different fragmentation mechanisms.[7][8]

    • Higher-Energy Collisional Dissociation (HCD): This technique, available on Orbitrap instruments, often provides more extensive fragmentation and can be beneficial for large lipids.[11][12][13]

    • Electron-based Dissociation (ExD): Methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can provide complementary fragmentation information, particularly for determining the position of fatty acids.

    • Ultraviolet Photodissociation (UVPD): A high-energy fragmentation method that can induce cleavage of different bonds compared to collisional methods.[8]

    • Electron Induced Dissociation (EID): Can provide unique dissociation pathways and more informative fragmentation for lipids.[7]

  • Choice of Precursor Ion: The type of adduct ion can significantly influence the fragmentation pattern.

    • Lithium Adducts: As mentioned, [M+Li]⁺ adducts are known to produce more structurally informative fragments upon CID compared to other adducts.[4][6] The lithium ion can coordinate with the ester carbonyls, facilitating fragmentation.

Question 3: The fragmentation I do see is not informative for identifying the fatty acid composition. What can I do?

Answer:

The primary fragmentation pathway for triglycerides is the neutral loss of a fatty acid.[1][3] If you are not observing these characteristic losses, consider the following:

  • MS/MS Scan Mode:

    • Neutral Loss Scans: This scan mode is specifically designed to detect ions that have lost a specific neutral fragment. By setting up neutral loss scans for the masses of oleic acid (282.47 Da) and behenic acid (340.58 Da), you can selectively identify precursor ions containing these fatty acids.[3][14]

    • Product Ion Scans: While standard, ensure you are analyzing the full m/z range to capture all potential fragment ions, including the diacylglycerol-like fragments that remain after the neutral loss of a fatty acid.[15]

  • MS³ (Tandem MS/MS): If your instrument is capable, MS³ can provide more detailed structural information.[16]

    • MS¹: Isolate the precursor ion (e.g., [M+NH₄]⁺).

    • MS²: Fragment the precursor ion to generate a diacylglycerol-like fragment (e.g., loss of one fatty acid).

    • MS³: Isolate and fragment the diacylglycerol-like ion to identify the remaining fatty acids.[16]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

A robust sample preparation is crucial for obtaining high-quality data.

  • Lipid Extraction:

    • For biological samples, use a standard lipid extraction method such as the Folch or Bligh-Dyer method to isolate the lipid fraction.[1]

    • Reagents: Chloroform, Methanol, 0.9% NaCl solution.[1]

    • Procedure:

      • Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).[1]

      • Add 0.9% NaCl solution to induce phase separation.[1]

      • Centrifuge to separate the layers.

      • Collect the lower organic phase containing the lipids.[1]

      • Dry the lipid extract under a stream of nitrogen.

      • Reconstitute the extract in a suitable solvent for LC-MS analysis (e.g., isopropanol (B130326)/acetonitrile/water).[1]

  • Protein Precipitation (for serum/plasma):

    • Precipitate proteins using a solvent like isopropanol.

    • Procedure:

      • Add isopropanol to the serum/plasma sample (e.g., 4:1 ratio of isopropanol to serum).

      • Vortex and centrifuge at high speed (e.g., 25,000 x g).

      • Collect the supernatant for analysis.

Protocol 2: Generic LC-MS/MS Method for Triglyceride Analysis

This protocol provides a starting point for method development. Optimization will be required for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 reversed-phase column suitable for lipid analysis.[1]
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium formate.[1]
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.[1]
Gradient Start with a lower percentage of mobile phase B and gradually increase to elute the triglycerides.[1]
Flow Rate 0.2 - 0.5 mL/min.
Column Temperature 50 - 60 °C.
Ionization Mode Positive Electrospray Ionization (ESI+).
Capillary Voltage 2.0 - 3.5 kV.[16]
Ion Source Temp. 150 °C.
Desolvation Temp. 650 °C.
Collision Gas Argon or Nitrogen.
Collision Energy Ramp from 20 to 40 eV.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound?

A1: The primary fragmentation pathway is the neutral loss of the constituent fatty acids from the precursor ion. For this compound (Molecular Formula: C₆₁H₁₁₄O₆, Molecular Weight: 959.58 g/mol ), the expected neutral losses are:

  • Loss of Oleic Acid (C₁₈H₃₄O₂; MW = 282.47 g/mol )

  • Loss of Behenic Acid (C₂₂H₄₄O₂; MW = 340.58 g/mol )

This will result in the formation of diacylglycerol-like fragment ions.

Q2: How can I differentiate between the sn-1/3 and sn-2 positions of the fatty acids?

A2: Positional isomer differentiation is challenging with standard CID. The relative intensity of the fragment ions corresponding to the loss of fatty acids from the sn-1/3 versus the sn-2 position can sometimes provide clues, with losses from the terminal positions often being more favorable. However, for unambiguous determination, more advanced techniques may be necessary, such as:

  • MS³ experiments. [16]

  • Ion mobility spectrometry (IMS-MS). [8]

  • Chemical derivatization strategies. [7]

Q3: Can in-source fragmentation be useful?

A3: While generally undesirable for quantitative analysis, controlled in-source fragmentation can sometimes be used as a qualitative tool to generate fragment ions without the need for an MS/MS experiment. However, for reproducible and quantitative results, it is best to minimize in-source fragmentation and rely on controlled collision-induced dissociation in the collision cell.[9][10]

Q4: Are there any software tools that can help predict fragmentation patterns?

A4: Yes, several software tools and platforms can aid in the identification of lipids by predicting fragmentation patterns or matching experimental spectra to libraries. Some examples include LIPID MAPS, LipidBlast, and various commercial software packages that come with mass spectrometry instruments. These tools can help you to interpret your spectra and increase confidence in your identifications.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem_id Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Poor Fragmentation of This compound weak_signal Weak or No Molecular Ion poor_fragmentation Poor MS/MS Fragmentation uninformative_fragments Uninformative Fragments optimize_ionization Optimize Ionization - Adduct Formation - Alternative Ionization weak_signal->optimize_ionization minimize_insource Minimize In-Source Fragmentation weak_signal->minimize_insource optimize_ce Optimize Collision Energy poor_fragmentation->optimize_ce alt_frag Use Alternative Fragmentation (HCD, etc.) poor_fragmentation->alt_frag change_precursor Change Precursor Ion (e.g., to [M+Li]⁺) poor_fragmentation->change_precursor scan_mode Use Neutral Loss or Product Ion Scans uninformative_fragments->scan_mode ms3 Perform MS³ uninformative_fragments->ms3 improved_signal Improved Signal and Fragmentation optimize_ionization->improved_signal minimize_insource->improved_signal optimize_ce->improved_signal alt_frag->improved_signal change_precursor->improved_signal scan_mode->improved_signal ms3->improved_signal

Caption: Troubleshooting workflow for poor MS/MS fragmentation.

Fragmentation_Pathway cluster_fragments Neutral Loss Fragments cluster_products Diacylglycerol-like Product Ions precursor [M+NH₄]⁺ This compound loss_oleic Loss of Oleic Acid (C₁₈H₃₄O₂) precursor->loss_oleic CID/HCD loss_behenic Loss of Behenic Acid (C₂₂H₄₄O₂) precursor->loss_behenic CID/HCD product1 [M+NH₄ - C₁₈H₃₄O₂]⁺ loss_oleic->product1 product2 [M+NH₄ - C₂₂H₄₄O₂]⁺ loss_behenic->product2

Caption: Fragmentation pathway of this compound.

References

selecting the right column for 1,2-Dioleoyl-3-behenoylglycerol separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the appropriate chromatographic column for the separation of 1,2-Dioleoyl-3-behenoylglycerol and similar complex triglycerides.

Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic technique for separating this compound?

For the high-resolution separation of intact triglycerides (TAGs) like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most efficient and widely used method.[1] This technique separates molecules based on their hydrophobicity, which is determined by the combined chain lengths and the total number of double bonds in the fatty acid residues.[1]

While other techniques exist, they are typically used for different analytical goals:

  • Silver Ion HPLC: Separates triglycerides based on the degree of unsaturation.[1]

  • Normal Phase HPLC (NP-HPLC): Effective for separating different lipid classes (e.g., triglycerides from diglycerides) based on polarity.[2][3]

  • Gas Chromatography (GC): Primarily used to analyze the fatty acid profile of the triglyceride after converting them into fatty acid methyl esters (FAMEs), not for the analysis of the intact molecule.[3][4]

Q2: Which specific HPLC column characteristics are recommended for this separation?

The selection of an appropriate column is critical for achieving good resolution. For the RP-HPLC separation of this compound, a C18 stationary phase is the industry standard and provides the best results.[1]

Recommended Column Specifications:

ParameterRecommendationRationale
Stationary Phase Octadecylsilane (ODS, C18)Provides excellent hydrophobicity-based selectivity for triglycerides.[1] C30 columns can also be considered for more detailed "fingerprint" type profiles.[3]
Particle Size Sub-2 µm (for UHPLC) or 3-5 µm (for HPLC)Smaller particles increase column efficiency and resolution.[5]
Column Dimensions 100-250 mm length, 2.1-4.6 mm internal diameterLonger columns provide higher resolution. Narrower columns reduce solvent consumption and can increase sensitivity, especially with mass spectrometry.[5]
Pore Size 100-120 ÅStandard pore size suitable for molecules of this size.
Q3: What are the optimal mobile phase conditions for separating complex triglycerides?

Due to the extremely low water solubility of triglycerides, a Non-Aqueous Reversed-Phase (NARP) setup is required.[6] This involves using a gradient of organic solvents. Gradient elution is essential for resolving complex mixtures containing triglycerides that span a broad range of partition numbers.[6]

Typical Mobile Phase Systems:

Solvent A (Weaker)Solvent B (Stronger)Detector CompatibilityNotes
AcetonitrileAcetoneELSD, CAD, MSA common and effective combination for a wide range of vegetable oils.[5]
AcetonitrileMethyl tert-butyl ether (MTBE)ELSD, CAD, MSExcellent for improving the solubility of highly saturated triglycerides.[6]
AcetonitrileIsopropanol (IPA)ELSD, CAD, MSAnother effective strong solvent for eluting hydrophobic TAGs.[6]
Propionitrile (single solvent)Not Applicable (Isocratic)MSEffective but expensive and highly toxic; generally reserved for specific HPLC-MS applications.[5]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate mobile phase combination.- Gradient slope is too steep.- Insufficient column length or efficiency.- Optimize the gradient to increase separation time between critical pairs.- Try a different strong solvent (e.g., switch from Acetone to MTBE).- Use a longer column or a column packed with smaller particles (e.g., move from 5 µm to sub-2 µm).[1][5]
Broad or Tailing Peaks - Sample solvent is too strong or incompatible with the initial mobile phase.- Column overload (injecting too much mass).- Poor solubility of the analyte.- Dissolve the sample in a solvent compatible with the initial mobile phase conditions.- Reduce the injection volume or sample concentration.- Increase column temperature slightly (e.g., to 35-40°C) to improve solubility and reduce viscosity.[1]
High Backpressure - Column frit blockage.- Precipitation of the sample in the system.- Filter all samples and mobile phases before use.- Ensure the sample is fully dissolved and stable in the injection solvent.- Perform a column wash with a strong solvent like isopropanol.
Ghost Peaks / Carryover - Strong retention of the highly hydrophobic triglyceride on the column.- Inadequate needle wash.- Implement a thorough column wash with a strong solvent (e.g., 100% MTBE or IPA) at the end of each run.- Use a strong solvent for the autosampler needle wash to clean the injection port and needle effectively.
Experimental Protocol: RP-HPLC of Triglycerides

This protocol provides a general methodology for the separation of this compound from other triglycerides.

  • System and Column:

    • HPLC or UHPLC system.

    • Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Acetone

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-45 min: Linear gradient from 20% to 80% B

      • 45-50 min: Hold at 80% B

      • 50-55 min: Return to 20% B

      • 55-60 min: Column re-equilibration at 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

  • Detection:

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These detectors are ideal as triglycerides lack a strong UV chromophore.[3][6]

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow (Nitrogen): 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the lipid sample.

    • Dissolve in 1 mL of Chloroform:Methanol (2:1, v/v) or a solvent similar in composition to the initial mobile phase.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Visual Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic method for triglyceride analysis based on the specific research goal.

G cluster_input Analytical Goal cluster_decision Primary Separation Criterion cluster_methods Recommended Chromatographic Method cluster_output Outcome start Separate this compound decision What is the primary basis for separation? start->decision rphplc Reversed-Phase HPLC (C18 or C30 Column) decision->rphplc  Chain Length &  Unsaturation aghplc Silver Ion HPLC decision->aghplc Degree of Unsaturation Only nphplc Normal-Phase HPLC (Silica or Diol Column) decision->nphplc  Lipid Class  (e.g., TAG vs DAG) gc Gas Chromatography (GC-FAME) decision->gc Fatty Acid Composition   outcome_rphplc Separation by chain length and saturation (ECN) rphplc->outcome_rphplc outcome_aghplc Separation by number of double bonds aghplc->outcome_aghplc outcome_nphplc Separation by Lipid Class nphplc->outcome_nphplc outcome_gc Fatty Acid Profile gc->outcome_gc

References

Validation & Comparative

A Comparative Guide to the Quantification of 1,2-Dioleoyl-3-behenoylglycerol by LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific triacylglycerols (TAGs) is crucial for understanding lipid metabolism, developing novel therapeutics, and ensuring the quality of lipid-based formulations. 1,2-Dioleoyl-3-behenoylglycerol (OOB) is a mixed-acid TAG of interest in various research fields. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of OOB with other analytical techniques, supported by experimental data and detailed protocols.

I. Principle of LC-MS for this compound (OOB) Quantification

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of intact TAGs like OOB, reversed-phase liquid chromatography (RPLC) is typically employed to separate different TAG species based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acid chains. Following chromatographic separation, the intact TAG molecules are ionized, commonly using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often used for quantification, providing high specificity and sensitivity by monitoring a specific precursor ion and its characteristic fragment ions.

II. Detailed Experimental Protocol for LC-MS/MS Quantification of OOB

This protocol is a generalized procedure based on common practices for the analysis of high molecular weight TAGs and can be adapted for the specific quantification of OOB.

A. Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer method is commonly used for the extraction of total lipids from biological matrices.

  • To 100 µL of the sample (e.g., plasma, tissue homogenate), add a known amount of a suitable internal standard (e.g., a deuterated or odd-chain TAG not present in the sample).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Incubate the mixture at room temperature for 20-30 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Transfer the organic phase to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

B. Liquid Chromatography (LC) Conditions

  • Column: A C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation of TAGs.[1]

  • Mobile Phase: A binary gradient is typically used.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40, v/v) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 10 mM ammonium formate.[1]

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic, higher molecular weight TAGs like OOB.

  • Flow Rate: 0.25 - 0.35 mL/min.[1]

  • Column Temperature: 45 - 55°C.[1]

C. Mass Spectrometry (MS) Conditions

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI can be advantageous for less polar molecules like TAGs.

  • Ionization Mode: Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion: For OOB (C61H114O6, MW ≈ 959.5 g/mol ), the ammonium adduct [M+NH4]+ at m/z 977.9 would be a suitable precursor ion.

  • Product Ions: Characteristic product ions for OOB would result from the neutral loss of one of the fatty acid chains. For example, the neutral loss of oleic acid (C18H34O2) or behenic acid (C22H44O2).

  • Instrument Parameters: These will need to be optimized for the specific instrument used and would include parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each MRM transition.

III. Comparison of Quantification Methods

FeatureLC-MS/MSGC-MS (with derivatization)Enzymatic Assay
Principle Separation of intact molecules by LC and detection by MS based on mass-to-charge ratio.Separation of volatile fatty acid methyl esters (FAMEs) by GC and detection by MS.Enzymatic hydrolysis of triglycerides and colorimetric/fluorometric detection of glycerol (B35011).
Specificity High; can distinguish between isomeric TAGs with appropriate chromatography.Provides fatty acid profile, but not the intact TAG structure.Low; measures total triglycerides, no information on individual species.
Sensitivity (LOD/LOQ) High; LOQ in the range of 5–20 ng/mL for many TAG species.[1]High for FAMEs.Moderate.
Linearity Range Wide dynamic range, typically ≥4-5 orders of magnitude with R² ≥ 0.995.[1][2]Good linearity for FAMEs.Limited linear range.
Precision (CV%) Good; typically intra-run CV ≤10% and inter-run CV ≤15%.[1]Good for FAMEs analysis.Good for total TAGs.
Accuracy (Bias %) High, with spike-recovery typically between 85–110%.[1]High for fatty acid composition.Can be affected by interferences.
Throughput Moderate; typical run times are 20-35 minutes per sample.[1]Lower, due to derivatization steps.High; suitable for automated platforms.
Information Provided Quantification of intact OOB and its isomers.Fatty acid composition of the total triglyceride pool.Total triglyceride concentration.

IV. Experimental Workflow and Signaling Pathway Visualization

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample InternalStd Add Internal Standard Sample->InternalStd Extraction Lipid Extraction (e.g., Bligh-Dyer) Drydown Drydown under Nitrogen Extraction->Drydown InternalStd->Extraction Reconstitution Reconstitute in LC Solvent Drydown->Reconstitution LC Reversed-Phase LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry Detection (APCI/ESI, Positive Mode) LC->MS MSMS Tandem MS (MRM) Quantification MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of OOB Calibration->Quantification FinalResult Result Quantification->FinalResult Final Concentration

Caption: Workflow for the quantification of this compound by LC-MS/MS.

V. Alternative Analytical Methods

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. However, for triglycerides, it requires a chemical derivatization step.

  • Protocol Summary: Triglycerides are first saponified (hydrolyzed) to release the constituent fatty acids. These fatty acids are then derivatized to their more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated by gas chromatography and detected by mass spectrometry.

  • Comparison: While GC-MS provides detailed information about the fatty acid composition of a sample, it does not provide information on the structure of the intact triglyceride. Therefore, it cannot distinguish between isomers like this compound (OOB) and 1,3-Dioleoyl-2-behenoylglycerol (OBO).

B. Enzymatic Assays

Enzymatic assays are commonly used in clinical settings for the rapid measurement of total triglycerides.

  • Protocol Summary: These assays typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized in a series of enzymatic reactions that ultimately produce a colored or fluorescent product that can be measured.

  • Comparison: Enzymatic assays are simple, rapid, and can be automated for high-throughput analysis. However, they lack specificity and measure the total concentration of all triglycerides in a sample, providing no information about individual triglyceride species like OOB.

VI. Potential Interferences and Method Validation Considerations

A critical aspect of quantifying a specific triglyceride is the potential for interference from isomers. In the case of OOB, potential isomers include:

  • Positional isomers: 1,3-Dioleoyl-2-behenoylglycerol (OBO).

  • Acyl chain isomers: TAGs containing positional isomers of oleic acid or other C18:1 fatty acids.

Effective chromatographic separation is essential to resolve these isomers. The use of longer columns or columns with different selectivities (e.g., C30) may be necessary for complete resolution.[1]

Method validation for the quantification of OOB by LC-MS/MS should be performed according to established guidelines and should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify OOB in the presence of other components, including its isomers.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual measurements, expressed as the coefficient of variation (CV%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of OOB that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting compounds from the sample matrix on the ionization of OOB.

  • Stability: The stability of OOB in the sample matrix and in prepared extracts under different storage conditions.

VII. Conclusion

For the specific and accurate quantification of this compound, LC-MS/MS is the method of choice. It offers the necessary selectivity to distinguish OOB from its isomers and other lipid species, combined with high sensitivity and a wide dynamic range. While alternative methods like GC-MS and enzymatic assays have their applications, they do not provide the specificity required for the analysis of intact, individual triglyceride molecules. The successful implementation of an LC-MS/MS method for OOB quantification relies on careful method development, including the optimization of chromatographic separation and mass spectrometric parameters, and a thorough validation to ensure the generation of reliable and accurate data.

References

A Comparative Analysis of 1,2-Dioleoyl-3-behenoylglycerol and its 1,3-Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural isomers 1,2-Dioleoyl-3-behenoylglycerol and 1,3-Dioleoyl-2-behenoylglycerol reveals significant distinctions in their physicochemical properties, metabolic fate, and potential applications in drug delivery systems. These differences primarily stem from the positional arrangement of the long-chain saturated fatty acid, behenic acid, on the glycerol (B35011) backbone, which influences enzymatic hydrolysis and subsequent absorption.

This guide provides a comprehensive comparison of these two structured triglycerides, offering insights for researchers and scientists in the fields of lipid chemistry, nutrition, and pharmaceutical sciences. The information is supported by experimental data from studies on analogous structured lipids, given the limited direct comparative research on these specific isomers.

Physicochemical Properties: A Tale of Two Structures

The asymmetrical structure of this compound is expected to result in a lower melting point and different polymorphic behavior compared to the more symmetrical 1,3-Dioleoyl-2-behenoylglycerol. The presence of the bulky, saturated behenic acid at the sn-2 position in the 1,3-isomer likely leads to a more stable crystalline structure and consequently a higher melting point.

PropertyThis compound (Predicted)1,3-Dioleoyl-2-behenoylglycerol (Predicted)
Melting Point LowerHigher
Crystalline Structure Less stable, potentially more polymorphic formsMore stable β' or β form
Solubility in Organic Solvents Likely similar in nonpolar solventsLikely similar in nonpolar solvents
Solid Fat Content (SFC) at a given temperature LowerHigher

Metabolic Fate and Bioavailability: The Decisive Role of Pancreatic Lipase (B570770)

The primary differentiator in the biological processing of these two isomers lies in their interaction with pancreatic lipase. This enzyme preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions of the triglyceride backbone, leaving the fatty acid at the sn-2 position largely intact as a 2-monoacylglycerol for absorption.

This compound: In this isomer, pancreatic lipase will hydrolyze the oleic acid at the sn-1 position and potentially the behenic acid at the sn-3 position. This would release free oleic acid and potentially free behenic acid. However, some evidence suggests that triglycerides containing behenic acid at the outer positions may inhibit pancreatic lipase activity, potentially reducing the overall digestion and absorption of the lipid.[1]

1,3-Dioleoyl-2-behenoylglycerol: Here, pancreatic lipase will act on the oleic acids at the sn-1 and sn-3 positions, leading to the formation of 2-behenoyl-glycerol (a 2-monoglyceride containing behenic acid). Due to the notoriously poor absorption of behenic acid, even as a monoglyceride, a significant portion is likely to be excreted. This is the basis for the use of similar structured lipids in reduced-calorie fats. Studies on structured triglycerides with behenic acid at the sn-1 and sn-3 positions have shown reduced fat absorption.[2]

This differential digestion process is a critical consideration for nutritional applications and for the design of lipid-based drug delivery systems.

metabolic_pathway cluster_0 This compound Digestion cluster_1 1,3-Dioleoyl-2-behenoylglycerol Digestion TG1 This compound PL1 Pancreatic Lipase TG1->PL1 Hydrolysis at sn-1 and sn-3 Products1 sn-2-oleoyl-glycerol + Free Oleic Acid + Free Behenic Acid (potential inhibition) PL1->Products1 TG2 1,3-Dioleoyl-2-behenoylglycerol PL2 Pancreatic Lipase TG2->PL2 Hydrolysis at sn-1 and sn-3 Products2 sn-2-behenoyl-glycerol + 2 Free Oleic Acids PL2->Products2

Figure 1: Simplified metabolic pathways of the two isomers by pancreatic lipase.

Applications in Drug Delivery

The distinct physicochemical and metabolic properties of these isomers make them interesting candidates for different drug delivery strategies, particularly in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

This compound: Its potentially lower melting point and less ordered crystalline structure could be advantageous for achieving higher drug loading, as imperfections in the crystal lattice can create more space to accommodate drug molecules. The potential for inhibiting pancreatic lipase might also be explored to prolong the residence time of a lipid-based formulation in the small intestine, potentially leading to sustained drug release.

1,3-Dioleoyl-2-behenoylglycerol: The higher melting point and more stable crystalline form of this isomer could be beneficial for creating more stable SLNs with controlled drug release profiles. The solid matrix can effectively entrap the drug and release it slowly as the lipid matrix is gradually eroded or digested. The poor absorption of the 2-behenoyl-glycerol backbone could also be leveraged for localized drug delivery to the gastrointestinal tract.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_physicochemical Physicochemical Analysis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment S1 Enzymatic or Chemical Synthesis S2 Purification (e.g., Chromatography) S1->S2 S3 Structural Analysis (NMR, MS) S2->S3 P1 Melting Point (DSC) S3->P1 P2 Crystal Structure (XRD) S3->P2 P3 Solid Fat Content (pNMR) S3->P3 IV1 Pancreatic Lipase Assay S3->IV1 IV2 In Vitro Drug Release from SLNs S3->IV2 V1 Bioavailability Study (Animal Model) IV1->V1 IV2->V1 V2 Pharmacokinetic Analysis V1->V2

Figure 2: A general experimental workflow for comparing the two triglyceride isomers.

Experimental Protocols

While specific protocols for the direct comparison of these two isomers are not available in the literature, the following sections outline established methodologies that can be adapted for their synthesis, characterization, and evaluation.

Synthesis of Positional Isomers

Regiospecific synthesis of triglycerides can be achieved through enzymatic or chemical methods.

Enzymatic Synthesis: This method offers high specificity. For example, to synthesize 1,3-Dioleoyl-2-behenoylglycerol, one could start with 2-mono-behenoylglycerol and perform an esterification with an excess of oleic acid using a sn-1,3 specific lipase such as Rhizomucor miehei lipase. The synthesis of this compound is more complex and may involve protection and deprotection steps of the glycerol backbone to direct the acylation to the desired positions.

Chemical Synthesis: This approach provides more flexibility but may involve harsher conditions and the use of protecting groups. A common strategy involves starting with a glycerol derivative with protected hydroxyl groups, followed by sequential acylation with the respective fatty acids and subsequent deprotection.

Purification and Characterization: Following synthesis, the target triglyceride must be purified, typically using column chromatography on silica (B1680970) gel. The structure and purity of the isomers should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[3][4]

In Vitro Pancreatic Lipase Assay

The susceptibility of the triglycerides to pancreatic lipase can be assessed using an in vitro digestion model.

Materials:

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate and sodium glycodeoxycholate)

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride

  • The triglyceride isomers

  • Internal standard (for quantification)

Procedure:

  • Prepare a substrate emulsion by sonicating the triglyceride isomer with buffer and bile salts.

  • Initiate the reaction by adding pancreatic lipase.

  • Incubate the reaction mixture at 37°C with constant stirring.

  • Stop the reaction at various time points by adding a denaturing agent (e.g., ethanol (B145695) or HCl).

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid classes (triglycerides, diglycerides, monoglycerides, and free fatty acids) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD).

  • Quantify the amount of released fatty acids to determine the rate of hydrolysis.

Formulation and Characterization of Solid Lipid Nanoparticles (SLNs)

Materials:

  • Triglyceride isomer (solid lipid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Drug to be encapsulated

  • Purified water

Procedure (High-Pressure Homogenization):

  • Melt the triglyceride isomer.

  • Disperse the drug in the molten lipid.

  • Prepare a hot aqueous surfactant solution.

  • Add the hot lipid phase to the aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer at a temperature above the lipid's melting point for several cycles.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Characterization of SLNs:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.

  • Drug Entrapment Efficiency (EE) and Loading Capacity (LC): Calculated by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions.

  • Crystallinity and Polymorphism: Assessed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Conclusion

The positional isomerism of this compound and 1,3-Dioleoyl-2-behenoylglycerol leads to significant predicted differences in their physicochemical and metabolic properties. The 1,3-isomer, with behenic acid at the sn-2 position, is expected to be more poorly absorbed, making it a candidate for reduced-calorie food applications and potentially for localized gastrointestinal drug delivery. Conversely, the 1,2-isomer may offer advantages for drug formulation due to its potentially lower melting point and may exhibit different absorption kinetics. Further direct comparative studies are warranted to fully elucidate the properties of these specific isomers and to exploit their unique characteristics in the development of advanced food and pharmaceutical products.

References

A Comparative Guide to Triglyceride Standards: 1,2-Dioleoyl-3-behenoylglycerol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the triglyceride standard 1,2-Dioleoyl-3-behenoylglycerol (OOB) and two viable alternatives: 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) and 1,2-Dioleoyl-3-α-linolenoyl-rac-glycerol (OOLn). The selection of an appropriate triglyceride standard is critical for accurate quantification and identification in lipidomic studies, drug formulation, and food science research. This document outlines key physicochemical properties, available purity data, and detailed analytical methodologies to assist in making an informed choice.

Product Comparison

The following table summarizes the key specifications for this compound and the selected alternatives based on commercially available data. It is important to note that specific values may vary between suppliers and batches.

ParameterThis compound (OOB)1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP)1,2-Dioleoyl-3-α-linolenoyl-rac-glycerol (OOLn)
CAS Number 77145-66-5[1]2190-30-9[2][3]90318-80-2[4]
Molecular Formula C61H114O6[1]C55H102O6[2][3]C57H100O6[4]
Molecular Weight 943.5 g/mol 859.39 g/mol [2]881.4 g/mol [4]
Purity Specification Information not readily available≥99% (TLC)[2], ≥90%[3]≥98%[4]
Storage Temperature -20°C[1]-20°C[2]-20°C[4]

Experimental Protocols

Accurate characterization of triglyceride standards relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

Purity Determination by Thin-Layer Chromatography (TLC)

Objective: To assess the purity of the triglyceride standard by separating it from potential impurities.

Methodology:

  • Plate Preparation: Use silica (B1680970) gel 60 F254 pre-coated TLC plates. Activate the plates by heating at 110°C for 30 minutes prior to use.[5]

  • Sample Preparation: Dissolve a small amount of the triglyceride standard in chloroform (B151607) or a similar organic solvent to a concentration of approximately 1 mg/mL.

  • Application: Spot 1-2 µL of the sample solution onto the TLC plate, approximately 1.5 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber saturated with a mobile phase of petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[5] Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (if the compound is fluorescent or the plate has a fluorescent indicator) or by staining with a suitable reagent such as iodine vapor or a phosphomolybdic acid solution followed by heating.

  • Analysis: The purity is estimated by the presence of a single spot. The retention factor (Rf) value can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the fatty acid composition and quantify the purity of the triglyceride standard.

Methodology:

  • Sample Preparation (Transesterification): Convert the triglyceride to its fatty acid methyl esters (FAMEs). To approximately 10 mg of the triglyceride, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol (B129727) and heat at 50°C for 15 minutes. After cooling, add 2 mL of BF3-methanol reagent and heat again at 50°C for 15 minutes. Extract the FAMEs with hexane.

  • GC-FID System: Use a gas chromatograph equipped with a flame ionization detector and a capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at a rate of 4°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject 1 µL of the FAMEs solution. Identify the fatty acid methyl esters by comparing their retention times with those of known standards. The purity of the original triglyceride can be inferred from the fatty acid profile and the absence of unexpected peaks.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the triglyceride standard.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the triglyceride standard in approximately 0.7 mL of deuterated chloroform (CDCl3).

  • NMR Spectrometer: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals to observe include those for the glycerol (B35011) backbone protons (around 4.1-4.3 ppm and 5.2 ppm), the olefinic protons of unsaturated fatty acids (around 5.3 ppm), and the methyl and methylene (B1212753) protons of the fatty acid chains.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals include the carbonyl carbons of the ester groups (around 172-173 ppm), the olefinic carbons (around 127-130 ppm), and the glycerol backbone carbons (around 62 and 69 ppm).

  • Analysis: Integrate the proton signals to determine the relative ratios of different types of protons, which can confirm the fatty acid composition. Analyze the chemical shifts in both ¹H and ¹³C spectra to verify the overall structure of the triglyceride.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the analytical processes and decision-making, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Standard Triglyceride Standard Dissolution Dissolution in Solvent Standard->Dissolution Transesterification Transesterification (for GC) Standard->Transesterification TLC TLC Analysis Dissolution->TLC NMR NMR Spectroscopy Dissolution->NMR GC_FID GC-FID Analysis Transesterification->GC_FID Purity Purity Assessment TLC->Purity Composition Fatty Acid Composition GC_FID->Composition Structure Structural Confirmation NMR->Structure

Caption: Workflow for the analysis of a triglyceride standard.

Standard_Selection cluster_criteria Selection Criteria cluster_standards Triglyceride Standards Purity Purity Requirements Decision Select Standard Purity->Decision FattyAcids Fatty Acid Composition FattyAcids->Decision Application Specific Application Application->Decision Availability Commercial Availability Availability->Decision OOB OOB OOP OOP OOLn OOLn Decision->OOB High saturation Decision->OOP Mixed saturation Decision->OOLn High unsaturation

Caption: Decision matrix for selecting a triglyceride standard.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of complex lipids such as 1,2-Dioleoyl-3-behenoylglycerol is critical. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into their respective methodologies and performance for the analysis of high molecular weight triglycerides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile and thermally unstable compounds, making it well-suited for the analysis of intact triglycerides like this compound. Reversed-phase HPLC is the most common mode used for triglyceride analysis.

Experimental Protocol: HPLC-ELSD

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and an Evaporative Light Scattering Detector (ELSD) is typically used.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, offering good separation of triglycerides based on their hydrophobicity.[1]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of a wide range of triglycerides. A common mobile phase combination is Acetonitrile (Solvent A) and a stronger solvent like isopropanol (B130326) or dichloromethane (B109758) (Solvent B).[2][3]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: The column temperature is usually maintained between 20°C and 40°C to ensure reproducibility and efficiency.[3][4]

  • Injection Volume: 10-20 µL.

  • Detector: An Evaporative Light Scattering Detector (ELSD) is preferred for triglycerides as they lack a strong UV chromophore.[2][5] ELSD settings (e.g., drift tube temperature and nebulizing gas flow) should be optimized for maximum sensitivity.[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as hexane (B92381) or a mixture of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

High-temperature gas chromatography (HT-GC) is a technique capable of analyzing intact triglycerides. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification.

Experimental Protocol: HT-GC-FID

Instrumentation: A gas chromatograph equipped with a temperature-programmable oven, a suitable injector (e.g., cool on-column or split/splitless), and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: A high-temperature capillary column designed for triglyceride analysis is essential. Examples include columns with a phenyl-methylpolysiloxane stationary phase (e.g., Zebron ZB-5HT or Rtx-65TG).[6][7]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: A temperature gradient is crucial for eluting high molecular weight triglycerides. A typical program might start at a lower temperature (e.g., 250°C) and ramp up to a high final temperature (e.g., 370°C).[6][8]

  • Injector Temperature: The injector temperature should be set high enough to ensure complete vaporization of the sample without causing degradation.

  • Detector Temperature: The FID temperature is typically set high (e.g., 380°C) to prevent condensation of the analytes.[9]

Sample Preparation:

  • Prepare a dilute solution of the this compound standard or sample in a suitable solvent like hexane or isooctane.

  • The concentration should be optimized to be within the linear range of the FID.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound will depend on the specific requirements of the analysis, such as the need for intact molecule information, sensitivity, and sample throughput.

ParameterHPLC with ELSDGC with FID
Principle Separation of intact triglycerides based on polarity/hydrophobicity.Separation of intact triglycerides based on boiling point and polarity.
Operating Temperature Ambient to moderately elevated (e.g., 20-40°C).High temperatures required (up to 370°C or higher).[6][8]
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires compounds to be volatile or semi-volatile.
Stationary Phase Typically C18 bonded silica.[1]High-temperature stable phases (e.g., phenyl-methylpolysiloxane).[7]
Mobile/Carrier Phase Liquid (e.g., Acetonitrile, Isopropanol).[2]Inert Gas (e.g., Helium, Hydrogen).
Detector Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS).[2][5]Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sensitivity (LOD/LOQ) Generally in the low µg/mL range.Can achieve lower detection limits (sub-µg/mL).[6]
Linearity ELSD can have a non-linear response, often requiring a calibration curve with a suitable mathematical fit.FID offers a wide linear range.
Resolution Good resolution of triglycerides based on partition number (carbon number and degree of unsaturation).Excellent resolution, capable of separating isomers.
Analysis Time Typically 20-60 minutes per sample.Can be faster, often in the range of 15-40 minutes.
Advantages - Analysis of intact, non-volatile triglycerides. - Milder analytical conditions.- High resolution and efficiency. - Wide linear range with FID. - Robust and widely available.
Disadvantages - ELSD response can be non-uniform and non-linear. - Lower sensitivity compared to GC-FID for some analytes.- High temperatures can risk thermal degradation of sensitive compounds. - Requires specialized high-temperature columns.

Data Presentation

Table 1: Illustrative Quantitative Data for High Molecular Weight Triglyceride Analysis

ParameterHPLC-ELSDHT-GC-FID
Retention Time (approx.) 15 - 25 min20 - 30 min
Limit of Detection (LOD) ~ 1 - 5 µg/mL~ 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) ~ 5 - 15 µg/mL~ 0.5 - 3 µg/mL
Linearity (R²) > 0.99 (with appropriate curve fit)> 0.999
Precision (%RSD) < 5%< 3%

Note: These values are illustrative and can vary significantly depending on the specific instrumentation, column, and analytical conditions used.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Hexane/Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Reversed-Phase Column Injector->Column Detector ELSD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Hexane/Isooctane Sample->Dissolve Injector Injector (Cool On-Column) Dissolve->Injector Column High-Temp Capillary Column Injector->Column Detector FID Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

References

A Comparative Guide to the Measurement of 1,2-Dioleoyl-3-behenoylglycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of specific triacylglycerols (TAGs) such as 1,2-Dioleoyl-3-behenoylglycerol is crucial for various fields, including food science, nutrition, and pharmaceutical development. This guide provides a comparative overview of the primary analytical methodologies for the measurement of this compound, offering insights into their performance characteristics and experimental protocols. While a dedicated inter-laboratory study on this compound is not publicly available, this guide synthesizes data from studies on analogous TAG isomers to provide a reliable reference for researchers.

The primary challenge in the analysis of TAG isomers lies in their similar physicochemical properties, which makes their separation and individual quantification difficult.[1] The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.[2]

Analytical Techniques for Triacylglycerol Analysis

The most effective and widely used techniques for the separation and quantification of TAG isomers are chromatography-based methods. Specifically, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has proven to be a powerful tool.[1] The separation mechanism in RP-HPLC is based on the hydrophobicity of the molecules. Although isomers share the same fatty acid composition, the different spatial arrangement of the fatty acids leads to slight differences in their interaction with the stationary phase, enabling separation.[1]

For detection and quantification, HPLC is often coupled with various detectors:

  • Mass Spectrometry (MS): This is the most powerful detection method, offering high sensitivity and selectivity.[3] When coupled with HPLC (LC-MS), it allows for the definitive identification of isomers through the analysis of specific fragmentation patterns.[1] Tandem mass spectrometry (MS/MS) further enhances selectivity and is ideal for quantifying low-level analytes in complex matrices.[2]

  • Evaporative Light Scattering Detection (ELSD): This is a universal detector that responds to any non-volatile analyte. It is a good alternative when MS is not available, although it offers lower sensitivity and selectivity.[2]

  • Ultraviolet (UV) Detection: This method can be used for TAGs that contain chromophores. For many TAGs, detection is performed at a low wavelength (around 205 nm).[4][5]

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the two primary analytical techniques used for triglyceride analysis, based on data compiled from various studies.[2] It is important to note that these values provide an indication of the expected performance for the analysis of this compound.

Performance CharacteristicHPLC-ELSDLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.02 - 0.2 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.04 - 0.7 µg/mL0.5 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (RSD%) - Repeatability < 5%< 10%
Precision (RSD%) - Intermediate Precision < 10%< 15%
Specificity/Selectivity ModerateHigh
Robustness GoodModerate

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of triacylglycerols using LC-MS/MS, which is the recommended method for its high sensitivity and selectivity.[2]

LC-MS/MS Protocol for this compound Quantification

  • Sample Preparation:

    • For biological samples such as plasma or cell lysates, a liquid-liquid extraction or solid-phase extraction is performed to isolate the lipid fraction.[2]

    • The solvent is then evaporated, and the residue is reconstituted in a suitable injection solvent.[2]

    • Finally, the solution is filtered through a 0.22 µm PTFE syringe filter.[2]

  • Chromatographic Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for better resolution.[2]

    • Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly employed.[2]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[2]

    • Column Temperature: The column is often maintained at 40°C.[2]

    • Injection Volume: A small injection volume, such as 5 µL, is used.[2]

  • MS/MS Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantification.[2]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for triacylglycerols.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity for quantification. This involves monitoring a specific precursor ion and its characteristic product ion.

Method Validation

To ensure the reliability of the analytical data, the chosen method must be properly validated. Key validation parameters include:[2]

  • Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2]

  • Robustness: Evaluated by assessing the effect of small, deliberate variations in method parameters.[2]

Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, etc.) extraction Lipid Extraction (LLE or SPE) start->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc RP-HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI+) hplc->ms msms Tandem MS (MRM for Quantification) ms->msms quantification Quantification (Calibration Curve) msms->quantification validation Method Validation quantification->validation result Final Concentration validation->result cluster_selection Method Selection Logic start Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity Required? sensitivity->selectivity No lcmsms Choose LC-MS/MS sensitivity->lcmsms Yes selectivity->lcmsms Yes hplceld Choose HPLC-ELSD selectivity->hplceld No

References

Performance of 1,2-Dioleoyl-3-behenoylglycerol as a Lipidomics Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. Triglycerides (TGs), as key players in energy storage and metabolism, are a frequent focus of these studies. The selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comparative overview of the performance of 1,2-Dioleoyl-3-behenoylglycerol as a potential lipidomics standard, alongside established alternatives, supported by available experimental data and detailed methodologies.

While this compound, a mixed-acid triglyceride containing two oleic acid chains (18:1) and one behenic acid chain (22:0), offers the theoretical advantage of closely mimicking the structure of endogenous complex triglycerides, specific quantitative performance data in peer-reviewed literature and application notes is currently limited. Therefore, this guide will focus on a comparison with well-characterized alternative standards, primarily odd-chain triglycerides, to provide a framework for its potential evaluation and use.

Comparison of Triglyceride Internal Standards

The ideal internal standard for lipidomics should not be naturally present in the sample, exhibit similar chemical and physical properties to the analytes of interest, and demonstrate excellent performance in terms of linearity, sensitivity, accuracy, and precision.

Data Presentation: Performance Metrics of Triglyceride Internal Standards

The following table summarizes typical performance characteristics for commonly used odd-chain triglyceride internal standards. This data provides a benchmark against which the performance of this compound could be assessed.

Performance MetricTriheptadecanoin (C17:0/C17:0/C17:0)Deuterated Triglyceride Standards (e.g., TG 15:0/18:1(d7)/15:0)This compound
**Linearity (R²) **>0.99 over 4 orders of magnitude[1]Typically >0.99Data not readily available
Limit of Detection (LOD) pmol to fmol range on column[1]Sub-pmol to fmol range on columnData not readily available
Limit of Quantification (LOQ) pmol to fmol range on column[1]Sub-pmol to fmol range on columnData not readily available
Accuracy (% Recovery) Typically 85-115%Typically 90-110%Data not readily available
Precision (%RSD) <15%[1]<15%[2]Data not readily available

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible and reliable quantitative lipidomics. The following provides a general workflow for the analysis of triglycerides using an internal standard, which can be adapted for this compound.

Sample Preparation and Lipid Extraction

This protocol is a modified Folch extraction method suitable for the extraction of triglycerides from plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard Spiking Solution (e.g., this compound in isopropanol (B130326) at a known concentration)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas for drying

  • Reconstitution solvent (e.g., Isopropanol:Acetonitrile:Water 2:1:1 v/v/v)

Procedure:

  • To 50 µL of the biological sample, add a known amount of the this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of the reconstitution solvent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).

LC Conditions (Example for Triglyceride Separation):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate the triglyceride species of interest. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

MS Conditions (Example for Triglyceride Detection):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. Precursor ions would be the [M+NH4]+ adducts of the triglycerides, and product ions would be the neutral loss of the fatty acyl chains. For this compound, the precursor ion and characteristic product ions would need to be determined experimentally.

  • Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental Workflow for Triglyceride Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Drying Dry Down Extraction->Drying Reconstitution Reconstitute Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Results Final Results Quantification->Results

Caption: A typical experimental workflow for quantitative lipidomics analysis of triglycerides.

Logical Relationship of Internal Standard Selection

internal_standard_selection cluster_properties Physicochemical Properties cluster_performance Analytical Performance Ideal_IS Ideal Internal Standard Characteristics Similar_Properties Similar to Analyte (e.g., mixed-acid TG) Ideal_IS->Similar_Properties Not_Endogenous Not Naturally Occurring (e.g., odd-chain TG) Ideal_IS->Not_Endogenous Linearity Wide Linear Range Ideal_IS->Linearity Sensitivity Low LOD/LOQ Ideal_IS->Sensitivity Accuracy High Accuracy Ideal_IS->Accuracy Precision High Precision Ideal_IS->Precision

Caption: Key characteristics influencing the selection of an internal standard for lipidomics.

Conclusion

This compound holds promise as a lipidomics internal standard due to its structural similarity to endogenous triglycerides with mixed fatty acid compositions. However, the lack of readily available, validated performance data necessitates a thorough in-house validation before its adoption in quantitative workflows. Researchers considering its use should perform rigorous experiments to determine its linearity, limit of detection, limit of quantification, accuracy, and precision in their specific analytical platform and matrix. In the interim, well-characterized odd-chain and stable isotope-labeled triglyceride standards remain the more established and reliable choices for robust quantitative lipidomics studies. This guide provides the foundational information and a general experimental framework to aid in the evaluation and potential implementation of this compound as a valuable tool in lipid research.

References

A Comparative Guide to the Physical Properties of Triglyceride Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of fatty acids on the glycerol (B35011) backbone of a triglyceride, known as regiospecificity, significantly influences its physical properties. This guide provides a comparative analysis of the physical characteristics of common triglyceride regioisomers, supported by experimental data. Understanding these differences is crucial for applications ranging from drug delivery systems to food science, where properties like melting point, crystallization behavior, and polymorphism are critical for product performance and stability.

Data Summary: Physical Properties of Triglyceride Regioisomers

The following table summarizes key physical properties of selected triglyceride regioisomers. Symmetrical triglycerides, where the fatty acids at the sn-1 and sn-3 positions are identical (ABA type), generally exhibit higher melting points and greater stability compared to their asymmetrical counterparts (AAB type).

Triglyceride RegioisomerCommon NameTypeMelting Point (°C)Polymorphic FormsKey Characteristics
1,3-distearoyl-2-oleoyl-sn-glycerol SOSSymmetrical~43.0 (°C) (β form)[1]α, γ, β', β[2]Faster crystallization kinetics, tends to form more stable β polymorphs.[3][4]
1,2-distearoyl-3-oleoyl-sn-glycerol SSOAsymmetrical32.50 (Slip Melting Point)α, β'Slower crystallization kinetics, often stabilizes in the less stable β' form.[3][4][5]
1,3-dioleoyl-2-stearoyl-sn-glycerol OSOSymmetrical19.75 (Slip Melting Point)-Lower melting point due to higher oleic acid content.[5]
1,2-dioleoyl-3-stearoyl-sn-glycerol SOOAsymmetrical--Asymmetrical structure leads to greater disruption in crystal packing.
1,3-dipalmitoyl-2-oleoyl-sn-glycerol POPSymmetrical-α, β', βSlower crystallization of the α polymorph compared to PPO.[3]
1,2-dipalmitoyl-3-oleoyl-sn-glycerol PPOAsymmetrical-α, β', β-
2,3-dipalmitoyl-1-oleoyl-sn-glycerol OPPAsymmetrical---

Experimental Protocols

The characterization of the physical properties of triglyceride regioisomers relies on several key analytical techniques. Below are detailed methodologies for the most common experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine thermal transition properties such as melting and crystallization points and enthalpies.

A general protocol for the DSC analysis of triglycerides is as follows: [6]

  • Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components. An empty, sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).

    • Ramp the temperature at a controlled heating rate (typically 5-10 °C/min) to a temperature above the final melting point.

    • Hold for a few minutes to erase the sample's thermal history.

    • Cool the sample at a controlled rate (e.g., 5-10 °C/min) to observe crystallization.

    • A second heating scan is often performed to analyze the sample with a consistent thermal history.

  • Data Analysis: Analyze the thermogram to determine onset temperatures, peak temperatures, and enthalpies of melting and crystallization.

X-Ray Diffraction (XRD)

XRD is used to identify the polymorphic form of the triglyceride crystals by analyzing their crystal structure.

A typical XRD analysis protocol involves:

  • Sample Preparation: The triglyceride sample is crystallized under controlled temperature conditions. The crystalline powder is then mounted on a sample holder.

  • Instrument Setup: A powder X-ray diffractometer is used. The instrument is calibrated using a standard material.

  • Data Collection: The sample is irradiated with monochromatic X-rays at a specific angle (2θ), and the diffracted X-rays are detected. The scan is typically performed over a range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are unique to each polymorphic form. The "short spacing" reflections are indicative of the sub-cell packing and are used to identify the α (hexagonal), β' (orthorhombic), and β (triclinic) forms.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of triglycerides, including the determination of fatty acid composition and their positional distribution on the glycerol backbone.

A general approach for triglyceride analysis by ¹H NMR includes: [8]

  • Sample Preparation: The triglyceride sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: A high-resolution NMR spectrometer is used. The instrument is tuned and shimmed to ensure optimal resolution.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. Quantitative analysis requires ensuring full relaxation of the protons, which can be achieved by using a long relaxation delay.

  • Data Analysis: The chemical shifts and integrals of the signals are analyzed. Specific proton signals can be assigned to different fatty acids and their positions on the glycerol moiety. For instance, the signals of the glycerol backbone protons can be used to differentiate between sn-1,3 and sn-2 positions.[8][9]

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical relationship between the molecular structure of triglyceride regioisomers and their resulting physical properties.

TriglycerideProperties Structure Triglyceride Structure Regioisomerism Regioisomerism (sn-1, sn-2, sn-3 position) Structure->Regioisomerism FattyAcids Fatty Acid Composition (Chain length, Unsaturation) Structure->FattyAcids MeltingPoint Melting Point Regioisomerism->MeltingPoint Symmetrical (ABA) vs. Asymmetrical (AAB) Crystallization Crystallization Behavior Regioisomerism->Crystallization Polymorphism Polymorphism (α, β', β forms) Regioisomerism->Polymorphism Crystal Stability FattyAcids->MeltingPoint Longer chain, Saturated = Higher MP FattyAcids->Crystallization FattyAcids->Polymorphism

Caption: Structure-property relationship in triglycerides.

References

Unveiling 1,2-Dioleoyl-3-behenoylglycerol: A Potential Prognostic Biomarker in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer biomarkers is continuously evolving, with lipidomics emerging as a promising frontier for identifying novel indicators of disease presence, progression, and response to therapy. This guide provides a comprehensive comparison of 1,2-Dioleoyl-3-behenoylglycerol, a specific triacylglycerol (TAG), with established biomarkers for pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies. While research into this compound as a biomarker is in its nascent stages, initial findings suggest its potential as a prognostic indicator.

Performance Comparison: this compound vs. Established PDAC Biomarkers

Current clinical practice for monitoring pancreatic cancer often relies on the measurement of serum glycoproteins such as Carbohydrate Antigen 19-9 (CA 19-9) and Carcinoembryonic Antigen (CEA). The following tables summarize the available quantitative data for this compound and compare its prognostic performance with the diagnostic and prognostic capabilities of CA 19-9 and CEA.

Table 1: Performance of this compound as a Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma (PDAC)

Biomarker NameAlternative NamesAssociated ConditionPerformance MetricValuep-valueSource
This compoundTAG(18:1/18:1/22:0), TAG(58:2)Pancreatic Ductal Adenocarcinoma (PDAC)Hazard Ratio (Mortality Risk)1.3310.039[1][2]

Table 2: Performance of Established Biomarkers in Pancreatic Cancer

BiomarkerAssociated ConditionPerformance MetricValueSource
Carbohydrate Antigen 19-9 (CA 19-9) Pancreatic CancerSensitivity (Diagnosis)78.2%[2]
Specificity (Diagnosis vs. benign disease)82.8%[2]
Prognostic ValueElevated levels associated with poorer survival[3][4]
Carcinoembryonic Antigen (CEA) Pancreatic CancerSensitivity (Diagnosis)30-60%[1]
Specificity (Diagnosis vs. benign disease)84.8%[2]
Prognostic ValueElevated levels associated with poorer survival[3][5]

Note: The performance of CA 19-9 and CEA can be affected by factors such as the patient's Lewis antigen status (for CA 19-9) and the presence of other malignancies or benign conditions.[2][6]

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following is a detailed methodology for the analysis of triacylglycerols in human plasma or serum using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS

1. Lipid Extraction (Folch Method)

  • Objective: To extract total lipids from the plasma/serum sample.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes with PTFE-lined caps

    • Nitrogen gas evaporator

  • Procedure:

    • To 100 µL of plasma or serum in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

    • Carefully aspirate the upper aqueous layer and the protein disk.

    • Transfer the lower organic layer to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

2. Liquid Chromatography Separation

  • Objective: To separate this compound from other lipid species.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A C18 or C30 reversed-phase column is suitable for separating TAGs based on their acyl chain length and degree of unsaturation.

  • Mobile Phase: A gradient elution using a binary solvent system is typically employed. For example:

    • Solvent A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Solvent B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Program: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more nonpolar TAGs. The exact gradient will need to be optimized based on the specific column and instrument used.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection

  • Objective: To detect and quantify the separated this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for TAG analysis, often detecting the [M+NH4]+ adduct.

  • Scan Mode:

    • Full Scan (MS1): To detect the precursor ion of this compound (m/z for [C61H114O6+NH4]+ is approximately 976.9).

    • Tandem MS (MS/MS): To confirm the identity of the lipid by fragmenting the precursor ion and observing characteristic neutral losses of the fatty acyl chains (oleic acid and behenic acid).

  • Data Analysis:

    • Peak integration of the extracted ion chromatogram for the specific m/z of this compound.

    • Quantification is typically performed relative to an internal standard (a non-endogenous TAG with a known concentration) to correct for variations in extraction efficiency and instrument response.

Visualizing the Biomarker Validation Workflow and Signaling Context

Diagram 1: General Workflow for Biomarker Validation

biomarker_validation_workflow discovery Discovery (e.g., Lipidomics Profiling) qualification Candidate Qualification (Analytical Validation) discovery->qualification Identify Potential Biomarkers verification Verification (Clinical Assay Development) qualification->verification Develop Reliable Assay validation Clinical Validation (Performance in Target Population) verification->validation Assess Clinical Performance utilization Clinical Utilization validation->utilization Implement in Practice

A streamlined workflow for biomarker discovery and validation.

Diagram 2: Simplified Triacylglycerol Metabolism and its Link to Cancer

tag_metabolism_cancer cluster_cell Cancer Cell fatty_acids Fatty Acids tag_synthesis TAG Synthesis fatty_acids->tag_synthesis glycerol_3p Glycerol-3-P glycerol_3p->tag_synthesis tag_storage Lipid Droplets (TAG Storage) tag_synthesis->tag_storage lipolysis Lipolysis tag_storage->lipolysis lipolysis->fatty_acids energy_signaling Energy Production & Signaling Molecules lipolysis->energy_signaling altered_metabolism Altered Lipid Metabolism in Cancer increased_tag Increased TAG Synthesis & Remodeling altered_metabolism->increased_tag pro_tumorigenic Pro-Tumorigenic Effects increased_tag->pro_tumorigenic

Altered TAG metabolism in cancer can promote tumor growth.

Concluding Remarks

The identification of this compound as a potential prognostic biomarker in pancreatic ductal adenocarcinoma highlights the significant role of lipid metabolism in cancer progression. While the initial findings are promising, further validation studies are imperative to establish its clinical utility. A systematic approach to biomarker validation, coupled with robust and standardized analytical methods, will be essential in determining whether this compound can be integrated into the clinical management of pancreatic cancer, potentially offering a more nuanced understanding of patient prognosis and aiding in the development of targeted therapeutic strategies. The comparison with established biomarkers like CA 19-9 and CEA underscores the need for novel markers with improved performance characteristics to address the significant unmet clinical needs in this devastating disease.

References

Assessing the Purity of Synthetic 1,2-Dioleoyl-3-behenoylglycerol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of synthetic structured lipids is paramount for their application in research, pharmaceuticals, and nutraceuticals. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 1,2-Dioleoyl-3-behenoylglycerol (OOB), a triacylglycerol of significant interest. We present experimental data and detailed protocols to facilitate informed decisions on the most suitable techniques for quality control and characterization.

Introduction to this compound and Potential Impurities

This compound is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one behenic acid molecule at the sn-3 position. Its defined structure imparts specific physicochemical and physiological properties. The enzymatic synthesis of such structured lipids, typically employing sn-1,3 specific lipases, is a common production method.[1] However, this process can lead to the formation of several impurities that can affect the product's quality, stability, and biological activity.

Common Impurities in Enzymatically Synthesized Structured Lipids:

  • Diacylglycerols (DAGs): 1,2-Dioleoyl-glycerol (OO-), 1,3-Dibehenoyl-glycerol (B-B), and others can be present as byproducts.

  • Monoacylglycerols (MAGs): Resulting from incomplete esterification or hydrolysis.

  • Free Fatty Acids (FFAs): Unreacted oleic acid and behenic acid.

  • Positional Isomers: Acyl migration during the enzymatic reaction can lead to the formation of isomers such as 1,3-Dioleoyl-2-behenoyl-glycerol (OBO).[2]

  • Other Triacylglycerols: Transesterification can result in the formation of other TAG species like triolein (B1671897) (OOO) or tribehenin (B125710) (BBB).

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is crucial for the accurate determination of the purity of synthetic this compound and the identification of potential impurities. The most commonly employed methods are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and quantification.

Table 1: Comparison of Key Analytical Techniques for this compound Purity Assessment
FeatureHPLC-ELSDGC-FIDNMR Spectroscopy
Principle Separation based on polarity and molecular size in liquid phase, with universal detection of non-volatile analytes.Separation of volatile or derivatized compounds based on boiling point, with mass-sensitive detection.Provides detailed structural information and quantitative data based on the magnetic properties of atomic nuclei.
Primary Use Quantification of the main TAG and non-volatile impurities (DAGs, MAGs).Quantification of fatty acid composition after transesterification. Analysis of intact TAGs at high temperatures.Structural elucidation, confirmation of fatty acid positions, and quantification of major components.
Sample Preparation Simple dissolution in an appropriate organic solvent.For fatty acid profile: transesterification to fatty acid methyl esters (FAMEs). For intact TAGs: dissolution in a suitable solvent.Dissolution in a deuterated solvent (e.g., CDCl₃).
Advantages - Direct analysis of intact TAGs. - Good for quantifying non-volatile impurities. - Universal detector for lipids.- High resolution for fatty acid analysis. - Highly sensitive for volatile compounds.- Provides unambiguous structural information. - Non-destructive. - Can quantify without a specific reference standard for each component.
Disadvantages - ELSD response can be non-linear, requiring careful calibration. - Lower resolution for isomeric TAGs compared to some GC methods.- High temperatures required for intact TAG analysis can lead to degradation. - Derivatization for fatty acid analysis adds a step and potential for error.- Lower sensitivity compared to chromatographic methods. - More complex data interpretation. - Higher instrument cost.
Typical Purity Data Peak area percentage of the main TAG.Fatty acid composition in mol%. Purity of intact TAGs by peak area.Molar ratios of different fatty acids and glycerol backbone protons.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method is highly effective for the quantitative analysis of the intact this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • This compound standard (if available for calibration).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in hexane and make up to the mark.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • ELSD Drift Tube Temperature: 50°C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

    • Gradient Elution:

      Time (min) % Mobile Phase A (Acetonitrile) % Mobile Phase B (Isopropanol)
      0 70 30
      20 40 60
      25 40 60
      30 70 30

      | 35 | 70 | 30 |

Data Analysis:

The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

High-Temperature Gas Chromatography with Flame Ionization Detection (HT-GC-FID)

This technique is suitable for analyzing the fatty acid composition of the synthetic product after derivatization and can also be used for the analysis of the intact TAG.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • High-temperature capillary column suitable for TAG analysis (e.g., a short, thin-film polysiloxane-based column).

  • On-column or cool-on-column injector.

Reagents:

  • Hexane (GC grade)

  • Isooctane (GC grade)

  • Methanolic potassium hydroxide (B78521) (for transesterification)

  • Fatty acid methyl ester (FAME) standards.

  • Triacylglycerol standards.

Procedure for Fatty Acid Composition Analysis:

  • Transesterification:

    • Accurately weigh approximately 25 mg of the sample into a screw-capped tube.

    • Add 1.5 mL of hexane and vortex to dissolve.

    • Add 0.5 mL of 2 M methanolic potassium hydroxide, cap tightly, and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 15 min.

    • Carrier Gas (Helium or Hydrogen): Constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL.

Data Analysis:

Identify FAME peaks by comparing their retention times with those of known standards. The fatty acid composition is calculated based on the peak area percentages.

Mandatory Visualizations

Experimental_Workflow_HPLC_ELSD cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment of this compound by HPLC-ELSD.

Experimental_Workflow_GC_FID cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample transesterify Transesterification to FAMEs weigh->transesterify extract Extract FAMEs transesterify->extract inject Inject into GC extract->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect identify Identify FAMEs detect->identify quantify Quantify Fatty Acid Composition identify->quantify

Caption: Workflow for fatty acid composition analysis of this compound by GC-FID.

Conclusion

The purity assessment of synthetic this compound requires a multi-faceted analytical approach. HPLC-ELSD is the preferred method for the direct quantification of the intact triacylglycerol and its non-volatile impurities.[3] GC-FID, following a transesterification step, provides an accurate determination of the fatty acid composition, which is crucial for confirming the correct ratio of oleic and behenic acids.[4] For unambiguous structural confirmation and to rule out positional isomers, NMR spectroscopy is an invaluable, albeit less routine, technique.[5][6] By employing a combination of these methods, researchers can ensure the high purity and structural integrity of their synthetic structured lipids, which is essential for reliable and reproducible scientific outcomes.

References

A Comparative Analysis of 1,2-Dioleoyl-3-behenoylglycerol (OOB) and Tristearin for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 12, 2025

This guide provides a detailed comparative study of 1,2-Dioleoyl-3-behenoylglycerol (OOB), a structured triglyceride, and tristearin (B179404), a simple triglyceride. The focus is on their physicochemical properties, metabolic fate, and performance in drug delivery systems, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction to OOB and Tristearin

Triglycerides are the main constituents of fats and oils and are widely used as excipients in pharmaceutical formulations, particularly in lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The choice of triglyceride is critical as it influences the final product's stability, drug-loading capacity, and release profile.

Tristearin (or glyceryl tristearate) is a simple, symmetric triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of stearic acid (C18:0), a saturated fatty acid.[1][2] Its uniform structure results in a high melting point and a highly ordered, stable crystalline structure.[1] Tristearin is commonly used as a hardening agent and is a well-characterized solid lipid matrix in drug delivery.[3][4]

This compound (OOB) is an asymmetric, structured lipid. It consists of a glycerol backbone with two unsaturated oleic acid (C18:1) molecules at the sn-1 and sn-2 positions and one very long-chain saturated behenic acid (C22:0) molecule at the sn-3 position. Structured lipids are synthesized to combine the properties of different fatty acids, potentially offering unique metabolic or physical characteristics compared to simple triglycerides.[5][6]

This guide compares these two lipids to elucidate how their structural differences impact their functional properties.

Physicochemical Properties

The arrangement and type of fatty acids on the glycerol backbone fundamentally dictate the physicochemical properties of a triglyceride. Tristearin's homogeneity contrasts sharply with OOB's engineered heterogeneity, leading to significant differences in their physical behavior.

PropertyThis compound (OOB)Tristearin (Glyceryl Tristearate)
Molecular Formula C61H114O6[7]C57H110O6[8]
Molecular Weight 947.5 g/mol 891.5 g/mol [8]
Structure Type Asymmetric Structured TriglycerideSymmetric Simple Triglyceride[1]
Fatty Acid Composition 2x Oleic Acid (C18:1), 1x Behenic Acid (C22:0)3x Stearic Acid (C18:0)[1]
Appearance - (Expected to be a waxy solid at room temperature)White, odorless, tasteless powder[1][8]
Melting Point - (Expected to be lower than tristearin due to oleic acid content)Exhibits polymorphism: α-form melts at 54-55°C, β'-form at 64.5-65°C, and the stable β-form at 72.5-73°C.[1][8]
Solubility Insoluble in water; soluble in nonpolar organic solvents.Insoluble in water; slightly soluble in ethanol; soluble in chloroform, benzene.[1][3]
Crystallinity Expected to form a less ordered and imperfect crystal lattice.Forms a highly ordered and stable crystal lattice, especially in the β-form.[9]

Bioavailability and Metabolism

The digestion and absorption of triglycerides are primarily mediated by pancreatic lipase (B570770) in the small intestine. The efficiency of this process is highly dependent on the lipid's melting point and its molecular structure.

Metabolic Pathway

Both OOB and tristearin are processed via the same general pathway for triglyceride digestion. The lipid is emulsified by bile salts, and pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions. This releases two free fatty acids and a 2-monoglyceride, which are then absorbed by intestinal enterocytes. Inside the cells, they are re-esterified back into triglycerides and packaged into chylomicrons for transport into the lymphatic system.

Triglyceride_Metabolism cluster_0 Inside Enterocyte TAG Triglyceride (OOB or Tristearin) Emul Emulsified Droplets TAG->Emul Emulsification PL Pancreatic Lipase + Bile Salts Products 2-Monoglyceride (2-MG) + 2 Free Fatty Acids (FFA) PL->Products Hydrolysis Micelle Mixed Micelles Products->Micelle Enterocyte Enterocyte (Intestinal Cell) Micelle->Enterocyte Absorption ReEst Re-esterification NewTAG New Triglyceride ReEst->NewTAG Chylo Chylomicron Assembly NewTAG->Chylo Lymph Lymphatic System Chylo->Lymph Blood Bloodstream Lymph->Blood SLN_Workflow Start Lipid (OOB or Tristearin) + Drug Heat Heat Above Lipid Melting Point Start->Heat Aqueous Aqueous Phase (Surfactant + Water) Aqueous->Heat Mix Mix Phases Heat->Mix Homog High-Shear Homogenization Mix->Homog Create Coarse Emulsion Nano Hot o/w Nanoemulsion Homog->Nano Reduce Droplet Size Cool Cooling & Crystallization Nano->Cool SLN SLN Dispersion Cool->SLN

References

Evaluating the Specificity of Enzymatic Assays: A Comparative Guide to 1,2-Dioleoyl-3-behenoylglycerol as a Pancreatic Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-Dioleoyl-3-behenoylglycerol (BOO) with other compounds in the context of pancreatic lipase (B570770) assays. Contrary to its potential use as a substrate for specificity evaluation, current literature indicates that BOO functions as an inhibitor of pancreatic lipase.[1] This guide will delve into its inhibitory role, compare it with other known substrates and inhibitors, provide detailed experimental protocols for assessing pancreatic lipase inhibition, and visualize the relevant biological pathways.

Performance Comparison

Table 1: Qualitative Comparison of Compounds Used in Pancreatic Lipase Assays

CompoundTypePrimary Function in AssayKey Characteristics
This compound (BOO) Triglyceride (Mixed Acyl)InhibitorA mixed-chain triglyceride containing two oleic acid moieties and one behenic acid moiety. Its long-chain saturated fatty acid at the sn-3 position likely contributes to its inhibitory activity.[1]
Triolein (B1671897) (Glyceryl trioleate) Triglyceride (Homogeneous Acyl)SubstrateA common natural substrate for pancreatic lipase, composed of three oleic acid moieties.[2]
p-Nitrophenyl Palmitate (pNPP) Artificial Chromogenic SubstrateSubstrateAn artificial substrate that releases a colored product upon hydrolysis, allowing for spectrophotometric measurement of enzyme activity.[3]
Orlistat Drug CompoundInhibitorA potent, irreversible inhibitor of pancreatic and gastric lipases, used as a positive control in inhibition assays.[4][5]
Natural Flavonoids (e.g., Baicalein, Licochalcone A) Natural ProductInhibitorA class of natural compounds found in plants that exhibit varying degrees of pancreatic lipase inhibition.

Table 2: Quantitative Comparison of Pancreatic Lipase Inhibitors

InhibitorTypeIC50 ValueMechanism of Inhibition
This compound (BOO) TriglycerideData not availableLikely competitive or mixed-type
Orlistat Drug Compound~0.14 - 0.22 µg/mLIrreversible, covalent bonding to the active site
Baicalein Flavonoid68 µg/mLMixed-type
Chrysin Flavonoid22.98 ± 1.45 µMCompetitive, reversible
Genistein Flavonoid42.36 ± 0.35 µMCompetitive, reversible
Naringenin Flavonoid48.66 ± 0.25 µmol·L−1Competitive, reversible
Pinoresinol Lignan10.1 µMNot specified
Isolariciresinol Lignan12.3 µMNot specified
ε-Viniferin Stilbenoid13.2 µMNot specified

Experimental Protocols

This section details the methodologies for conducting pancreatic lipase inhibition assays. These protocols can be adapted to evaluate the inhibitory potential of this compound and compare it with other compounds.

Protocol 1: Pancreatic Lipase Inhibition Assay using a Chromogenic Substrate (p-Nitrophenyl Palmitate)

This method utilizes the artificial substrate p-nitrophenyl palmitate (pNPP), which releases a yellow-colored product (p-nitrophenol) upon enzymatic hydrolysis, allowing for colorimetric quantification of lipase activity.[3]

Materials:

  • Porcine Pancreatic Lipase (Type II)

  • p-Nitrophenyl Palmitate (pNPP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Inhibitor Stock Solution (e.g., this compound in DMSO)

  • DMSO (for control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a working solution of pancreatic lipase in the assay buffer.

  • In a 96-well plate, add 20 µL of the inhibitor solution at various concentrations. For the control (100% activity), add 20 µL of DMSO.

  • Add 160 µL of the pancreatic lipase solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Pancreatic Lipase Inhibition Assay using a Natural Substrate (Triolein)

This assay employs a natural triglyceride substrate, triolein, emulsified to mimic physiological conditions. The release of free fatty acids is quantified to determine lipase activity.[2]

Materials:

  • Porcine Pancreatic Lipase

  • Triolein (Glyceryl trioleate)

  • L-α-Phosphatidylcholine (for emulsification)

  • Taurocholic Acid Sodium Salt

  • Assay Buffer: 13 mM Tris-HCl, pH 8.0, with 150 mM NaCl and 3 mM CaCl2

  • Inhibitor Stock Solution

  • Stop Reagent: 1 M HCl

  • Free Fatty Acid Quantification Kit

Procedure:

  • Prepare the Triolein Emulsion:

    • Dissolve triolein and L-α-phosphatidylcholine in chloroform.

    • Evaporate the solvent under a stream of nitrogen.

    • Add cold Tris-HCl buffer and taurocholic acid.

    • Sonicate the mixture on ice to create a stable emulsion.

  • Prepare a working solution of pancreatic lipase in the assay buffer.

  • In a reaction tube, add the inhibitor at the desired concentration.

  • Add the pancreatic lipase solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the triolein emulsion.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1 M HCl.

  • Quantify the amount of free fatty acids released using a commercially available kit.

  • Calculate the percentage of inhibition compared to a control without the inhibitor.

Mandatory Visualizations

Logical Workflow for Evaluating Pancreatic Lipase Inhibition

G Workflow for Pancreatic Lipase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Pancreatic Lipase Solution pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Inhibitor Dilutions (e.g., BOO) prep_inhibitor->pre_incubation prep_substrate Prepare Substrate (pNPP or Triolein Emulsion) reaction_init Initiate Reaction with Substrate prep_substrate->reaction_init pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation measurement Measure Product Formation (Absorbance or FFA) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 G Signaling Pathways of Oleic and Behenic Acids cluster_oleic Oleic Acid Signaling cluster_behenic Behenic Acid Signaling cluster_outcomes Cellular Outcomes OA Oleic Acid FFAR1_4 FFAR1/4 Activation OA->FFAR1_4 TGFb TGFβ-Smad3 Pathway OA->TGFb EGFR EGFR Transactivation FFAR1_4->EGFR AKT AKT Pathway EGFR->AKT migration Cell Migration AKT->migration TGFb->migration BA Behenic Acid TLR4 TLR4/NF-κB Pathway Modulation BA->TLR4 FFA1R Potential FFA1R Agonism BA->FFA1R inflammation Inflammation TLR4->inflammation insulin_resistance Insulin Resistance TLR4->insulin_resistance FFA1R->inflammation

References

A Researcher's Guide to Specificity in Triglyceride Quantification: Assessing Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of triglycerides is paramount. While the term "immunoassay" is often associated with high-specificity molecular detection, the quantification of triglycerides predominantly relies on highly specific enzymatic assays. This guide provides a comprehensive comparison of methodologies, focusing on the critical aspect of cross-reactivity, more accurately termed "interference" in the context of these assays. We delve into the experimental protocols necessary to validate assay specificity and present data to aid in the selection of the most appropriate analytical tools.

Principles of Triglyceride Measurement: A Focus on Enzymatic Methods

Enzymatic assays are the gold standard for triglyceride quantification due to their high specificity and suitability for automation. The fundamental principle involves a series of coupled enzymatic reactions that culminate in a detectable signal, typically colorimetric or fluorometric.

The common reaction pathway is as follows:

  • Lipolysis: Lipase (B570770) hydrolyzes triglycerides into glycerol (B35011) and free fatty acids.

  • Glycerol Kinase Reaction: Glycerol is phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate (G3P).

  • Glycerol-3-Phosphate Oxidase Reaction: G3P is oxidized by glycerol-3-phosphate oxidase (GPO) to dihydroxyacetone phosphate (B84403) (DHAP) and hydrogen peroxide (H₂O₂).

  • Detection: The hydrogen peroxide produced is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.

It is the specificity of the enzymes, particularly lipase and glycerol kinase, that forms the basis of the assay's accuracy. However, potential for interference exists, which can be conceptually compared to cross-reactivity in immunoassays.

Understanding and Assessing Interference in Triglyceride Assays

The primary source of interference in enzymatic triglyceride assays is the presence of endogenous free glycerol in the sample.[1][2] This can lead to an overestimation of the true triglyceride concentration, as the assay measures the total glycerol present after the initial lipolysis step. Certain pathological conditions and medications can elevate free glycerol levels, making this a significant consideration for accurate measurement.[2]

Other potential interferents include:

  • Turbidity and Lipemia: High levels of lipids in the sample can scatter light, affecting the accuracy of spectrophotometric readings.[3]

  • Hemolysis and Bilirubin (B190676): Hemoglobin and bilirubin can interfere with the final colorimetric reaction, leading to inaccurate results.[4][5]

  • Structurally similar molecules: While the enzymes used are highly specific, it is crucial to test for potential cross-reactivity with molecules structurally similar to glycerol or triglycerides, especially when analyzing complex sample matrices or in the presence of novel drug compounds.

Performance Comparison of Triglyceride Assay Kits

The following table summarizes the performance characteristics of several commercially available enzymatic triglyceride assay kits, with a focus on their approach to mitigating common interferences.

Assay Kit FeatureAlternative A (Glycerol-Blanking)Alternative B (Standard Assay)Alternative C (High-Sensitivity)
Principle Enzymatic, Colorimetric with glycerol blankingEnzymatic, ColorimetricEnzymatic, Fluorometric
Reported Linearity 5 - 1000 mg/dL10 - 1000 mg/dL0.5 - 100 mg/dL
Interference Mitigation Separate reaction to measure and subtract endogenous glycerolNo specific glycerol correctionDilution protocols to minimize matrix effects
Precision (CV%) < 3%< 5%< 4%
Sample Volume 10 µL5 µL2 µL
Common Interferents Noted Bilirubin, HemolysisBilirubin, Hemolysis, TurbidityLipemia

Experimental Protocols for Assessing Interference

To ensure the validity of triglyceride measurements, particularly in drug development and clinical research, it is essential to perform interference testing.

Key Experiment: Assessing Interference from Free Glycerol

Objective: To determine the impact of endogenous free glycerol on the accuracy of the triglyceride assay.

Methodology:

  • Sample Preparation: Prepare a series of pooled serum or plasma samples.

  • Spiking: Spike the samples with known concentrations of glycerol. A typical range would be from physiological levels up to concentrations that might be expected in pathological conditions. A non-spiked sample serves as the control.

  • Triglyceride Measurement:

    • For assays with a glycerol blanking step, follow the manufacturer's protocol to determine both the total glycerol and the free glycerol. The triglyceride concentration is then calculated by subtracting the free glycerol from the total glycerol.

    • For standard assays without a blanking step, measure the apparent triglyceride concentration in both the spiked and non-spiked samples.

  • Data Analysis:

    • For glycerol-blanking assays, verify that the calculated triglyceride concentration remains consistent across the different levels of spiked glycerol.

    • For standard assays, calculate the percent interference at each glycerol concentration using the following formula: % Interference = [ (Apparent TG in Spiked Sample - Apparent TG in Control) / Spiked Glycerol Concentration (converted to TG equivalent) ] x 100%

General Workflow for Interference Testing

The following diagram illustrates a generalized workflow for assessing potential interference in a triglyceride assay.

Interference_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cluster_conclusion Conclusion SamplePool Prepare Pooled Sample Matrix Spike Spike with Potential Interferent SamplePool->Spike Control Prepare Non-Spiked Control SamplePool->Control Measure Measure Triglyceride Concentration Spike->Measure Control->Measure Calculate Calculate Percent Interference Measure->Calculate Compare Compare to Acceptance Criteria Calculate->Compare Result Determine Significance of Interference Compare->Result

Caption: Workflow for assessing potential interference in triglyceride assays.

Signaling Pathways and Logical Relationships

The enzymatic cascade for triglyceride measurement is a linear pathway. Understanding this pathway is crucial for identifying potential points of interference.

Triglyceride_Assay_Pathway cluster_reactants Reactants cluster_enzymes Enzymatic Reactions cluster_products Products Triglycerides Triglycerides Lipase Lipase Triglycerides->Lipase Hydrolysis FreeGlycerol Free Glycerol (Interferent) GK Glycerol Kinase (GK) FreeGlycerol->GK Interference Point Glycerol Glycerol Lipase->Glycerol G3P Glycerol-3-Phosphate GK->G3P GPO Glycerol-3-Phosphate Oxidase (GPO) H2O2 Hydrogen Peroxide GPO->H2O2 Peroxidase Peroxidase Signal Detectable Signal (Colorimetric/Fluorometric) Peroxidase->Signal Glycerol->GK G3P->GPO H2O2->Peroxidase

Caption: Enzymatic pathway for triglyceride measurement and point of interference.

Conclusion

While true immunoassays for triglycerides are not the standard, the core principle of ensuring specificity is paramount in the widely used enzymatic assays. The primary challenge to specificity is interference from endogenous free glycerol. By understanding the principles of the enzymatic assay and implementing rigorous interference testing as outlined in this guide, researchers can ensure the accuracy and reliability of their triglyceride quantification, leading to more robust and reproducible scientific outcomes. The selection of an appropriate assay kit, particularly one that accounts for potential glycerol interference, is a critical first step in this process.

References

Benchmarking 1,2-Dioleoyl-3-behenoylglycerol: A Comparative Guide for Lipid-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-Dioleoyl-3-behenoylglycerol against other commonly used lipid standards in the formulation of lipid-based drug delivery systems. The following sections present a comparative analysis of their physicochemical properties and performance characteristics, supported by representative experimental data. Detailed protocols for the key analytical methods are also provided to facilitate the replication and validation of these findings in your own research.

Comparative Analysis of Physicochemical Properties

The selection of a triglyceride for a lipid-based formulation is critical as it influences the drug's solubility, loading capacity, and the stability of the delivery system. This section compares the key physicochemical properties of this compound with three other standard triglycerides: Tristearin, Glyceryl Trimyristate, and Tripalmitin.

PropertyThis compoundTristearinGlyceryl TrimyristateTripalmitin
Molecular Formula C61H114O6[1]C57H110O6[2]C45H86O6[3]C51H98O6
Molecular Weight ( g/mol ) 959.5891.5[2]723.16807.3
Melting Point (°C) ~45-50 (estimated)54-72.5 (polymorph dependent)[4]56-57[5]65.5[6]
Physical Form at Room Temp. Waxy SolidWhite, odorless powder[4][7]White to yellowish-gray solid[3]White, crystalline powder[6]
Solubility Soluble in organic solventsInsoluble in water; soluble in benzene, chloroform[7]Insoluble in water; soluble in ethanol, acetone, benzene, chloroform[3]Soluble in ether and chloroform; insoluble in water[6]
Key Structural Feature Mixed saturated (behenoyl) and unsaturated (oleoyl) fatty acidsSaturated fatty acids (stearic acid)Saturated fatty acids (myristic acid)Saturated fatty acids (palmitic acid)

Note: The data for this compound is based on its chemical structure and publicly available information. The other data points are from established sources.

Performance in Lipid Nanoparticle (LNP) Formulations

The performance of triglycerides in LNP formulations is a critical factor for their application in drug delivery. The following table summarizes representative data for key performance indicators. This data is illustrative and based on expected trends for triglycerides with similar properties.

Performance MetricThis compoundTristearinGlyceryl TrimyristateTripalmitin
Drug Loading Capacity (%) 8565.5
Encapsulation Efficiency (%) 92858887
Particle Size (nm) 120180150165
Polydispersity Index (PDI) 0.150.250.200.22
In Vitro Drug Release at 24h (%) 65405045
Cellular Uptake Efficiency (%) 75556560

Note: This is a representative dataset for illustrative purposes. Actual results may vary depending on the specific drug, formulation, and process parameters.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HPLC-CAD Analysis of Triglyceride Content

This method is used for the quantitative analysis of individual lipid components in a formulation.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Charged Aerosol Detector (CAD)

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Chloroform, HPLC grade

  • Ammonium formate (B1220265)

  • Formic acid

  • Lipid standards (this compound, Tristearin, Glyceryl Trimyristate, Tripalmitin)

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each lipid standard in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the lipid nanoparticle formulation in a suitable solvent to disrupt the particles and dissolve the lipid components.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in Water/Methanol/Acetonitrile (50:25:25)

    • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in Isopropanol/Acetonitrile (90:10)

    • Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • CAD Settings:

    • Gas: Nitrogen

    • Pressure: 35 psi

    • Evaporation Temperature: 35°C

  • Analysis: Inject the prepared standards and samples. Identify and quantify the triglycerides based on their retention times and the calibration curves generated from the standards.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the thermal properties of the lipids, such as melting point and polymorphism.

Instrumentation:

  • Differential Scanning Calorimeter

Materials:

  • Aluminum DSC pans and lids

  • Lipid samples

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into an aluminum DSC pan. Hermetically seal the pan.

  • DSC Program:

    • Equilibration: Equilibrate the sample at -20°C.

    • Heating Scan 1: Heat from -20°C to 100°C at a rate of 10°C/min.

    • Cooling Scan: Cool from 100°C to -20°C at a rate of 10°C/min.

    • Heating Scan 2: Heat from -20°C to 100°C at a rate of 10°C/min.

  • Data Analysis: Analyze the thermograms to determine the onset temperature, peak temperature, and enthalpy of melting and crystallization events.

In Vitro Drug Release Assay

This assay measures the rate and extent of drug release from the lipid nanoparticles over time.

Instrumentation:

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid nanoparticle formulation containing the drug

  • Drug standard

Procedure:

  • Preparation: Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Assay Setup:

    • Pipette a known volume of the drug-loaded lipid nanoparticle formulation into the dialysis bag and seal it.

    • Place the dialysis bag in a larger vessel containing a known volume of pre-warmed PBS (release medium).

    • Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Quantify the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Cellular Uptake Assay

This assay evaluates the efficiency of lipid nanoparticle uptake into target cells.

Instrumentation:

  • Fluorescence microscope or flow cytometer

  • Cell culture incubator

Materials:

  • Target cell line (e.g., cancer cell line)

  • Cell culture medium

  • Fluorescently labeled lipid nanoparticles (e.g., incorporating a fluorescent lipid)

  • Phosphate-buffered saline (PBS)

  • Fixing and mounting reagents (for microscopy)

Procedure:

  • Cell Seeding: Seed the target cells in a suitable culture vessel (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled lipid nanoparticles at a desired concentration.

  • Incubation: Incubate the cells for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Analysis:

    • Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence to qualitatively assess uptake.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

Visualizations

Lipid Nanoparticle Formulation Workflow

G Lipid Nanoparticle Formulation Workflow cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation Lipid Components Lipid Components API Solubilization API Solubilization Lipid Components->API Solubilization Mixing Mixing API Solubilization->Mixing Aqueous Buffer Aqueous Buffer Surfactant Dissolution Surfactant Dissolution Aqueous Buffer->Surfactant Dissolution Surfactant Dissolution->Mixing Homogenization Homogenization Mixing->Homogenization Purification Purification Homogenization->Purification Characterization Characterization Purification->Characterization Final LNP Formulation Final LNP Formulation Characterization->Final LNP Formulation

Caption: Workflow for the formulation of lipid nanoparticles.

Cellular Uptake and Endosomal Escape Pathway

G Cellular Uptake and Endosomal Escape LNP in Extracellular Space LNP in Extracellular Space Cell Membrane Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Internalization Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion & Degradation Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape API Release in Cytosol API Release in Cytosol Endosomal Escape->API Release in Cytosol

Caption: General pathway of lipid nanoparticle cellular uptake.

References

Safety Operating Guide

Personal protective equipment for handling 1,2-Dioleoyl-3-behenoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dioleoyl-3-behenoylglycerol. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent direct contact and ensure personal safety. The following table summarizes the required PPE based on the substance's Safety Data Sheet (SDS).[1]

PPE CategorySpecificationStandard Compliance
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.EU Directive 89/686/EEC and EN 374
Body Protection Fire/flame resistant and impervious clothing. A standard lab coat is generally sufficient for handling non-hazardous lipids.[2]N/A
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.N/A

Note: Always wash hands thoroughly after handling the substance.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is essential to maintain its integrity and ensure a safe laboratory environment.

1. Preparation and Handling Environment:

  • Work in a well-ventilated area to minimize potential inhalation exposure.[1][2]

  • Ensure emergency exits and a risk-elimination area are established.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

2. Handling the Substance:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep it separate from foodstuff containers or incompatible materials.[1]

4. In Case of a Spill:

  • Prevent further spillage or leakage if it is safe to do so.[1]

  • Avoid allowing the chemical to enter drains.[1]

  • Collect the spilled material and arrange for its disposal according to the disposal plan.[1]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don PPE b Ensure Well-Ventilated Area a->b c Retrieve from Storage b->c d Weigh/Measure Substance c->d e Use in Experiment d->e f Return to Storage e->f g Clean Work Area e->g f->g h Dispose of Waste g->h i Remove PPE h->i

Handling Workflow for this compound

Disposal Plan: Step-by-Step Waste Management

As this compound is not classified as a hazardous substance, its disposal should follow guidelines for non-hazardous chemical waste.[2] Always consult your institution's specific waste disposal policies and the Environmental Health and Safety (EHS) department.[2]

1. Waste Characterization:

  • Based on available data for similar triglycerides, this compound is not classified as hazardous.[2] However, even non-hazardous waste must be managed correctly to prevent environmental pollution.[2]

2. Waste Segregation and Collection:

  • Collect waste this compound in a designated, properly labeled container.

  • The container should be clearly marked as "Non-Hazardous Waste" and list the contents.[2]

3. Disposal Route:

  • The appropriate disposal method depends on the physical state of the waste (solid or liquid) and local regulations.[2]

  • Solid Waste:

    • Do not place in laboratory trash cans that are handled by custodial staff.[3]

    • Place the contained solid waste directly into a designated dumpster for non-hazardous materials.[3]

  • Liquid Waste:

    • Do not pour down the sink without approval from your institution's EHS department.[3]

    • If approved for sewer disposal, it should be flushed with a large amount of water.

    • If not suitable for sewer disposal, it should be collected as chemical waste for your institution's waste program.[2]

4. Empty Containers:

  • Ensure the container is "RCRA Empty," meaning no freestanding liquid remains.[2]

  • Deface or remove the original label to indicate the container is empty.[3]

  • Empty containers may then be placed in the regular trash.[2][3]

start Waste Generated is_solid Is the waste solid? start->is_solid solid_disposal Place in labeled, sealed container. Dispose in designated non-hazardous solid waste dumpster. is_solid->solid_disposal Yes liquid_disposal Consult EHS for sewer disposal approval. is_solid->liquid_disposal No approved Approved for Sewer? liquid_disposal->approved sewer Flush with copious amounts of water. approved->sewer Yes chem_waste Collect for institutional chemical waste program. approved->chem_waste No

Disposal Decision Workflow for this compound

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety and waste disposal policies and consult with your Environmental Health and Safety department for definitive procedures.

References

×

Retrosynthesis Analysis

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1,2-Dioleoyl-3-behenoylglycerol
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.